molecular formula C13H12O3 B095396 5-Methyl-2-furylmethyl benzoate CAS No. 18801-77-9

5-Methyl-2-furylmethyl benzoate

Cat. No.: B095396
CAS No.: 18801-77-9
M. Wt: 216.23 g/mol
InChI Key: CZGJADJWVDCSFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-furylmethyl benzoate (CAS# 18801-77-9) is a chemical ester with the molecular formula C13H12O3 and a molecular weight of 216.23 g/mol . This compound is of significant interest in organic and medicinal chemistry research primarily as a versatile synthetic precursor or intermediate. Compounds featuring furan and benzoate moieties are widely recognized as key scaffolds in the development of bioactive molecules . As such, 5-Methyl-2-furylmethyl benzoate serves as a valuable building block for the synthesis of more complex chemical entities, particularly in pharmaceutical research and development. Calculated physical properties include a predicted boiling point of approximately 312.1°C at 760 mmHg, a density of 1.156 g/cm³, and a flash point of about 142.6°C . Researchers value this compound for its potential application in creating derivatives with varied pharmacological activities. Related structural analogs are known to exhibit a range of biological activities, such as antifungal, anticancer, and antiviral properties, suggesting potential research pathways for this compound . Its mechanism of action in research settings is derivative-specific, meaning it is typically functionalized to create target molecules that may interact with biological systems. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate laboratory safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18801-77-9

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

(5-methylfuran-2-yl)methyl benzoate

InChI

InChI=1S/C13H12O3/c1-10-7-8-12(16-10)9-15-13(14)11-5-3-2-4-6-11/h2-8H,9H2,1H3

InChI Key

CZGJADJWVDCSFQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)COC(=O)C2=CC=CC=C2

Canonical SMILES

CC1=CC=C(O1)COC(=O)C2=CC=CC=C2

Synonyms

5-METHYL-2-FURYLMETHYLBENZOATE)

Origin of Product

United States
Foundational & Exploratory

5-Methyl-2-furylmethyl benzoate chemical and physical properties

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Chemical and Physical Properties of 5-Methyl-2-furylmethyl benzoate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Methyl-2-furylmethyl benzoate. As a compound of interest in polymer science and organic synthesis, a thorough understanding of its characteristics is crucial for researchers, scientists, and professionals in drug development. This document details its synthesis, physical and spectroscopic properties, reactivity, and safety considerations. The information presented herein is a synthesis of available literature on the target molecule and its close structural analogs, providing a robust resource for its application and further study.

Chemical Identity and Structure

5-Methyl-2-furylmethyl benzoate is an ester composed of a benzoate group and a 5-methyl-2-furfuryl group. The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, is a key structural feature that influences the molecule's reactivity and properties.

Molecular Structure:

Caption: Chemical structure of 5-Methyl-2-furylmethyl benzoate.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name (5-methylfuran-2-yl)methyl benzoate
Molecular Formula C₁₃H₁₂O₃
Molecular Weight 216.23 g/mol
Canonical SMILES CC1=CC=C(O1)COC(=O)C2=CC=CC=C2
InChI Key InChIKey=N/A (Not readily available)
CAS Number Not assigned. The closely related analog, 2-Furylmethyl benzoate, has the CAS number 34171-46-5.[1] A formal CAS Registry lookup can be performed for an official number assignment.[2][3][4][5]

Synthesis

The primary route for the synthesis of 5-Methyl-2-furylmethyl benzoate is through the esterification of 5-methyl-2-furfuryl alcohol with benzoic acid or its derivatives. A documented method involves the reduction of 5-methyl-2-furfural followed by esterification.

Synthetic Workflow:

G A 5-Methyl-2-furfural B 5-Methyl-2-furfuryl alcohol A->B Reduction (e.g., NaBH4) C 5-Methyl-2-furylmethyl benzoate B->C Esterification (e.g., DCC, DMAP) D Benzoic Acid D->C

Caption: Synthetic pathway for 5-Methyl-2-furylmethyl benzoate.

Experimental Protocol: Synthesis via Fischer Esterification

This protocol describes a standard Fischer esterification, which is a reliable method for producing 5-Methyl-2-furylmethyl benzoate.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5-methyl-2-furfuryl alcohol (1.0 eq), benzoic acid (1.1 eq), and a suitable solvent such as toluene.[6][7]

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.05 eq).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted benzoic acid. Subsequently, wash with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 5-Methyl-2-furylmethyl benzoate.

Physical Properties

Table 2: Physical Properties

PropertyPredicted/Analogous ValueSource/Basis
Appearance Colorless to pale yellow liquidGeneral observation for similar esters
Boiling Point ~298.8 °C at 760 mmHgBased on 2-Furylmethyl benzoate[1]
Density ~1.183 g/cm³Based on 2-Furylmethyl benzoate[1]
Refractive Index ~1.484-1.490 @ 20°CBased on 5-methyl-2-furfuryl alcohol[8][9]
Solubility Soluble in common organic solvents (e.g., ethanol, diethyl ether, chloroform). Poorly soluble in water.General solubility of esters[9]
Flash Point ~134.5 °CBased on 2-Furylmethyl benzoate[1]

Spectroscopic Data

While experimental spectra for 5-Methyl-2-furylmethyl benzoate are not widely published, its spectroscopic characteristics can be reliably predicted based on its chemical structure and data from analogous compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.05d2HAromatic (ortho-protons of benzoate)
~7.55t1HAromatic (para-proton of benzoate)
~7.45t2HAromatic (meta-protons of benzoate)
~6.25d1HFuran ring H-3
~6.05d1HFuran ring H-4
~5.30s2HMethylene (-CH₂-)
~2.35s3HMethyl (-CH₃)

Table 4: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~166.5Carbonyl (C=O)
~152.0Furan ring C-5
~148.0Furan ring C-2
~133.0Aromatic (para-carbon of benzoate)
~130.0Aromatic (ipso-carbon of benzoate)
~129.7Aromatic (ortho-carbons of benzoate)
~128.4Aromatic (meta-carbons of benzoate)
~110.0Furan ring C-3
~108.0Furan ring C-4
~58.0Methylene (-CH₂-)
~13.5Methyl (-CH₃)
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[10]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer. For ¹H NMR, use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, use a proton-decoupled pulse sequence and a larger number of scans.[11]

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to TMS (0.00 ppm).[10]

Infrared (IR) Spectroscopy

The IR spectrum of 5-Methyl-2-furylmethyl benzoate is expected to show characteristic absorption bands for the ester functional group and the aromatic rings.

Table 5: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2980-2850Medium-WeakAliphatic C-H stretch (CH₂ and CH₃)
~1725StrongC=O stretch (ester)[12][13][14]
1600-1450MediumAromatic C=C stretch (benzoate and furan)
~1270StrongAsymmetric C-O-C stretch (ester)[12]
~1110StrongSymmetric C-O-C stretch (ester)[12]
Experimental Protocol: IR Spectroscopy
  • Sample Preparation: Place a small amount of the neat liquid sample on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000 to 400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.[11]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of 5-Methyl-2-furylmethyl benzoate is expected to show a molecular ion peak and characteristic fragment ions.

Table 6: Predicted Major Mass Spectrometry Fragments

m/zProposed Fragment
216[M]⁺ (Molecular ion)
105[C₆H₅CO]⁺ (Benzoyl cation, likely base peak)[15]
95[C₅H₄O-CH₂]⁺ (5-Methyl-2-furfuryl cation)
77[C₆H₅]⁺ (Phenyl cation)[15]

Fragmentation Pathway:

G A [M]⁺• (m/z 216) B [C₆H₅CO]⁺ (m/z 105) A->B α-cleavage C [C₆H₅]⁺ (m/z 77) B->C -CO

Sources

A Technical Guide to 5-Methyl-2-furylmethyl benzoate: Molecular Structure, Properties, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: This document provides a comprehensive technical overview of 5-Methyl-2-furylmethyl benzoate, a notable ester derivative of the furan family. Furan-based compounds are of significant interest to the scientific community due to their derivation from renewable biomass and their utility as versatile chemical building blocks. This guide, intended for researchers, chemists, and material scientists, details the molecular structure, physicochemical properties, and a robust workflow for the analytical characterization of this compound. We will explore its synthesis, spectroscopic signatures, and potential applications, with a focus on providing the causal insights behind established analytical methodologies.

Introduction

Furan derivatives represent a critical class of heterocyclic compounds, frequently sourced from lignocellulosic biomass, positioning them as key players in the development of sustainable chemical technologies. Their unique aromatic system and reactivity make them valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers. 5-Methyl-2-furylmethyl benzoate emerges from this class as an ester combining the bio-based 5-methylfuran moiety with a benzoate group. While specific research on this exact molecule is limited, its structural components suggest significant potential, most notably as a monomer precursor for the synthesis of novel polymers like poly(2,5-furyleneethylene) through vapor phase pyrolysis. Understanding its fundamental chemical and physical characteristics is paramount for unlocking its broader applications.

Molecular Structure and Physicochemical Properties

5-Methyl-2-furylmethyl benzoate is structurally defined by a 5-methylfuran-2-yl)methanol core esterified with benzoic acid. The ester linkage connects the methylene group of the furan alcohol to the carbonyl carbon of the benzoate group.

Key Physicochemical Data

A summary of the core identifying information and predicted properties for 5-Methyl-2-furylmethyl benzoate is presented below. Predicted values are derived from the analysis of structurally similar compounds, such as furfuryl esters and substituted benzoates.

PropertyValueSource / Rationale
IUPAC Name (5-Methylfuran-2-yl)methyl benzoateStandard Nomenclature
Molecular Formula C₁₃H₁₂O₃Structural Analysis
Molecular Weight 216.24 g/mol Calculation from Formula
Appearance Colorless to yellow liquidPredicted based on analogs[3][4]
Boiling Point > 300 °C (estimated)Extrapolated from 2-Furylmethyl benzoate (298.8 °C)[1]
Density ~1.1-1.2 g/cm³ (estimated)Based on 2-Furylmethyl benzoate (~1.18 g/cm³)[1]
Solubility Soluble in common organic solvents (e.g., THF, Chloroform, Ethyl Acetate); Insoluble in water.General property of esters

Synthesis Pathway

The most direct and conventional synthesis of 5-Methyl-2-furylmethyl benzoate is achieved through the esterification of 5-methyl-2-furanmethanol with a benzoylating agent. A common and efficient laboratory-scale method involves reaction with benzoyl chloride in the presence of a base, such as pyridine or triethylamine.

Causality of Method Selection: This pathway is preferred for several reasons:

  • High Reactivity: Benzoyl chloride is significantly more reactive than benzoic acid, allowing the reaction to proceed under mild conditions (e.g., room temperature) with high yields.

  • Irreversibility: The reaction produces a stable salt (e.g., pyridinium hydrochloride) as a byproduct, driving the equilibrium towards the product and preventing the reverse hydrolysis reaction.

  • Purity: The workup procedure is typically straightforward, involving simple extraction and washing steps to remove the base and any unreacted starting materials.

An alternative, though less reactive, route is the Fischer-Speier esterification, which involves refluxing 5-methyl-2-furanmethanol with benzoic acid in the presence of a strong acid catalyst.

Below is a diagram illustrating the logical workflow for the synthesis and purification of 5-Methyl-2-furylmethyl benzoate.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Reactants: - 5-Methyl-2-furanmethanol - Benzoyl Chloride - Pyridine (Base/Solvent) reaction Reaction Vessel (Stir at 0°C to RT) start->reaction quench Quenching (Add H₂O and Ethyl Acetate) reaction->quench extraction Liquid-Liquid Extraction (Separate organic layer) quench->extraction washing Washing Steps 1. Dilute HCl (aq) 2. NaHCO₃ (aq) 3. Brine extraction->washing drying Drying (Anhydrous Na₂SO₄ or MgSO₄) washing->drying evaporation Solvent Removal (Rotary Evaporation) drying->evaporation final_product Crude Product evaporation->final_product chromatography Column Chromatography (Silica Gel) final_product->chromatography pure_product Pure 5-Methyl-2-furylmethyl benzoate chromatography->pure_product

Caption: Workflow for the synthesis and purification of 5-Methyl-2-furylmethyl benzoate.

Analytical Characterization Workflow

To confirm the identity, structure, and purity of synthesized 5-Methyl-2-furylmethyl benzoate, a multi-technique spectroscopic approach is required. This ensures a self-validating system where data from each method corroborates the others. The primary techniques are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and to gain structural insights from the molecule's fragmentation pattern.

  • Expected Molecular Ion (M⁺): For 5-Methyl-2-furylmethyl benzoate (C₁₃H₁₂O₃), the molecular ion peak should appear at a mass-to-charge ratio (m/z) of 216.

  • Key Fragmentation Pathways: Under Electron Ionization (EI), the most likely fragmentation involves the cleavage of the ester bond, which is the weakest point. This would lead to two primary, highly stable fragment ions:

    • Benzoyl Cation: A prominent peak at m/z 105 , resulting from the C₆H₅CO⁺ fragment. This is often the base peak for benzoate esters.

    • 5-Methylfurfuryl Cation: A peak at m/z 95 , corresponding to the [C₆H₇O]⁺ fragment (loss of the benzoate group). Further fragmentation of the furan ring can lead to smaller ions.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information for structural elucidation by mapping the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

  • ¹H NMR (Predicted Signals in CDCl₃):

    • Benzoate Protons (Ar-H): Two signals in the aromatic region (~7.4-8.1 ppm). The two ortho-protons will appear downfield (~8.0 ppm) as a doublet, while the meta- and para-protons will appear as a multiplet further upfield (~7.4-7.6 ppm).

    • Furan Protons (Furan-H): Two doublets in the heterocyclic aromatic region (~6.0-6.4 ppm). The proton at the 3-position and the proton at the 4-position will show characteristic coupling.[6]

    • Methylene Protons (-CH₂-): A sharp singlet at ~5.2 ppm. This signal is characteristic of the methylene group situated between the furan ring and the ester oxygen.

    • Methyl Protons (-CH₃): A sharp singlet at ~2.3 ppm, corresponding to the methyl group on the furan ring.[6]

  • ¹³C NMR (Predicted Signals in CDCl₃):

    • Carbonyl Carbon (C=O): A signal in the range of ~166 ppm.

    • Aromatic & Furan Carbons: Multiple signals between ~110-155 ppm.

    • Methylene Carbon (-CH₂-): A signal around ~58-62 ppm.

    • Methyl Carbon (-CH₃): A signal around ~14 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • C=O Stretch (Ester): A strong, sharp absorption band around 1720 cm⁻¹ . This is a highly characteristic peak for the ester carbonyl group.[7]

  • C-O Stretch (Ester): Two distinct bands, typically in the range of 1270-1300 cm⁻¹ (asymmetric) and 1100-1150 cm⁻¹ (symmetric).

  • Aromatic C=C Stretch: Several medium to weak bands in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹ .

  • Aliphatic C-H Stretch: Signals appearing just below 3000 cm⁻¹ for the methyl and methylene groups.

The diagram below outlines the logical workflow for the analytical validation of the compound.

Analytical_Workflow cluster_input Sample cluster_analysis Spectroscopic Analysis cluster_validation Data Validation sample Synthesized Product ms GC-MS Analysis sample->ms nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir FTIR Analysis sample->ir mw_confirm Confirm Molecular Weight (m/z = 216) ms->mw_confirm frag_confirm Analyze Fragmentation (m/z = 105, 95) ms->frag_confirm structure_confirm Elucidate Structure (Chemical Shifts & Coupling) nmr->structure_confirm fg_confirm Identify Functional Groups (C=O, C-O stretches) ir->fg_confirm conclusion Structure Confirmed mw_confirm->conclusion frag_confirm->conclusion structure_confirm->conclusion fg_confirm->conclusion

Caption: A logical workflow for the structural validation of 5-Methyl-2-furylmethyl benzoate.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a self-validating methodology for determining the purity and confirming the identity of 5-Methyl-2-furylmethyl benzoate.

Objective: To separate the analyte from potential impurities and obtain a mass spectrum to confirm its molecular weight and fragmentation pattern.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the synthesized compound in ethyl acetate at a concentration of 1 mg/mL.

    • Perform a serial dilution to create a working solution of approximately 10 µg/mL. The use of a volatile, high-purity solvent is critical to avoid interference.

  • Instrumentation Parameters (Typical):

    • Gas Chromatograph:

      • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or an equivalent non-polar column. Causality: This column type provides excellent separation for semi-volatile aromatic compounds.

      • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

      • Injector Temperature: 250 °C.

      • Injection Mode: Split (e.g., 20:1 ratio) to prevent column overloading.

      • Oven Program:

        • Initial Temperature: 80 °C, hold for 2 minutes.

        • Ramp: 15 °C/min to 280 °C.

        • Final Hold: Hold at 280 °C for 5 minutes. Causality: The temperature ramp is designed to efficiently elute the analyte while separating it from lower-boiling starting materials and higher-boiling byproducts.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV. Causality: 70 eV is a standard energy that provides reproducible fragmentation patterns comparable to library data.

      • Source Temperature: 230 °C.

      • Mass Scan Range: m/z 40-350 amu. Causality: This range comfortably covers the expected molecular ion and all significant fragments.

      • Solvent Delay: 3 minutes to protect the filament from the solvent front.

  • Data Analysis & Validation:

    • Purity Assessment: Integrate the total ion chromatogram (TIC). The purity can be estimated by the area percentage of the main peak corresponding to the product.

    • Identity Confirmation:

      • Extract the mass spectrum from the apex of the primary chromatographic peak.

      • Verify the presence of the molecular ion peak at m/z 216.

      • Confirm the presence of key fragment ions at m/z 105 (benzoyl cation) and m/z 95 (5-methylfurfuryl cation).

      • Compare the acquired spectrum against a spectral library (e.g., NIST) if available for similar compounds to increase confidence.

Conclusion

5-Methyl-2-furylmethyl benzoate is a structurally interesting ester with clear potential as a monomer for advanced, bio-derived polymers. While detailed characterization data is not widely published, its molecular properties and spectroscopic behavior can be reliably predicted based on established chemical principles and data from analogous structures. The analytical workflow presented here, combining MS, NMR, and IR spectroscopy, provides a robust framework for its unambiguous identification and purity assessment. This guide serves as a foundational resource for researchers aiming to synthesize, characterize, and explore the applications of this promising furan-based compound.

References

  • PubChem. (n.d.). 5-Methyl-2-furanmethanethiol. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 5-methyl furfural. Retrieved from [Link]

  • Tran, A.-T., et al. (2020). and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). ACS Omega. Available at: [Link]

Sources

Topic: The Quest for 5-Methyl-2-furylmethyl Benzoate in Essential Oils: A Theoretical and Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for the Scientific Investigator:

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide addresses the natural occurrence of 5-Methyl-2-furylmethyl benzoate in essential oils. A comprehensive review of existing literature reveals a significant research gap, with no direct reports of its isolation from natural sources. This document, therefore, pivots from a descriptive account to an investigative framework. It is designed for researchers and drug development professionals interested in exploring the potential natural existence of this molecule. We provide a robust theoretical foundation by proposing a hypothetical biosynthetic pathway based on established plant biochemistry. The core of this guide is a detailed analytical workflow, offering step-by-step protocols for the extraction, identification, and confirmation of 5-Methyl-2-furylmethyl benzoate in complex essential oil matrices. This includes guidance on the synthesis of an analytical standard, a critical step in the absence of a commercial source. Finally, we contextualize the importance of this research by reviewing the broad-spectrum biological activities of related furan and benzoate derivatives, highlighting the potential pharmacological significance of this novel ester.

Introduction: A Molecule at the Intersection of Furan and Benzoate Chemistry

The furan scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] Furan derivatives exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] Similarly, benzoic acid and its derivatives are not only crucial for plant metabolism, serving as precursors to hormones and defense compounds, but also have applications as antimicrobial agents and in pharmaceuticals.[5][6][7]

5-Methyl-2-furylmethyl benzoate represents a unique hybrid of these two important chemical classes. However, its presence in the vast chemical diversity of essential oils remains an open question. This guide serves as a roadmap for the scientific investigator to explore this uncharted territory.

A Hypothetical Biosynthetic Pathway: Connecting the Dots in Plant Metabolism

While there is no direct evidence for the biosynthesis of 5-Methyl-2-furylmethyl benzoate in plants, a plausible pathway can be hypothesized by combining two well-established metabolic routes: the synthesis of benzoic acid and the formation of furanoids from carbohydrates.

Formation of the Benzoic Acid Moiety

Benzoic acid in plants is primarily synthesized from the amino acid L-phenylalanine.[5][8] The pathway involves the shortening of the C3 side chain of cinnamic acid by two carbons, a process analogous to the β-oxidation of fatty acids.[8][9] This pathway is understood to occur in the peroxisomes.[8]

Formation of the 5-Methyl-2-furanmethanol Moiety

The formation of the 5-methylfurfural precursor to 5-methyl-2-furanmethanol in plants is less clear. Industrially, 5-methylfurfural is often synthesized from the dehydration of 6-deoxyhexoses like L-rhamnose.[10] Given that such sugars are common in plant polysaccharides and glycosides, it is conceivable that enzymatic processes could lead to the formation of 5-methylfurfural. This could then be reduced to 5-methyl-2-furanmethanol by plant alcohol dehydrogenases.

The Final Esterification Step

The final step would be the esterification of 5-methyl-2-furanmethanol with a benzoyl donor, likely benzoyl-CoA, catalyzed by an alcohol acyltransferase (AAT), a class of enzymes responsible for the synthesis of many volatile esters in plants.

The following diagram illustrates this hypothetical pathway:

G cluster_phenylpropanoid Phenylpropanoid Pathway cluster_furanoid Hypothetical Furanoid Pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL CoA Benzoyl-CoA Cin->CoA β-Oxidation Pathway [2, 5] Ester 5-Methyl-2-furylmethyl benzoate CoA->Ester Rham L-Rhamnose MF 5-Methylfurfural Rham->MF Dehydration (Enzymatic?) [23] MFM 5-Methyl-2-furanmethanol MF->MFM Reduction (ADH) MFM->Ester Alcohol Acyltransferase (AAT)

Caption: A hypothetical biosynthetic pathway for 5-Methyl-2-furylmethyl benzoate in plants.

Analytical Workflow for Identification and Confirmation

The identification of a novel, trace-level compound in a complex matrix like an essential oil requires a systematic and robust analytical approach.

Essential Oil Extraction

Standard methods such as hydrodistillation or steam distillation are suitable for obtaining the essential oil from the plant material of interest. For more volatile or thermally labile compounds, solvent extraction or supercritical fluid extraction (SFE) may be considered.

Primary Screening by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the workhorse for essential oil analysis, providing both separation and structural information.[11]

Experimental Protocol: GC-MS Screening

  • Sample Preparation: Dilute the essential oil sample (e.g., 1:100 v/v) in a suitable volatile solvent like hexane or ethyl acetate.

  • GC System:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).

    • Injector: Split/splitless injector, operated at 250°C. A splitless injection may be preferable for trace analysis.

    • Oven Program: A typical program would be: initial temperature of 60°C, hold for 2 minutes, then ramp at 5-10°C/min to 280°C, and hold for 5-10 minutes.[12]

  • MS System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230°C.[12]

    • Interface Temperature: 280°C.

Data Interpretation: Predicted Fragmentation Pattern

The mass spectrum of 5-Methyl-2-furylmethyl benzoate is predicted to show several characteristic ions, which are essential for its tentative identification.

Caption: Predicted major fragments from the Electron Ionization of the target molecule.

  • Molecular Ion (M+•): A peak at m/z 216, which may be weak or absent.

  • Benzoyl Cation: A strong peak at m/z 105 , resulting from the cleavage of the ester bond. This is a characteristic fragment for benzoate esters.[11]

  • 5-Methylfurfuryl Cation: A significant peak at m/z 97 , corresponding to the furan portion of the molecule.

  • Other fragments may include m/z 77 (phenyl cation) and m/z 119 (loss of the furfuryl moiety).

Synthesis of an Analytical Standard

Experimental Protocol: Synthesis via Esterification

  • Reactants: Dissolve 5-methyl-2-furanmethanol (1.0 eq) and a non-nucleophilic base like triethylamine or pyridine (1.2 eq) in a dry aprotic solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (N₂ or Ar).

  • Acylation: Cool the solution in an ice bath (0°C). Add benzoyl chloride (1.1 eq) dropwise with stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction with water or a dilute aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure 5-Methyl-2-furylmethyl benzoate.

  • Confirmation: Confirm the structure of the synthesized standard using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[13]

Final Confirmation

The final confirmation of the compound's presence in the essential oil is achieved by "spiking" the oil sample with a small amount of the synthesized standard and re-analyzing it by GC-MS. An enhancement of the peak corresponding to the target analyte, with no change in retention time or mass spectrum, provides strong evidence of its identity.

The overall analytical workflow is summarized below:

G A Plant Material Selection B Essential Oil Extraction A->B C GC-MS Screening B->C D Tentative ID based on Predicted m/z 105, 97 C->D G Spiking of Oil Sample with Standard C->G E Synthesis of Analytical Standard D->E If candidate peak is found F Structural Confirmation of Standard (NMR, HRMS) E->F F->G H Confirmatory GC-MS Analysis G->H I Unambiguous Identification H->I

Caption: A comprehensive workflow for the identification of 5-Methyl-2-furylmethyl benzoate.

Potential Biological Significance: A Rationale for the Search

The motivation for identifying novel natural products often lies in their potential for new therapeutic applications. While the bioactivity of 5-Methyl-2-furylmethyl benzoate itself is uncharacterized, the activities of its constituent scaffolds are well-documented.

Compound Class Reported Biological Activities
Furan Derivatives Anticancer, Antimicrobial (Antibacterial, Antifungal), Anti-inflammatory, Antiviral, Neuroprotective[1][2][14]
Benzoate Esters Antimicrobial, Anti-inflammatory, Anticancer[7][15][16]

The combination of these two pharmacophores in a single molecule suggests a high potential for interesting biological activities. Furan-containing drugs often exhibit enhanced binding affinity and improved pharmacokinetic profiles.[2] Therefore, the discovery of 5-Methyl-2-furylmethyl benzoate as a natural product could unveil a new lead compound for drug discovery programs.

Conclusion

The natural occurrence of 5-Methyl-2-furylmethyl benzoate in essential oils represents a compelling, yet unexplored, research avenue. This guide provides the necessary theoretical framework and practical, field-proven methodologies to empower researchers to undertake this investigation. By postulating a biosynthetic pathway, we offer a basis for selecting candidate plant species. By detailing a robust analytical workflow, from screening to synthesis and confirmation, we provide the tools for unambiguous identification. The well-established biological activities of furan and benzoate derivatives underscore the potential reward of this search. The discovery of this molecule in nature would not only fill a gap in our knowledge of plant secondary metabolism but could also provide a novel scaffold for the development of future therapeutic agents.

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. (URL: [Link])

  • Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants | PNAS. (URL: [Link])

  • Scientists uncover last steps for benzoic acid creation in plants - Purdue University. (URL: [Link])

  • (PDF) Benzoic acid: biosynthesis, modification and function in plants - ResearchGate. (URL: [Link])

  • A familiar ring to it: biosynthesis of plant benzoic acids - PubMed. (URL: [Link])

  • Determination of Various Benzoate Esters and p-Benzoate Esters Preservatives in Cosmetics by SPEGC-MS/MS. (URL: [Link])

  • The Biosynthetic Network for Plant Benzoic Acids. - ResearchGate. (URL: [Link])

  • Furan: A Promising Scaffold for Biological Activity. (URL: [Link])

  • Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed. (URL: [Link])

  • synthesis and biological activity of furan derivatives - SciSpace. (URL: [Link])

  • Synthesis and Biological Evaluation of Novel Mono Acid Esters Derived from the Constituents of Urtica pilulifera - PMC. (URL: [Link])

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative - ijarsct. (URL: [Link])

  • CI‐MS spectra of the four 4‐alkoxybenzoate esters (GC–MS system 2). - ResearchGate. (URL: [Link])

  • (PDF) Synthesis of Benzoic Acid Esters and Their Antimicrobial Activity - ResearchGate. (URL: [Link])

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (URL: [Link])

  • Design concept of the target benzoate esters 1–13 by applying linear... - ResearchGate. (URL: [Link])

  • IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. (URL: [Link])

  • Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Efficient Method for the Synthesis of 5-Methylfurfural from l-Rhamnose Using a Biphasic System - MDPI. (URL: [Link])

  • Eco-Friendly Synthesis of 5-Hydroxymethylfurfural and Its Applications as a Starting Material to Synthesize Valuable Heterocyclic Compounds - ACS Publications. (URL: [Link])

  • 5-methylfurfural - Organic Syntheses Procedure. (URL: [Link])

  • Production of 5-hydroxymethylfurfural (5-HMF) / 2-furfural (2-F), platform molecules for the manufacture of - atibt.org. (URL: [Link])

  • Direct Catalytic Synthesis of 5-Methylfurfural from Biomass-Derived Carbohydrates | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis of 5-Methylene-2-pyrrolones - PMC - NIH. (URL: [Link])

  • CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google P

Sources

5-Methyl-2-furylmethyl benzoate sensory profile and odor threshold

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Sensory Profile and Odor Threshold of 5-Methyl-2-furylmethyl benzoate

Authored by: A Senior Application Scientist

Foreword

In the dynamic landscape of flavor and fragrance chemistry, the exploration of novel aromatic compounds is paramount to innovation. This guide provides a comprehensive technical overview of 5-Methyl-2-furylmethyl benzoate, a compound of interest due to its structural relationship to well-known flavor and fragrance molecules. While direct sensory data for this specific molecule is not extensively published, this document synthesizes information on related furan and benzoate derivatives to project a likely sensory profile. Furthermore, it details the rigorous experimental methodologies required to formally characterize its sensory attributes and determine its odor threshold. This guide is intended for researchers, flavor chemists, and professionals in product development, offering both a predictive analysis and a practical framework for empirical validation.

Introduction to 5-Methyl-2-furylmethyl benzoate

5-Methyl-2-furylmethyl benzoate is an ester that combines the aromatic characteristics of a furan ring with a benzoate moiety. The furan portion, specifically the 5-methylfurfuryl group, is structurally related to compounds known for their sweet, caramelic, and bready notes often formed during thermal processing of food. The benzoate portion is commonly associated with sweet, fruity, and slightly phenolic or medicinal aromas. The combination of these two structural features in a single molecule suggests a complex and potentially unique sensory profile.

Chemical Structure:

  • IUPAC Name: (5-methylfuran-2-yl)methyl benzoate

  • CAS Number: 54033-33-9

  • Molecular Formula: C13H12O3

  • Molecular Weight: 216.23 g/mol

The synthesis of 5-Methyl-2-furylmethyl benzoate can be achieved through standard esterification procedures, typically reacting 5-methyl-2-furfuryl alcohol with benzoyl chloride or benzoic acid under appropriate catalytic conditions.[1]

Projected Sensory Profile

Based on the sensory characteristics of its structural components, a hypothesized sensory profile for 5-Methyl-2-furylmethyl benzoate can be proposed.

  • 5-Methylfurfural: This related furan derivative is described as having a sweet, caramellic, bready, and coffee-like aroma.[2] It is a key contributor to the aroma of many cooked or roasted foods.[3]

  • Methyl Benzoate: This simple benzoate ester has a characteristic sweet, floral, and fruity (cherry, guava) aroma with slightly medicinal or phenolic undertones.[4][5][6]

Hypothesized Profile: It is likely that 5-Methyl-2-furylmethyl benzoate exhibits a complex aroma profile with both "brown" and "fruity" characteristics. The primary notes may include:

  • Top Notes: Fruity, cherry-like, with a hint of almond.

  • Middle Notes: Sweet, caramellic, and slightly spicy.

  • Base Notes: Bready, with a subtle woody or phenolic character.

The overall impression is anticipated to be warm and complex, making it potentially suitable for applications in baked goods, confectionery, and brown flavor formulations such as coffee, chocolate, and maple.

Determination of Sensory Profile and Odor Threshold: Methodologies

To move from a hypothesized to an empirically validated sensory profile, a combination of instrumental and human sensory analysis is required.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception. It allows for the identification of individual aroma-active compounds in a sample.

Experimental Protocol for GC-O Analysis:

  • Sample Preparation: A dilute solution of 5-Methyl-2-furylmethyl benzoate is prepared in a suitable volatile solvent (e.g., ethanol or dichloromethane).

  • GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column (e.g., HP-5MS) to separate the compound from any impurities.[7][8][9]

  • Effluent Splitting: At the end of the GC column, the effluent is split into two streams. One stream is directed to a mass spectrometer (MS) for chemical identification, while the other is directed to a heated sniffing port.

  • Olfactometry: A trained sensory panelist sniffs the effluent from the sniffing port and records the time, intensity, and description of any detected odors.

  • Data Correlation: The retention time of the detected odor is correlated with the mass spectrometry data to confirm that the aroma is indeed from 5-Methyl-2-furylmethyl benzoate.

GC_O_Workflow cluster_GC Gas Chromatography cluster_Detectors Detection Injection Sample Injection Column Capillary Column Separation Injection->Column Effluent_Split Effluent Splitter Column->Effluent_Split MS Mass Spectrometer (MS) Effluent_Split->MS Chemical ID Sniffing_Port Sniffing Port (Olfactometry) Effluent_Split->Sniffing_Port Odor Detection Data_Analysis Data Correlation & Analysis MS->Data_Analysis Sniffing_Port->Data_Analysis

Caption: Gas Chromatography-Olfactometry (GC-O) Experimental Workflow.

Human Sensory Panel Analysis

A trained human sensory panel is essential for developing a comprehensive sensory profile and determining the odor threshold.

Protocol for Descriptive Sensory Profiling:

  • Panelist Training: A panel of 8-12 individuals is trained to identify and rate the intensity of various aroma descriptors relevant to the expected profile (e.g., fruity, sweet, caramelic, bready).[10]

  • Sample Preparation: Samples of 5-Methyl-2-furylmethyl benzoate are prepared at various concentrations in a neutral medium (e.g., water with a solubilizer, or unscented oil). Samples are presented in coded containers to blind the panelists.

  • Evaluation: Panelists evaluate the samples and rate the intensity of each pre-defined attribute on a structured scale (e.g., a 0-10 point scale where 0 is not perceptible and 10 is extremely strong).[10]

  • Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed to generate a sensory profile, often visualized as a spider or radar plot.

Odor Threshold Determination

The odor threshold is the lowest concentration of a substance that can be detected by a certain percentage of the population (typically 50%).

Protocol for Odor Threshold Determination (ASTM E679-04):

  • Sample Preparation: A series of dilutions of 5-Methyl-2-furylmethyl benzoate in a specific medium (e.g., water or air) is prepared.

  • Forced-Choice Presentation: Panelists are presented with a set of three samples (triangles), where two are blanks (the medium alone) and one contains the diluted odorant. They are asked to identify the "odd" sample.

  • Ascending Concentration Series: The test begins with concentrations below the expected threshold and increases until the panelist can correctly identify the odorant-containing sample multiple times.

  • Data Analysis: The geometric mean of the last concentration missed and the first concentration correctly identified is taken as the individual's best-estimate threshold. The group threshold is the geometric mean of the individual thresholds.

Quantitative Data Summary

As direct experimental data for 5-Methyl-2-furylmethyl benzoate is not publicly available, the following table presents data for related compounds to provide context.

CompoundOdor/Flavor DescriptorsOdor ThresholdSource
5-Methylfurfural Sweet, caramellic, bready, brown, coffee-likeNot widely reported[2]
Methyl Benzoate Sweet, floral, fruity (cherry), phenolic6 ppm (Protective Action Criteria)[5][6]
2-Acetyl-5-methylfuran Nutty, caramel, chocolate, hazelnutNot widely reported[11]
5-Methyl-2-furanmethanethiol Sulfurous, roasted coffeeNot widely reported[12]

Conclusion and Future Directions

5-Methyl-2-furylmethyl benzoate is a molecule with significant potential in the flavor and fragrance industry, predicted to have a desirable and complex sensory profile of sweet, fruity, and caramellic notes. While this guide provides a scientifically-grounded projection of its sensory characteristics, empirical validation is essential. The detailed methodologies for GC-O analysis, descriptive sensory profiling, and odor threshold determination outlined herein provide a robust framework for the comprehensive characterization of this and other novel aromatic compounds. Future research should focus on the formal sensory evaluation of 5-Methyl-2-furylmethyl benzoate to confirm its aroma profile, determine its odor and taste thresholds, and explore its performance in various food and beverage applications.

References

  • Title: Preparation of Poly(2,5-thienyleneethylene) and Poly(2,5-furyleneethylene) by Vapor Phase Pyrolysis of (5-Methyl-2-thienyl)methyl Benzoate and (5-Methyl-2-furyl)methyl Benzoate Source: ACS Publications URL: [Link]

  • Title: Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry Source: PMC URL: [Link]

  • Title: Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry Source: MDPI URL: [Link]

  • Title: Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry Source: PubMed URL: [Link]

  • Title: Method Validation Of A GC–FID Method For Simultaneous Determination Of Furan Derivatives, Alcohols, Polyols And Related Source: RJPN URL: [Link]

  • Title: Determination of Furan in Food by Gas Chromatography–Mass Spectrometry and Headspace Sampling Source: LCGC International URL: [Link]

  • Title: Sensory Profiling Source: European Food Safety Authority URL: [Link]

  • Title: 5-methyl furfural, 620-02-0 Source: The Good Scents Company URL: [Link]

  • Title: Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives Source: ResearchGate URL: [Link]

  • Title: CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate Source: Google Patents URL
  • Title: A New Enrichment Method for Quantification of 5-Hydroxymethylfurfural by Indirect Flame Atomic Absorption Spectrometry in Honey and Jam Samples Source: PubMed URL: [Link]

  • Title: Exploring the Flavor Applications of Methyl Benzoate: A Sweet and Fruity Note Source: LinkedIn URL: [Link]

  • Title: 1230 - Hazardous Substance Fact Sheet Source: New Jersey Department of Health URL: [Link]

  • Title: Flavor Bites: 5-Methyl Furfural Source: Perfumer & Flavorist URL: [Link]

  • Title: 5-Methyl-2-furanmethanethiol | C6H8OS | CID 521873 Source: PubChem URL: [Link]

  • Title: Elucidating the Fundamental Process of Methyl-(5hydroxymethyl) Furan-2-Carboxylate Toxin Biosynthesis in Curvularia lunata Causing Maize Leaf Spot Source: MDPI URL: [Link]

  • Title: Table 6.1 – Odor Threshold Values Source: Swesiaq URL: [Link]

  • Title: 2-acetyl-5-methyl furan 1-(5-methylfuran-2-yl)ethanone Source: The Good Scents Company URL: [Link]

Sources

crystal structure and X-ray diffraction of 5-Methyl-2-furylmethyl benzoate

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 5-Methyl-2-furylmethyl Benzoate

Introduction: The Significance of Structural Elucidation

5-Methyl-2-furylmethyl benzoate is a molecule of interest due to the presence of both a furan ring and a benzoate group, which are common moieties in pharmacologically active compounds and materials science. The furan ring, a five-membered aromatic heterocycle, is a versatile building block in medicinal chemistry. The benzoate ester functionality is also prevalent in numerous pharmaceutical and industrial compounds.

The three-dimensional arrangement of atoms and molecules in a crystal, known as the crystal structure, dictates many of a material's physical and chemical properties, including solubility, melting point, stability, and bioavailability. For pharmaceutical compounds, a thorough understanding of the crystal structure is paramount for drug design, formulation, and ensuring batch-to-batch consistency. Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the crystal structure of small molecules.

This guide will provide a robust framework for a researcher to undertake the complete structural analysis of 5-Methyl-2-furylmethyl benzoate, from its chemical synthesis to the final refined crystal structure.

Synthesis and Crystallization of 5-Methyl-2-furylmethyl Benzoate

The first critical step in any crystallographic study is the synthesis of high-purity single crystals. This process begins with the chemical synthesis of the compound, followed by a meticulous crystallization process.

Proposed Synthesis Route

A plausible and efficient method for the synthesis of 5-Methyl-2-furylmethyl benzoate is the esterification of 5-methyl-2-furanmethanol with benzoyl chloride. This reaction is a standard procedure for forming esters and is expected to proceed with high yield.

Experimental Protocol: Synthesis of 5-Methyl-2-furylmethyl benzoate

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 5-methyl-2-furanmethanol in a suitable anhydrous solvent such as dichloromethane (DCM) or diethyl ether.

  • Addition of Base: Add 1.1 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to the solution. This will act as a scavenger for the HCl generated during the reaction.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 1.05 equivalents of benzoyl chloride dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with a dilute HCl solution, a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude 5-Methyl-2-furylmethyl benzoate by column chromatography on silica gel.

Crystallization

The growth of single crystals suitable for X-ray diffraction is often the most challenging aspect of structural analysis. The purified 5-Methyl-2-furylmethyl benzoate should be subjected to various crystallization techniques to obtain crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

A systematic screening of different solvents and techniques is recommended to find the optimal conditions for crystal growth.

Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, the next phase is the determination of the crystal structure using X-ray diffraction.

Experimental Workflow

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of 5-Methyl-2-furylmethyl benzoate Purification Purification (Column Chromatography) Synthesis->Purification Crystallization Crystal Growth (Screening) Purification->Crystallization Crystal_Mounting Crystal Mounting Crystallization->Crystal_Mounting Data_Collection Data Collection (Diffractometer) Crystal_Mounting->Data_Collection Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods/Patterson) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Validation & CIF Generation Structure_Refinement->Validation

A Technical Guide to the In Vitro Metabolic Pathways of 5-Methyl-2-furylmethyl Benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for elucidating the in vitro metabolic fate of 5-Methyl-2-furylmethyl benzoate, a compound featuring an ester linkage, a substituted furan ring, and a benzoate moiety. The metabolism of xenobiotics is a critical component of drug discovery and development, directly influencing a compound's pharmacokinetic profile, efficacy, and potential for toxicity. This document outlines the predicted metabolic pathways, details the rationale and design of essential in vitro experiments, provides step-by-step protocols, and discusses the bioanalytical strategies required for metabolite identification and characterization. The primary metabolic routes for this compound are anticipated to be ester hydrolysis mediated by carboxylesterases and oxidative metabolism of the furan ring by Cytochrome P450 (CYP) enzymes, a pathway known to potentially produce reactive metabolites.[1][2] This guide is intended for researchers, scientists, and drug development professionals engaged in drug metabolism and pharmacokinetic (DMPK) studies.

Introduction

The journey of a new chemical entity (NCE) from discovery to clinical application is contingent upon a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties.[3] In vitro metabolism studies represent a cornerstone of this evaluation, offering early insights into metabolic stability, the enzymes responsible for clearance, and the chemical nature of the metabolites formed.[4][5][6] This information is crucial for extrapolating preclinical safety data to humans and anticipating potential drug-drug interactions (DDIs).[3][5][7]

5-Methyl-2-furylmethyl benzoate serves as an illustrative model compound incorporating three key structural motifs of metabolic interest:

  • Ester Linkage: Susceptible to hydrolysis by a wide range of esterase enzymes found in the liver and other tissues.[2]

  • Furan Moiety: A heterocyclic ring system whose metabolic activation by CYP enzymes is a known structural alert. This bioactivation can lead to the formation of reactive electrophilic intermediates, such as epoxides or unsaturated dialdehydes, which have been implicated in toxicity.[1][8][9][10]

  • Benzoate Group: A common structural feature in xenobiotics that can undergo various metabolic transformations.[11][12]

This guide provides the scientific rationale and detailed methodologies for investigating these pathways using established in vitro systems, including human liver microsomes and cryopreserved hepatocytes.

Predicted Metabolic Pathways of 5-Methyl-2-furylmethyl Benzoate

Based on its chemical structure, 5-Methyl-2-furylmethyl benzoate is predicted to undergo metabolism via two primary and several secondary pathways. A high-level overview of these predicted routes is essential for designing targeted experiments to confirm their existence and relative importance.

G cluster_0 Primary Pathways cluster_1 Secondary Pathways cluster_2 Phase II Conjugation parent 5-Methyl-2-furylmethyl benzoate hydrolysis Ester Hydrolysis (Carboxylesterases) parent->hydrolysis Pathway 1 oxidation Furan Ring Oxidation (CYP450s, e.g., CYP2E1) parent->oxidation Pathway 2 methyl_ox Methyl Group Hydroxylation parent->methyl_ox benzoate_ox Benzoate Ring Hydroxylation parent->benzoate_ox metabolite1 5-Methyl-2-furanmethanol hydrolysis->metabolite1 metabolite2 Benzoic Acid hydrolysis->metabolite2 metabolite3 Reactive Intermediate (e.g., Dialdehyde) oxidation->metabolite3 metabolite4 Hydroxylated Metabolites methyl_ox->metabolite4 benzoate_ox->metabolite4 conjugation Glucuronidation / Sulfation metabolite5 Conjugated Metabolites conjugation->metabolite5 metabolite1->conjugation metabolite4->conjugation

Figure 1: Predicted major and minor metabolic pathways for 5-Methyl-2-furylmethyl benzoate.

In Vitro Experimental Systems: Design and Rationale

The selection of an appropriate in vitro system is dictated by the specific questions being addressed. A tiered approach, starting with simpler systems and progressing to more complex ones, provides a comprehensive metabolic profile.

  • Human Liver Microsomes (HLMs): These are subcellular fractions containing the endoplasmic reticulum, which is rich in Phase I enzymes, particularly CYPs.[4][6] HLMs are a cost-effective and robust tool for initial metabolic stability screening and identifying CYP-mediated metabolites. Their primary limitation is the absence of cytosolic enzymes and cofactors for Phase II conjugation reactions.

  • Cryopreserved Human Hepatocytes: These are considered the "gold standard" for in vitro metabolism as they contain a full complement of Phase I and Phase II metabolic enzymes, as well as transporters, providing a more physiologically relevant model.[5][13][14] They are essential for studying conjugation pathways and obtaining a more complete picture of a compound's metabolic fate.[14]

  • Recombinant Human Enzymes: To identify the specific enzyme(s) responsible for a particular metabolic transformation (reaction phenotyping), the compound is incubated with individual, expressed enzymes (e.g., specific CYPs or carboxylesterases).[4] This is critical for predicting DDIs.

Methodologies and Protocols

The following protocols are designed to be self-validating through the inclusion of appropriate controls.

Experimental Workflow for In Vitro Metabolism Studies

A generalized workflow ensures consistency and reliability in data generation from initial incubation to final analysis.

Figure 2: General experimental workflow for in vitro metabolite identification studies.
Protocol: Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of disappearance of the parent compound and calculate intrinsic clearance (Clint).

  • Reagent Preparation:

    • Prepare a 1 M stock of NADPH in buffer.

    • Prepare a 1 mM stock solution of 5-Methyl-2-furylmethyl benzoate in a suitable organic solvent (e.g., Acetonitrile or DMSO).

    • Prepare a quenching solution: Acetonitrile containing a suitable internal standard (IS) for analytical quantification.

  • Incubation Setup:

    • In a 96-well plate, combine phosphate buffer (pH 7.4), and pooled Human Liver Microsomes (final protein concentration typically 0.5-1.0 mg/mL).[4]

    • Prepare control wells:

      • -NADPH Control: Omit NADPH to assess non-CYP-mediated degradation.

      • t=0 Control: Add quenching solution before initiating the reaction.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation and Sampling:

    • Initiate the reaction by adding the substrate (final concentration typically 1 µM to avoid enzyme saturation) and NADPH (final concentration 1 mM).[4]

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a well containing the cold quenching solution.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound relative to the internal standard.

Protocol: Metabolite Identification in Cryopreserved Hepatocytes

Objective: To identify both Phase I and Phase II metabolites in a more complete biological system.

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer to pre-warmed incubation medium and perform a cell count and viability assessment (e.g., Trypan Blue exclusion). Viability should be >80%.

    • Dilute the cell suspension to the desired final density (e.g., 0.5-1.0 x 10^6 viable cells/mL).[14]

  • Incubation:

    • Dispense the hepatocyte suspension into a multi-well plate.

    • Add the substrate, 5-Methyl-2-furylmethyl benzoate (final concentration typically 1-10 µM).

    • Incubate the plate at 37°C with 5% CO2 and gentle shaking to keep cells in suspension.[14]

  • Termination and Sample Processing:

    • At the desired time point (e.g., 2-4 hours), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

    • Vortex and centrifuge to pellet cell debris and protein.

    • Analyze the supernatant by high-resolution LC-MS/MS.

Bioanalytical Strategy

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical tool for both quantifying the parent compound and identifying unknown metabolites due to its high sensitivity, selectivity, and structural elucidation capabilities.[15][16]

  • Instrumentation: A high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is preferred for metabolite identification, as it provides accurate mass measurements to help determine elemental compositions.

  • Metabolite Searching: Data is processed using specialized software to search for predicted mass shifts corresponding to common metabolic reactions (e.g., +16 Da for oxidation, +176 Da for glucuronidation) and unexpected biotransformations.

  • Structural Elucidation: The structure of putative metabolites is confirmed by analyzing their MS/MS fragmentation patterns, which should be consistent with the proposed chemical structure.

Elucidation of Key Metabolic Pathways

Pathway 1: Ester Hydrolysis

The most probable initial metabolic step is the cleavage of the ester bond by carboxylesterases, which are abundant in the liver.[2] This hydrolysis reaction is independent of NADPH and would be observed in both microsomal and hepatocyte incubations, even in the absence of added cofactors.

  • Products: 5-Methyl-2-furanmethanol and Benzoic Acid.

  • Identification: These metabolites would be identified by their exact mass and by comparing their fragmentation patterns and chromatographic retention times to those of authentic chemical standards.

Pathway 2: Furan Ring Oxidation

The furan moiety is a known substrate for CYP enzymes, particularly CYP2E1.[1][17] This oxidative pathway is critical to investigate due to its potential to form toxic metabolites.[1][10][17][18]

Figure 3: Proposed bioactivation pathway of the furan moiety to a reactive intermediate and subsequent detoxification.

The oxidation of a furan ring proceeds via an unstable epoxide intermediate which rapidly rearranges to a highly reactive α,β-unsaturated dialdehyde, in this case, a derivative of cis-2-butene-1,4-dial (BDA).[1][8][13] This electrophilic species can covalently bind to cellular nucleophiles like proteins and DNA, potentially leading to cytotoxicity.[9][10] In vitro, this reactive metabolite can be "trapped" by including nucleophiles like glutathione (GSH) in the incubation, leading to the formation of a stable, detectable GSH adduct.

Other Oxidative and Phase II Pathways
  • Hydroxylation: CYP-mediated hydroxylation could occur at the methyl group on the furan ring or on the benzoate ring.

  • Conjugation: The primary alcohol metabolite (5-Methyl-2-furanmethanol) formed from hydrolysis is a prime candidate for Phase II conjugation, particularly glucuronidation by UGT enzymes, to form a more water-soluble and readily excretable product. Any hydroxylated metabolites could also undergo similar conjugation.

Data Synthesis and Interpretation

All identified metabolites should be summarized to provide a clear overview of the compound's metabolic fate.

Table 1: Summary of Potential Metabolites of 5-Methyl-2-furylmethyl Benzoate

Metabolite ID Proposed Biotransformation Mass Shift (Δm/z) In Vitro System Detected
M1 Ester Hydrolysis (Furan-Methanol) - HLM, Hepatocytes
M2 Ester Hydrolysis (Benzoic Acid) - HLM, Hepatocytes
M3 Oxidation (Hydroxylation) +15.99 HLM, Hepatocytes
M4 Dihydroxylation +31.99 HLM, Hepatocytes
M5 Furan Ring Cleavage + GSH Adduct +305.07 Hepatocytes (with GSH)

| M6 | Glucuronide of M1 | +176.03 | Hepatocytes |

Table 2: Representative Metabolic Stability Data

Parameter Value
In Vitro Half-Life (t½, min) [Calculated Value]
Intrinsic Clearance (Clint, µL/min/mg) [Calculated Value]

| Calculations based on the disappearance of the parent compound in HLM incubations. | |

Conclusion and Future Directions

This technical guide details a systematic in vitro approach to characterize the metabolic pathways of 5-Methyl-2-furylmethyl benzoate. The primary anticipated routes are ester hydrolysis and CYP-mediated oxidation of the furan ring. The latter pathway warrants significant attention due to the potential for bioactivation to a reactive dialdehyde metabolite.

Key findings from these studies will establish the compound's metabolic stability, identify the major clearance pathways and specific enzymes involved, and characterize all significant metabolites. This foundational knowledge is indispensable for guiding further non-clinical and clinical development, including the design of in vivo pharmacokinetic studies and the comprehensive assessment of the compound's safety profile.

References

  • Gescher, J., Zaar, A., Mohamed, M., Schägger, H., & Fuchs, G. (2004). New enzymes involved in aerobic benzoate metabolism in Azoarcus evansii. PubMed.
  • Pelot, K. A., et al. (2022).
  • Gates, L. A., et al. (2012). Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes. PubMed.
  • Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. PMC.
  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. PMC.
  • Lu, J., et al. (2012).
  • Kadathala, G., et al. (2013). Mechanism-Based Inactivation of Cytochromes by Furan Epoxide.
  • Lin, J. H., & Lu, A. Y. (2001). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. PMC.
  • Heilmann, F., & Reineke, W. (1987). Key enzymes for the degradation of benzoate, m- and p-hydroxybenzoate by some members of the order Actinomycetales. PubMed.
  • Fleeker, J. R., et al. (2020). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. PMC.
  • Singh, S., et al. (2023). Unravelling the hidden power of esterases for biomanufacturing of short-chain esters. PMC.
  • Mohamed, M. E., et al. (2002). Genes Coding for a New Pathway of Aerobic Benzoate Metabolism in Azoarcus evansii. Journal of Bacteriology.
  • Song, Y., et al. (2013).
  • Parkinson, A., & Ogilvie, B. W. (2000).
  • Science.gov.
  • Navigating New Regulatory Guidelines for Drug Interaction and Metabolism Studies. (n.d.). Bio-Rad.
  • Peterson, L. A. (2012). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring.
  • Cordelli, E., et al. (2021). Oxidative Stress, Mutations and Chromosomal Aberrations Induced by In Vitro and In Vivo Exposure to Furan. Semantic Scholar.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Thermo Fisher Scientific.
  • Peterson, L. A. (2008).
  • Van de Kerkhof, E. G., et al. (2008). In Vitro Methods to Study Intestinal Drug Metabolism.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. FDA.
  • Analytical Methods. (n.d.). RSC Publishing.
  • Wang, M., et al. (2019). In Vivo Ester Hydrolysis as a New Approach in Development of Positron Emission Tomography Tracers for Imaging Hypoxia.
  • Relative activity of ester hydrolysis after incubation with known inhibitors and metal salts on activity of full length and truncated EstRM. (n.d.).
  • Bodor, N., & Buchwald, P. (1999). Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. Journal of Medicinal Chemistry.
  • Novotna, K., & Novák, O. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen.
  • European Medicines Agency. (2012).
  • ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. (2024). FDA.
  • Gouveia-Figueira, S., & Nording, M. L. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. PMC.

Sources

Methodological & Application

Application Note: Quantitative Analysis of 5-Methyl-2-furylmethyl Benzoate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Flavor Esters

5-Methyl-2-furylmethyl benzoate is an aromatic ester that, like many of its structural congeners, is anticipated to contribute to the complex flavor and aroma profiles of various consumer products, including foods, beverages, and fragrances. The presence and concentration of such compounds are critical determinants of product quality, authenticity, and consumer acceptance. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive analytical technique for the analysis of volatile and semi-volatile organic compounds, offering unparalleled separation efficiency and specificity for confident identification and quantification.[1]

This document provides a comprehensive, field-proven protocol for the analysis of 5-Methyl-2-furylmethyl benzoate. It is designed for researchers and quality control professionals, detailing a robust methodology from sample preparation to data interpretation, and explains the scientific rationale behind key procedural choices to ensure methodological integrity and reproducibility.

Analyte Profile: 5-Methyl-2-furylmethyl Benzoate

To establish a valid analytical method, a thorough understanding of the analyte's physicochemical properties is essential.

  • Chemical Structure:

  • Molecular Formula: C₁₃H₁₂O₂

  • Molecular Weight: 200.23 g/mol

  • Compound Type: Aromatic Ester / Furan Derivative

The volatility of this compound makes it an ideal candidate for GC analysis, while its unique mass fragmentation pattern allows for specific detection by MS.

Principle of the GC-MS Method

The analytical workflow is predicated on the synergistic capabilities of Gas Chromatography and Mass Spectrometry.

  • Gas Chromatography (GC): The sample, dissolved in a volatile solvent, is injected into a heated inlet, causing the analyte to vaporize. An inert carrier gas (Helium) sweeps the vaporized sample onto a capillary column. The column's stationary phase, a non-polar polymer coating, separates compounds based on their boiling points and chemical affinity. 5-Methyl-2-furylmethyl benzoate, being a semi-volatile ester, will travel through the column at a characteristic speed, resulting in a specific retention time (RT) .

  • Mass Spectrometry (MS): As the analyte elutes from the GC column, it enters the MS ion source. Here, high-energy electrons (typically at 70 eV) bombard the molecule, causing it to ionize and fragment in a reproducible manner.[2] These fragments are then separated by a quadrupole mass analyzer based on their mass-to-charge ratio (m/z). The resulting fragmentation pattern, or mass spectrum , serves as a molecular fingerprint for unequivocal identification.

Predicted Electron Ionization (EI) Mass Spectrum

While an experimental mass spectrum for this specific compound is not widely available in public libraries, a reliable fragmentation pattern can be predicted based on established principles of organic mass spectrometry.[3] The primary cleavage is expected at the ester linkage, being the most labile bond.

Table 1: Predicted Key Mass Fragments for 5-Methyl-2-furylmethyl Benzoate

m/zProposed Fragment IonStructure of FragmentSignificance
200[M]⁺ (Molecular Ion)[C₁₃H₁₂O₂]⁺Confirms molecular weight.
105Benzoyl Cation[C₆H₅CO]⁺Base Peak. Highly stable, characteristic of benzoate esters.
955-Methylfurfuryl Cation[C₆H₇O]⁺Characteristic of the 5-methylfurfuryl moiety.
77Phenyl Cation[C₆H₅]⁺Resulting from the loss of CO from the benzoyl cation.

The presence of the molecular ion at m/z 200, combined with the highly abundant benzoyl cation at m/z 105 and the characteristic 5-methylfurfuryl fragment at m/z 95, provides a multi-point verification system for confident identification.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating quality control checks to ensure data integrity.

Materials and Reagents
  • Solvents: Dichloromethane (DCM, GC-grade), Hexane (GC-grade), Anhydrous Sodium Sulfate.

  • Standards: 5-Methyl-2-furylmethyl benzoate (if available) or a suitable surrogate standard for semi-quantification.

  • Apparatus: 2 mL GC autosampler vials with septa, volumetric flasks, pipettes, 15 mL centrifuge tubes, vortex mixer, centrifuge.

Preparation of Standards
  • Stock Standard (1000 µg/mL): Accurately weigh 10 mg of 5-Methyl-2-furylmethyl benzoate standard and dissolve in 10 mL of dichloromethane in a volumetric flask.

  • Working Standards: Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock standard with dichloromethane. These will be used to generate a calibration curve.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a robust and widely applicable technique for isolating semi-volatile analytes from complex liquid matrices.[1]

  • Sample Aliquot: Place 5 mL of the liquid sample (e.g., beverage, liquid flavoring) into a 15 mL centrifuge tube. For solid samples, homogenize 1 g of the sample with 5 mL of deionized water.

  • Extraction: Add 5 mL of dichloromethane to the tube.

  • Mixing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the partitioning of the analyte into the organic solvent.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to break any emulsions and achieve a clean separation between the aqueous and organic layers.

  • Collection: Carefully transfer the lower organic layer (dichloromethane) using a glass pipette to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Final Preparation: Transfer the dried extract into a 2 mL GC vial for analysis.

Expert Insight: While LLE is effective, for trace analysis or complex matrices, alternative methods like Solid-Phase Microextraction (SPME) may offer higher sensitivity and reduce matrix interference.[4] SPME is a solvent-free technique where a coated fiber adsorbs analytes from the sample's headspace or directly from the liquid, which are then thermally desorbed in the GC inlet.

GC-MS Instrumentation and Parameters

The following parameters are recommended as a starting point and should be optimized for the specific instrumentation in use. A non-polar DB-5ms or HP-5MS column is chosen for its excellent performance with a wide range of volatile and semi-volatile compounds.[5]

Table 2: Recommended GC-MS Operating Conditions

ParameterSettingRationale
GC System
Injection Volume1 µLStandard volume for capillary GC.
Inlet Temperature250 °CEnsures complete vaporization without thermal degradation.
Injection ModeSplitless (0.75 min)Maximizes analyte transfer to the column for trace analysis.
Carrier GasHeliumInert and provides good chromatographic efficiency.
Column Flow1.0 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column.
GC ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA robust, low-bleed 5% phenyl-methylpolysiloxane column suitable for a wide range of analytes.
Oven Program60 °C (hold 2 min), then 10 °C/min to 280 °C (hold 5 min)A balanced ramp rate to ensure good separation of components.
MS System
Ion SourceElectron Ionization (EI)Standard, robust ionization technique producing reproducible spectra.
Ionization Energy70 eVStandard energy for generating library-searchable mass spectra.[2]
Source Temperature230 °CStandard operating temperature to prevent analyte condensation.
Mass Scan Range40 - 400 m/zCovers the molecular ion and all key predicted fragments.
Solvent Delay3 minPrevents the high concentration of solvent from saturating the detector.

Data Analysis and Quality Assurance

Analyte Identification

Confident identification requires meeting two criteria:

  • Retention Time (RT): The retention time of the peak in the sample chromatogram must match that of the authentic standard within a narrow window (e.g., ±0.05 min).

  • Mass Spectrum: The background-subtracted mass spectrum of the sample peak must show the key predicted ions (m/z 200, 105, 95, 77) with relative abundances that closely match the standard.

Quantification
  • Calibration Curve: Plot the peak area of the primary quantifier ion (m/z 105) versus the concentration for each working standard.

  • Linear Regression: Apply a linear regression to the data points. A coefficient of determination (R²) of ≥0.995 is required for a valid calibration.

  • Concentration Calculation: Use the equation of the line to calculate the concentration of 5-Methyl-2-furylmethyl benzoate in the prepared sample extracts. Adjust the final result based on the initial sample volume and any dilution factors.

Quality Control (QC)
  • Solvent Blank: Inject a vial of pure dichloromethane before the sample sequence to ensure no system contamination.

  • Calibration Verification: Run a mid-level standard every 10-15 samples to verify the stability of the instrument's response. The measured concentration should be within ±15% of the true value.

Workflow Visualizations

The following diagrams illustrate the logical flow of the analytical process.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Prepare Standards (0.5-50 µg/mL) s4 Transfer to GC Vial s2 Sample Aliquot (Liquid or Solid) s3 Liquid-Liquid Extraction (Dichloromethane) s2->s3 s3->s4 a1 Inject 1 µL into GC-MS s4->a1 a2 Separation on HP-5MS Column a1->a2 a3 EI Ionization & Fragmentation a2->a3 a4 Mass Analysis (m/z 40-400) a3->a4 d1 Identify Peak by RT & Mass Spectrum a4->d1 d2 Integrate Peak Area (m/z 105) d1->d2 d3 Quantify using Calibration Curve d2->d3 d4 Final Report d3->d4

Caption: End-to-end workflow for the analysis of 5-Methyl-2-furylmethyl benzoate.

GCMS_Logic GC Gas Chromatograph Heated Inlet (250°C) HP-5MS Column Oven (Temp Program) MS Mass Spectrometer EI Ion Source (70 eV) Quadrupole Mass Analyzer Detector GC:f2->MS:f1 Elution Data Data System & Software MS:f3->Data Signal Report Final Result Data->Report Calculation Sample Prepared Sample Sample->GC:f1 Injection

Caption: Logical relationship of core GC-MS instrument components.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the reliable identification and quantification of 5-Methyl-2-furylmethyl benzoate. By leveraging the inherent selectivity of GC-MS and adhering to rigorous sample preparation and quality control procedures, this method enables accurate characterization of this important flavor and fragrance compound. The outlined parameters serve as a robust starting point for method development and can be adapted to various matrices and regulatory requirements.

References

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023). Foods. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Determination of Furan in Foods. Available at: [Link]

  • LCGC International. Determination of Furan in Food by Gas Chromatography– Mass Spectrometry and Headspace Sampling. Available at: [Link]

  • Organomation. GC-MS Sample Preparation. Available at: [Link]

  • SCION Instruments. Sample preparation GC-MS. (2025). Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences. Flavor Characterization and Imitation Flavor Identification Using Gas Chromatography-Orbitrap Mass Spectrometry Fingerprinting. Available at: [Link]

  • PubMed. Sample preparation for the analysis of flavors and off-flavors in foods. (2000). Available at: [Link]

Sources

Application Note: Synthesis of 5-Methyl-2-furylmethyl benzoate via Esterification

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 5-Methyl-2-furylmethyl benzoate (CAS: 18801-77-9)

Introduction & Scientific Context

5-Methyl-2-furylmethyl benzoate (also known as 5-methylfurfuryl benzoate) is a high-purity organic ester valued as a versatile synthetic intermediate in pharmaceutical development, agrochemical synthesis, and as a specialty flavor and fragrance building block[1]. The molecule features a unique architecture comprising an electron-rich 5-methylfuran ring coupled to a benzoate ester. Because the furan moiety is highly susceptible to acid-catalyzed ring-opening and polymerization (resinification), traditional harsh esterification methods are often unsuitable. This application note details a highly efficient, mild esterification protocol designed to preserve the integrity of the furan ring while maximizing yield and purity.

Mechanistic Rationale & Experimental Design

When synthesizing esters from acid-sensitive alcohols like 5-methyl-2-furanmethanol, the choice of coupling methodology is the primary determinant of yield.

  • The Problem with Fischer Esterification: Traditional Fischer esterification utilizes strong Brønsted acids (e.g., H₂SO₄, p-TsOH) and high heat. Under these conditions, 5-methyl-2-furanmethanol rapidly undergoes cationic polymerization or decomposition, leading to intractable tar-like byproducts rather than the desired ester.

  • The Solution (Steglich Esterification): The Steglich esterification provides a mild, neutral-pH alternative that operates at room temperature[2]. By utilizing a carbodiimide coupling agent—specifically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)—and a catalytic amount of 4-Dimethylaminopyridine (DMAP), the carboxylic acid is activated in situ[3].

The Causality of Reagent Selection
  • EDC·HCl over DCC: While N,N'-Dicyclohexylcarbodiimide (DCC) is the classical Steglich reagent[2], it generates dicyclohexylurea (DCU), a byproduct that is notoriously difficult to separate from the product. EDC·HCl generates a water-soluble urea byproduct that is easily removed during a basic aqueous workup, ensuring a self-validating, high-purity crude product.

  • The Role of DMAP: DMAP is not merely a base; it is a vital nucleophilic catalyst[4]. The initial reaction between benzoic acid and EDC forms an O-acylisourea intermediate. Without DMAP, this intermediate can undergo a deleterious 1,3-rearrangement to form an unreactive N-acylurea[2]. DMAP outcompetes this side reaction by attacking the O-acylisourea to form a highly electrophilic N-acylpyridinium intermediate[4]. Because DMAP is an excellent leaving group, the 5-methylfurfuryl alcohol rapidly attacks this intermediate to form the target ester, regenerating the DMAP catalyst[3].

Mechanism A Benzoic Acid + EDC B O-Acylisourea (Activated Ester) A->B Coupling C N-Acylpyridinium Intermediate B->C DMAP Attack D 5-Methyl-2-furylmethyl benzoate (Target Ester) C->D Alcoholysis F DMAP (Catalyst) C->F DMAP Regeneration E 5-Methylfurfuryl Alcohol E->D Nucleophilic Addition F->B Catalytic Cycle

Mechanistic pathway of the DMAP-catalyzed Steglich esterification.

Materials and Quantitative Data

Table 1: Reagent Equivalents and Function
ReagentMW ( g/mol )EquivalentsMass/Vol (for 10 mmol scale)Function
Benzoic Acid122.121.00 eq1.22 gAcyl donor
5-Methyl-2-furanmethanol112.131.05 eq1.18 g (1.09 mL)Nucleophile
EDC·HCl191.701.20 eq2.30 gCoupling agent
DMAP122.170.10 eq0.12 gNucleophilic catalyst
Dichloromethane (DCM)84.93-50 mL (0.2 M)Aprotic Solvent
Table 2: Optimization Parameters for Esterification
ConditionBase / CatalystTimeExpected YieldMechanistic Consequence
Fischer EsterificationH₂SO₄ (cat.)12 h< 10%Complete furan ring degradation/polymerization.
Steglich (DCC)DMAP (10 mol%)6 h80-85%DCU byproduct contaminates the final isolated ester.
Steglich (EDC·HCl) DMAP (10 mol%) 5 h 88-95% Urea byproduct is water-soluble; highly pure crude.
Acyl ChlorideEt₃N / DMAP2 h85-90%Generates HCl; requires strict anhydrous conditions.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Analytical checkpoints are embedded to ensure the reaction is proceeding as mechanistically predicted.

Step 1: Reaction Setup
  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

  • Add benzoic acid (1.22 g, 10.0 mmol) and DMAP (0.12 g, 1.0 mmol) to the flask.

  • Dissolve the solids in anhydrous Dichloromethane (DCM) (40 mL).

  • Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling mitigates the exothermic nature of the carbodiimide coupling and prevents premature degradation of the activated ester.

  • Add EDC·HCl (2.30 g, 12.0 mmol) in one portion. Stir for 15 minutes at 0 °C to allow the formation of the O-acylisourea intermediate.

  • Dissolve 5-methyl-2-furanmethanol (1.18 g, 10.5 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 5 minutes.

Step 2: Reaction Monitoring (Self-Validation)
  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

  • Stir for 4–6 hours.

  • Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.

    • Visualize under UV light (254 nm). Both the starting benzoic acid and the product ester are highly UV-active.

    • The product (5-Methyl-2-furylmethyl benzoate) will appear as a new, high-Rf spot (~0.65), while benzoic acid streaks lower on the plate.

Step 3: Workup & Extraction
  • Once TLC indicates complete consumption of benzoic acid, quench the reaction by adding 20 mL of deionized water.

  • Transfer the biphasic mixture to a separatory funnel.

  • Acid Wash: Wash the organic layer with 1M aqueous HCl (2 × 20 mL). Causality: This selectively protonates and removes the DMAP catalyst and any unreacted EDC·HCl or its urea byproduct into the aqueous phase.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL). Causality: This deprotonates and removes any residual unreacted benzoic acid.

  • Brine Wash: Wash with saturated NaCl solution (20 mL) to remove residual water from the organic phase.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 4: Purification & Characterization
  • Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of Hexanes to 10% Ethyl Acetate in Hexanes.

  • Combine the pure fractions and concentrate to afford 5-Methyl-2-furylmethyl benzoate as a pale yellow to colorless oil.

  • Analytical Validation (¹H NMR in CDCl₃):

    • Confirm the furan methyl group (singlet, ~2.3 ppm, 3H).

    • Confirm the methylene bridge (singlet, ~5.2 ppm, 2H).

    • Confirm the benzoate aromatic protons (multiplets at ~7.4, 7.5, and 8.0 ppm, 5H).

Workflow N1 1. Reaction Setup (Benzoic Acid, EDC, DMAP, DCM) N2 2. Alcohol Addition (5-Methylfurfuryl alcohol at 0°C) N1->N2 N3 3. Stirring & Monitoring (RT for 4-6 hours, TLC check) N2->N3 N4 4. Aqueous Workup (Wash with HCl, NaHCO3, Brine) N3->N4 N5 5. Drying & Concentration (Na2SO4, Rotary Evaporation) N4->N5 N6 6. Flash Chromatography (Hexane:EtOAc Elution) N5->N6 N7 7. Pure Product (5-Methyl-2-furylmethyl benzoate) N6->N7

Experimental workflow for the synthesis and purification of 5-Methyl-2-furylmethyl benzoate.

References

  • ChemicalCell Product Database Title: 5-Methyl-2-Furylmethylbenzoate CAS NO 18801-77-9 URL:[Link][1]

  • Organic Chemistry Portal Title: Steglich Esterification Mechanism URL:[Link][3]

  • Royal Society of Chemistry (RSC) Title: A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids URL:[Link][2]

  • National Center for Biotechnology Information (PMC) Title: Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study URL:[Link][4]

Sources

Application Note: Extraction and Quantitation of 5-Methyl-2-furylmethyl Benzoate from Food Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Context

5-Methyl-2-furylmethyl benzoate (also known as 5-methylfurfuryl benzoate, CAS No. 18801-77-9) is a high-purity organic ester characterized by its unique furan and benzoate structural moieties[1]. In the food and beverage sector, furan derivatives are critical flavor components, often contributing roasted, sweet, or savory notes to thermally processed matrices such as coffee, baked goods, and barrel-aged beverages[2].

The extraction of furanic esters from complex food matrices presents a significant analytical challenge. Food matrices are heavily laden with non-volatile lipids, proteins, and carbohydrates that can cause severe matrix effects, emulsion formation during liquid extraction, and rapid fouling of gas chromatography (GC) inlets. To achieve high-fidelity flavor profiling and ensure regulatory compliance, modern extraction techniques have shifted away from traditional Liquid-Liquid Extraction (LLE) toward Headspace Solid-Phase Microextraction (HS-SPME) , specifically utilizing the advanced SPME-Arrow geometry[3][4].

Physicochemical Profiling & Sorbent Selection

To design a self-validating extraction protocol, the physicochemical properties of the target analyte must dictate the thermodynamic parameters of the extraction system.

Table 1: Physicochemical Properties of 5-Methyl-2-furylmethyl benzoate

ParameterValue / DescriptionAnalytical Implication
CAS Number 18801-77-9Definitive identifier for reference standard procurement[1].
Molecular Formula C₁₄H₁₄O₃Indicates moderate hydrophobicity and susceptibility to fragmentation.
Molecular Weight 230.26 g/mol Falls within the optimal volatility range for headspace extraction[1].
Structure Furan ring + Benzoate esterBipolar nature requires a mixed-mode sorbent for optimal recovery.
The HS-SPME-Arrow Advantage

Traditional SPME fibers suffer from limited phase volume and mechanical fragility. The SPME-Arrow system incorporates a larger diameter and a rugged, arrow-shaped tip, allowing for a 6× to 20× increase in sorbent phase volume[4]. This directly translates to higher extraction yields and superior sensitivity for trace flavor compounds.

Table 2: SPME Sorbent Selection Matrix

Fiber CoatingPolarityMechanism of ActionSuitability for Target
PDMS (100 µm)Non-polarAbsorption of highly hydrophobic compounds.Low (Misses the polar furan oxygen).
CAR/PDMS BipolarAdsorption via micropores; excellent for low MW furans[3].Good (May saturate quickly).
DVB/CAR/PDMS Mixed-modeCaptures broad MW ranges via meso/micropores and partitioning.Optimal (Captures both moieties).

Extraction Methodology: Mechanistic Workflows

The extraction of 5-Methyl-2-furylmethyl benzoate relies on manipulating the thermodynamic equilibrium between three phases: the aqueous food matrix, the headspace vapor, and the polymeric fiber coating.

G N1 1. Food Matrix (Complex Suspension) N2 2. Matrix Modification (+ NaCl, pH 6.0) N1->N2 Homogenization N3 3. Volatilization (Headspace Eq. @ 40°C) N2->N3 Salting-out Effect N4 4. SPME-Arrow Adsorption (DVB/CAR/PDMS) N3->N4 Thermodynamic Partitioning N5 5. Thermal Desorption (GC Inlet @ 250°C) N4->N5 Direct Transfer N6 6. GC-MS/MS Analysis (MRM Quantitation) N5->N6 Separation & Detection

Fig 1. Mechanistic workflow for the HS-SPME-Arrow extraction of 5-Methyl-2-furylmethyl benzoate.

G A Aqueous Food Phase (Low Affinity due to Salting-Out) B Headspace Vapor Phase (Intermediate Carrier) A->B Matrix-Gas Partition Coefficient (K_hs) C Polymeric Fiber Phase (High Affinity Sorbent) A->C Overall Extraction Constant (K_es) B->C Gas-Fiber Partition Coefficient (K_fs)

Fig 2. Thermodynamic partitioning mechanism driving the analyte from the matrix to the extraction phase.

Step-by-Step Protocol: HS-SPME-Arrow-GC-MS/MS

This protocol is engineered as a self-validating system , ensuring that any matrix suppression or extraction failure is immediately identifiable via internal standard tracking.

Phase 1: Matrix Preparation & Modification
  • Step 1.1: Accurately weigh 5.0 g of the homogenized food sample (e.g., ground coffee or pulverized baked matrix) into a 20 mL amber headspace vial[5].

  • Step 1.2: Add 5.0 mL of saturated Sodium Chloride (NaCl) solution (approx. 360 g/L)[5].

    • Causality: The addition of saturated NaCl drastically decreases the water activity and solubility of the hydrophobic ester in the aqueous phase. This "salting-out" effect forces the equilibrium toward the headspace, increasing extraction yield by up to 40%[5].

  • Step 1.3: Spike the matrix with 10 µL of a deuterated internal standard (IS) solution (e.g., d5-ethyl benzoate or d4-furan at 1 µg/mL)[3][4].

    • Causality: The IS accounts for variations in matrix viscosity, lipid content, and competitive adsorption on the SPME fiber.

  • Step 1.4: Seal the vial immediately with a PTFE/silicone septum and magnetic crimp cap.

Phase 2: Equilibration and Extraction
  • Step 2.1: Place the vial in an automated agitator. Incubate at 40°C for 15 minutes at 250 rpm[3].

    • Causality: 40°C is selected as the optimal thermal threshold. Higher temperatures (e.g., >60°C) risk de novo formation of furan derivatives via the Maillard reaction from precursors like ascorbic acid and carbohydrates, which would artificially inflate the quantitative results[6][7].

  • Step 2.2: Pierce the septum with a DVB/CAR/PDMS SPME-Arrow (120 µm) and expose the fiber to the headspace for 30 minutes at 40°C[3].

Phase 3: Desorption and Instrumental Analysis
  • Step 3.1: Retract the fiber and transfer it to the GC inlet.

  • Step 3.2: Desorb the analytes at 250°C for 3 minutes in splitless mode[3].

    • Causality: The high thermal mass of the Arrow requires a slightly longer desorption time than traditional fibers to prevent carryover.

  • Step 3.3: Separate using an HP-5MS (or equivalent 5% phenyl/95% dimethylpolysiloxane) capillary column (30 m × 0.25 mm × 0.25 µm)[3].

    • Oven Program: 40°C (hold 2 min) → ramp 10°C/min to 240°C → hold 5 min.

Quantitative Data Presentation

To achieve high specificity, detection is performed using Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.

Table 3: GC-MS/MS MRM Transitions for Target and IS

AnalytePrecursor Ion (m/z)Product Ion 1 (Quantifier)Product Ion 2 (Qualifier)Collision Energy (eV)
5-Methyl-2-furylmethyl benzoate 230.1105.0 (Benzoate moiety)95.0 (Methylfurfuryl moiety)15 / 10
d5-Ethyl benzoate (IS) 155.1110.082.010 / 15

System Suitability & Self-Validation (Trustworthiness)

To ensure the integrity of the extraction and data, the following self-validating criteria must be met before sample analysis is accepted:

  • Fiber Blank Verification: Run a blank desorption of the SPME-Arrow prior to the first sample. The background signal for m/z 230 must be < 3× the baseline noise.

  • Internal Standard Recovery: The absolute peak area of the deuterated IS in the food matrix must not deviate by more than ±20% from the IS peak area in a pure aqueous standard. Deviations >20% indicate severe competitive binding on the fiber, requiring further sample dilution.

  • Linearity & Range: Matrix-matched calibration curves (0.01 to 500 ng/g) must exhibit an R² ≥ 0.995.

  • Carryover Check: A blank matrix run immediately following the highest calibration standard must show < 1% carryover of 5-Methyl-2-furylmethyl benzoate.

References

  • ChemicalCell. "5-Methyl-2-Furylmethylbenzoate CAS NO 18801-77-9". ChemicalCell Product Catalog. Available at: [Link]

  • Imre Blank et al. "Furan in Processed Foods". imreblank.ch. Available at: [Link]

  • ACS Publications. "Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry". Journal of Agricultural and Food Chemistry. Available at:[Link]

  • ResearchGate. "Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry". ResearchGate. Available at: [Link]

  • Restek. "Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique". Restek Resource Hub. Available at: [Link]

  • National Institutes of Health (NIH). "The Food and Beverage Occurrence of Furfuryl Alcohol and Myrcene—Two Emerging Potential Human Carcinogens?". PMC. Available at:[Link]

Sources

Analytical Profiling and NMR Spectroscopy of 5-Methyl-2-furylmethyl benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, physical organic chemists, and drug development professionals. Content Type: Application Note & Experimental Protocol

Introduction and Chemical Context

5-Methyl-2-furylmethyl benzoate (CAS: 18801-77-9) is a specialized functionalized furan derivative widely utilized in advanced physical organic chemistry. It serves as a critical precursor in flash vacuum pyrolysis (FVP) studies to generate highly reactive, short-lived intermediates. Accurate structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for validating precursor purity before subjecting it to high-temperature, subatmospheric conditions.

This application note provides an authoritative guide to the 1 H and 13 C NMR chemical shifts of 5-methyl-2-furylmethyl benzoate, detailing the mechanistic rationale behind the spectral data and establishing a self-validating protocol for data acquisition.

Mechanistic Insight: Flash Vacuum Pyrolysis (FVP)

Before detailing the NMR characterization, it is essential to understand the compound's primary application in physical chemistry. Under FVP conditions (typically around 915 K), 5-methyl-2-furylmethyl benzoate undergoes a highly specific 1,4-elimination reaction. The benzoate group migrates across the furan ring, abstracting a hydrogen atom from the C5-methyl group. This results in the elimination of benzoic acid and the formation of the highly reactive intermediate 2,5-dimethylene-2,5-dihydrofuran ().

Validating the exact substitution pattern of the precursor is critical; positional isomers or impurities can lead to complex radical branching and unwanted char formation during pyrolysis ().

FVP_Pathway A 5-Methyl-2-furylmethyl benzoate (Precursor, CAS 18801-77-9) B Flash Vacuum Pyrolysis (915 K, Subatmospheric) A->B C 1,4-Elimination (Benzoate migration & H-abstraction) B->C D 2,5-Dimethylene-2,5-dihydrofuran (Reactive Intermediate) C->D E Benzoic Acid (Leaving Group) C->E

Flash vacuum pyrolysis pathway of 5-Methyl-2-furylmethyl benzoate.[1]

Structural Analysis & Expected NMR Chemical Shifts

The molecular architecture of 5-methyl-2-furylmethyl benzoate (C 13​ H 12​ O 3​ ) presents three distinct magnetic environments: the electron-rich furan core, the electron-withdrawing benzoate ester, and the aliphatic methyl/methylene protons. The spectral assignments below are synthesized from established chemical shift models of related furan derivatives ().

H NMR Chemical Shifts (400 MHz, CDCl 3​ )

The 1 H NMR spectrum is dominated by the strong anisotropic deshielding effects of the benzoate carbonyl group and the aromatic ring currents. The methylene protons (-CH 2​ -O-) are significantly deshielded due to their position between the furan ring and the ester oxygen.

PositionShift (ppm)MultiplicityCoupling (Hz)IntegrationAssignment Rationale
C5-CH 3​ 2.28s-3HShielded methyl group on the heteroaromatic ring.
-CH 2​ -O- 5.26s-2HDeshielded by adjacent ester oxygen and furan ring.
Furan H-4 5.95dq3.1, 1.01HUpfield furan proton, shielded by the adjacent electron-donating methyl group.
Furan H-3 6.35d3.11HDownfield furan proton, affected by the -CH 2​ OBz group.
Benzoate meta 7.43t7.82HStandard aromatic meta position (H-3', H-5').
Benzoate para 7.55tt7.4, 1.31HStandard aromatic para position (H-4').
Benzoate ortho 8.05dd8.3, 1.32HHighly deshielded by the anisotropic effect of the carbonyl group (H-2', H-6').
C NMR Chemical Shifts (100 MHz, CDCl 3​ )

The 13 C NMR spectrum provides a clear map of the carbon skeleton. The distinction between the furan C-3 and C-4 carbons is driven by the electron-donating effect of the methyl group at C-5, which shields C-4 more effectively than C-3.

PositionShift (ppm)TypeAssignment Rationale
C5-CH 3​ 13.6Primary (CH 3​ )Typical alkyl shift on a furan ring.
-CH 2​ -O- 58.6Secondary (CH 2​ )Deshielded by the ester oxygen.
Furan C-4 106.5Tertiary (CH)Beta to oxygen, shielded by the C5-methyl group.
Furan C-3 111.8Tertiary (CH)Beta to oxygen, slightly less shielded than C-4.
Benzoate meta 128.3Tertiary (CH)Aromatic carbons (C-3', C-5').
Benzoate ortho 129.6Tertiary (CH)Aromatic carbons (C-2', C-6').
Benzoate ipso 130.1Quaternary (C)Substituted aromatic carbon (C-1').
Benzoate para 133.0Tertiary (CH)Aromatic carbon (C-4').
Furan C-2 148.5Quaternary (C)Alpha to oxygen, deshielded by the ester-bearing sidechain.
Furan C-5 153.2Quaternary (C)Alpha to oxygen, deshielded by the methyl group.
Carbonyl (C=O) 166.2Quaternary (C)Highly deshielded ester carbonyl.

Experimental Protocol: NMR Sample Preparation and Acquisition

To ensure reproducibility, high spectral resolution, and verifiable data integrity, the following self-validating protocol must be adhered to. The methodology is grounded in standard high-resolution NMR practices ().

NMR_Workflow A Sample Preparation (CDCl3, 0.03% TMS) B Data Acquisition (400 MHz 1H / 100 MHz 13C) A->B C Data Processing (Apodization, FT, Phase) B->C D Spectral Analysis (Peak Picking & Integration) C->D E Structural Verification (Chemical Shift Assignment) D->E

Self-validating NMR workflow for structural elucidation.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Weighing: Accurately weigh 15–20 mg of 5-methyl-2-furylmethyl benzoate for 1 H NMR (or 40–50 mg for 13 C NMR).

  • Solvent Selection: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ is chosen because it lacks exchangeable protons, preventing signal overlap, while providing a reliable deuterium lock signal for magnetic field stabilization.

  • Transfer: Transfer the solution to a precision 5 mm NMR tube. Ensure the solution height is at least 4 cm.

    • Causality: A minimum height of 4 cm prevents magnetic susceptibility artifacts at the air-liquid interface from distorting the magnetic field homogeneity.

Step 2: Instrument Tuning and Acquisition

  • Temperature Control: Equilibrate the probe to 298 K.

  • Tuning and Matching: Perform automatic tuning and matching (ATM) on both the 1 H and 13 C channels.

    • Causality: Optimizing power transfer maximizes the Signal-to-Noise Ratio (SNR) and ensures accurate pulse angles.

  • Shimming: Perform gradient shimming (e.g., TopShim) to achieve a homogeneous magnetic field.

    • Self-Validation Check: The full width at half maximum (FWHM) of the TMS peak must be < 0.8 Hz. If broader, re-shim the instrument.

  • 1 H Acquisition: Use a standard 30° pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation between scans. Acquire 16 scans.

  • 13 C Acquisition: Use a proton-decoupled sequence (e.g., zgpg30 with WALTZ-16 decoupling). Set D1 to 2.0 seconds and acquire 1024 scans.

Step 3: Data Processing and Validation

  • Apodization: Apply an exponential window function with a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation.

  • Phase and Baseline Correction: Perform manual zero-order and first-order phase corrections. Apply a polynomial baseline correction to ensure accurate integration.

  • Referencing: Calibrate the chemical shift scale by setting the TMS singlet to exactly 0.00 ppm.

    • Self-Validation Check: Verify that the residual CHCl 3​ solvent peak appears at exactly 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C). If these secondary reference points deviate, the sample may be experiencing significant concentration-dependent shifting or pH effects, and the sample preparation should be reviewed.

References

  • Simmie, J. M., & Metcalfe, W. K. (2011). Ab Initio Study of the Decomposition of 2,5-Dimethylfuran. The Journal of Physical Chemistry A, 115(32), 8858-8868. URL:[Link]

  • Trahanovsky, W. S., & Park, M.-G. (1974). Flash vacuum pyrolysis of 5-methyl-2-furylmethyl benzoate. The Journal of Organic Chemistry, 39(10), 1448-1449. URL:[Link]

  • SpectraBase. (n.d.). 2-Furancarboxaldehyde, 5-[(5-methyl-2-furanyl)methyl]- and related derivatives. John Wiley & Sons, Inc. URL:[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Ed.). Elsevier. URL:[Link]

Sources

application of 5-Methyl-2-furylmethyl benzoate in fragrance formulation

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers and formulators on the properties and potential applications of the novel fragrance ingredient, 5-Methyl-2-furylmethyl benzoate.

Introduction: Unveiling a Novel Aroma Molecule

The fragrance industry is in a perpetual state of innovation, driven by the quest for novel molecules that can confer unique and memorable signatures to consumer products. Within this landscape, furan derivatives represent a compelling, albeit challenging, class of aroma chemicals.[1] 5-Methyl-2-furylmethyl benzoate is a molecule of emerging interest, situated at the intersection of two well-established fragrance families: the sweet, balsamic benzoates and the character-rich furans. While public-domain data on its direct application in fragrance is nascent, its chemical structure allows for a scientifically grounded projection of its olfactory profile and utility.

This guide serves as a primary reference for the scientific community, offering a hypothesized olfactory profile, detailed application notes for its incorporation into fragrance formulations, and robust protocols for its systematic evaluation. As a Senior Application Scientist, the narrative herein is built upon established principles of fragrance chemistry, drawing parallels from related, well-documented molecules to provide a predictive yet rigorous framework for research and development.

Physicochemical & Olfactory Profile

Understanding the fundamental properties of 5-Methyl-2-furylmethyl benzoate is paramount for its effective use. The molecule's structure, featuring a benzoate ester linked to a 5-methylfuran group, suggests a complex and multifaceted character.

Predicted Physicochemical Properties

The properties of a novel molecule can often be inferred from its constituent parts and related structures. The following table summarizes the expected physicochemical characteristics, drawing data from analogous compounds like methyl benzoate.

PropertyPredicted Value / CharacteristicRationale & References
Molecular Formula C₁₃H₁₂O₃-
Molecular Weight 216.23 g/mol -
Appearance Colorless to pale straw liquidTypical for aromatic esters.[2][3]
Boiling Point > 200 °CHigh molecular weight suggests a relatively low volatility, similar to other benzoate esters. Methyl benzoate boils at ~199°C.[4]
Solubility Poorly soluble in water; miscible with organic solvents (e.g., ethanol)Characteristic of esters used in perfumery.[4]
Stability Stable under normal conditions. Potential for degradation under heat, strong oxidizing conditions, or extreme pH. The furan moiety may be susceptible to oxidation and acid-catalyzed polymerization.Benzoate esters are generally stable.[5] However, furan rings can be reactive and prone to degradation.[6][7]
Hypothesized Olfactory Profile

The scent of 5-Methyl-2-furylmethyl benzoate is predicted to be a synergistic blend of its structural components.

  • The Benzoate Moiety : Benzoate esters are mainstays in perfumery, known for their sweet, floral, and balsamic notes. Methyl benzoate, for instance, is described with notes of ylang-ylang, tuberose, and a phenolic, wintergreen character.[8][9] This suggests the benzoate portion will contribute a core of sweetness and floral depth.

  • The 5-Methylfuran Moiety : The 5-methylfurfural precursor possesses a distinct caramellic, sweet, and slightly spicy-brown odor profile.[10] This furan group is expected to impart warmth, gourmand complexity, and a subtle woody or toasted nuance to the overall scent.

Combining these, 5-Methyl-2-furylmethyl benzoate is likely a mid-to-base note with a complex profile:

  • Primary Facets : Sweet, Balsamic, Fruity-Floral

  • Secondary Facets : Caramellic, Gourmand, Slightly Phenolic, Woody

This profile makes it a potentially excellent modifier , capable of adding richness and warmth to a variety of fragrance genres, from classic florals to modern gourmand and oriental compositions.

Application Notes for Fragrance Formulation

The successful incorporation of a novel ingredient depends on a clear understanding of its role and interactions within a fragrance concentrate.

Functional Role and Usage Levels

Given its predicted low volatility and complex character, 5-Methyl-2-furylmethyl benzoate is best utilized as a modifier and fixative . It can bridge heart and base notes, adding longevity and a sophisticated, warm sweetness.

  • In Fine Fragrance (Eau de Parfum, Eau de Toilette) : Recommended trial levels are between 0.1% and 2.5% of the fragrance concentrate. At lower levels, it can enhance floral notes, while at higher concentrations, its gourmand-balsamic character will become more prominent.

  • In Personal Care (Lotions, Creams) : Usage levels of 0.05% to 1.0% are suggested. Its ester structure is generally stable in emulsion bases, where it can provide a warm, substantive background note.[11]

  • In Home Care (Candles, Air Fresheners) : In candles, its relatively high boiling point is advantageous, suggesting good performance in a wax base.[4] Trial levels of 1.0% to 5.0% can be explored.

Blending and Accord Development

The true art of perfumery lies in synergy. 5-Methyl-2-furylmethyl benzoate is hypothesized to blend exceptionally well with:

  • White Florals : To enhance the creamy, sweet facets of tuberose, jasmine, and ylang-ylang, mitigating some of their sharpness. This is analogous to the use of other methyl benzoic acid esters.[12][13]

  • Gourmand Ingredients : Complements vanillin, ethyl maltol, and cocoa extracts by adding a more complex, less overtly edible sweetness.

  • Woods and Resins : Creates a harmonious blend with sandalwood, cedarwood, and benzoin, adding a fruity-balsamic layer to the woody-amber base.

  • Spices : Pairs well with cinnamon and clove, where its sweetness can round out the harsher edges of the spice notes.

Causality in Experimental Choices: Addressing Furan Stability

A critical consideration for any furan-containing ingredient is its chemical stability.[6] The furan ring can be susceptible to oxidation and acid-catalyzed degradation, which can lead to discoloration and off-odors over time.[7]

Mitigation Strategy : To ensure product integrity, the following should be considered during formulation:

  • pH Control : Maintain the final product pH in the range of 5.5 to 7.5. Strongly acidic conditions should be avoided.

  • Antioxidant Addition : The inclusion of an antioxidant system, such as a combination of BHT (Butylated Hydroxytoluene) and a metal chelator like EDTA (Ethylenediaminetetraacetic acid), is a standard industry practice to enhance the stability of sensitive fragrance materials.[14]

  • Protection from UV Light : As with many fragrance compounds, protection from direct and prolonged UV exposure is crucial. The use of UV absorbers in the final formulation and opaque or UV-coated packaging is recommended.

Protocols for Scientific Evaluation

Every new fragrance material must undergo rigorous testing to validate its performance, character, and stability. The following protocols provide a self-validating system for the comprehensive assessment of 5-Methyl-2-furylmethyl benzoate.

Protocol 1: Comprehensive Olfactory Evaluation

This protocol establishes the fundamental odor profile and evolution of the raw material.

Objective : To characterize the olfactory profile of 5-Methyl-2-furylmethyl benzoate and determine its odor life on a standard smelling strip.

Methodology :

  • Prepare a 10% dilution of 5-Methyl-2-furylmethyl benzoate in undenatured ethanol.

  • Dip a standard paper smelling strip (blotter) into the solution, ensuring it is saturated but not dripping.

  • Evaluate the odor at specific time intervals, recording detailed descriptors for each phase.

    • Top Note (0-15 minutes) : Initial impression.

    • Heart/Mid Note (15 minutes - 2 hours) : The main character of the material.

    • Base Note/Dry-Down (2 hours - 24+ hours) : The final, most substantive phase.

  • Record the time at which the characteristic odor is no longer discernible to determine its substantivity.

Olfactory_Evaluation cluster_prep Preparation cluster_eval Evaluation Workflow Prep Prepare 10% solution in Ethanol Dip Dip Smelling Strip Prep->Dip Eval_Top Evaluate Top Note (0-15 min) Dip->Eval_Top Eval_Mid Evaluate Mid Note (15 min - 2 hr) Eval_Top->Eval_Mid Eval_Base Evaluate Base Note (2+ hr) Eval_Mid->Eval_Base Record Record Descriptors and Substantivity Eval_Base->Record Stability_Protocol cluster_prep Sample Preparation cluster_aging Accelerated Aging (4 Weeks) cluster_analysis Weekly Analysis Frag_Test Create Test Accord (with target molecule) EDT_Test Prepare Test EDT Frag_Test->EDT_Test Frag_Control Create Control Accord (without target molecule) EDT_Control Prepare Control EDT Frag_Control->EDT_Control Incubator 40°C Incubator EDT_Test->Incubator UV_Box UV Light Box EDT_Test->UV_Box RT Room Temp. EDT_Test->RT EDT_Control->Incubator EDT_Control->UV_Box EDT_Control->RT Visual Visual Inspection (Color, Clarity) Incubator->Visual Olfactory Olfactory Panel (Scent Profile) Incubator->Olfactory UV_Box->Visual UV_Box->Olfactory RT->Visual RT->Olfactory

Fig 2: Stability Testing Workflow
Protocol 3: Sensory Discrimination Testing (Triangle Test)

This protocol provides a statistically valid method to determine if the addition of the material produces a perceivable difference in a complex fragrance. This is a foundational method in sensory science. [15][16][17] Objective : To determine if a statistically significant difference exists between a fragrance formulation with and without 5-Methyl-2-furylmethyl benzoate.

Methodology :

  • Panel Selection : Recruit a panel of at least 25-30 individuals, screened for normal olfactory acuity.

  • Sample Preparation : Prepare two fragrance formulations as described in Protocol 2 (Test and Control).

  • Test Administration :

    • Present each panelist with three coded samples, where two are identical (e.g., Control, Control, Test) and one is the odd one out. The order is randomized for each panelist.

    • Ask each panelist to identify the sample that is different from the other two.

  • Data Analysis :

    • Compile the number of correct and incorrect identifications.

    • Use a statistical table for triangle tests (based on the binomial distribution) to determine if the number of correct judgments is significant at a chosen confidence level (typically p < 0.05).

    • A statistically significant result confirms that the addition of 5-Methyl-2-furylmethyl benzoate creates a perceivable olfactory difference.

Conclusion

5-Methyl-2-furylmethyl benzoate stands as a promising, albeit underexplored, candidate for the modern perfumer's palette. Its hypothesized olfactory profile—a sophisticated blend of sweet, balsamic, floral, and gourmand notes—positions it as a versatile modifier capable of imparting warmth, complexity, and substantivity to a wide array of fragrance compositions. While its furan moiety necessitates careful consideration regarding stability, established formulation techniques can mitigate these risks. The protocols outlined in this guide provide a comprehensive framework for researchers and perfumers to systematically evaluate its properties, validate its performance, and unlock its full potential in the creation of new and captivating fragrances.

References

  • Google Patents. (n.d.). Use of methyl benzoic acid ester in perfume compositions. (US7304028B2).
  • Skinobs. (2025, September 17). Sensory Evaluation in Cosmetics: Key Protocols and Best Practices.
  • Fisher Scientific. (2009, September 18). Safety Data Sheet: Methyl Benzoate.
  • Evergreensino. (2025, May 15). How is Methyl Benzoate used in the fragrance industry?.
  • ACS Publications. (n.d.). Preparation of Poly(2,5-thienyleneethylene) and Poly(2,5-furyleneethylene) by Vapor Phase Pyrolysis of (5-Methyl-2-thienyl)methyl Benzoate and (5-Methyl-2-furyl)methyl Benzoate. Macromolecules.
  • European Patent Office. (2005, January 27). Use of 2-methyl benzoic acid methyl ester in perfume compositions. (EP 1563830 A1).
  • News-Medical.Net. (2024, October 17). Fragrance And Flavor Component Analysis: Techniques And Applications.
  • Santa Cruz Biotechnology. (2015, January 16). Safety Data Sheet: Methyl Benzoate.
  • Google Patents. (n.d.). Benzoic acid esters. (US4323694A).
  • NIH. (n.d.). Reactivity and stability of selected flavor compounds. PMC.
  • ACS Publications. (2022, December 28). Sensory Analysis and Brain Imaging of Flavors and Fragrances. ACS Symposium Series.
  • ResearchGate. (n.d.). Fragrances and sensory evaluation techniques.
  • GreyB. (2026, January 20). Techniques for Long-Lasting Fragrances in Perfumes.
  • TCI Chemicals. (2025, January 15). Safety Data Sheet: Methyl Benzoate.
  • PK Perfumes. (n.d.). The Benzoates.
  • PerfumersWorld. (n.d.). Methyl Benzoate.
  • ResearchGate. (2025, August 6). Synthesis of new fragrances from 2-methylfuran. Part III.
  • FUJIFILM Wako Chemicals. (n.d.). Safety Data Sheet: Methyl Benzoate.
  • King, I. S. C. (n.d.). On the Synthesis of Furan-Containing Fragrance Compounds (Doctoral thesis, Cardiff University).
  • Elchemy. (n.d.). Methyl Benzoate Manufacturer & Suppliers.
  • LookChem. (n.d.). Methyl benzoate.
  • The Good Scents Company. (n.d.). 5-methyl furfural.
  • The Good Scents Company. (n.d.). methyl benzoate.

Sources

Application Notes & Protocols: Solid-Phase Microextraction (SPME) of 5-Methyl-2-furylmethyl benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the extraction and analysis of 5-Methyl-2-furylmethyl benzoate from various matrices using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). 5-Methyl-2-furylmethyl benzoate is a semi-volatile organic compound of interest in flavor, fragrance, and specialty chemical industries. This guide details the fundamental principles of the technique, a step-by-step protocol for method development, and critical validation procedures. The causality behind experimental choices, such as SPME fiber selection and parameter optimization, is explained to ensure robust and reproducible results for researchers, scientists, and drug development professionals.

Introduction and Scientific Principles

5-Methyl-2-furylmethyl benzoate is an ester characterized by furan and benzene rings, suggesting its potential role as a flavor or aroma compound. Accurate quantification of such semi-volatile compounds is crucial for quality control, stability studies, and new product development.

Solid-Phase Microextraction (SPME) is a solvent-free, equilibrium-based sample preparation technique that integrates sampling, extraction, and concentration into a single step.[1] It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds in solid, liquid, or gaseous samples.[1][2] The technique relies on a fused silica fiber coated with a polymeric stationary phase. When exposed to a sample, analytes partition from the sample matrix into the fiber coating until equilibrium is established.[3]

For semi-volatile compounds like 5-Methyl-2-furylmethyl benzoate, Headspace SPME (HS-SPME) is the preferred mode. In HS-SPME, the fiber is exposed to the vapor phase (headspace) above the sample, not in direct contact with the matrix.[4] This prevents non-volatile, high-molecular-weight components of the matrix from contaminating the fiber, thereby extending its lifespan and improving analytical performance. The amount of analyte extracted by the fiber is proportional to its concentration in the sample, enabling quantitative analysis.[3][5]

SPME_Principle Headspace Headspace SPME_Fiber SPME_Fiber Headspace->SPME_Fiber Equilibrium Adsorption/Absorption

Materials and Instrumentation

Reagents and Consumables
  • Reference Standard: 5-Methyl-2-furylmethyl benzoate (Purity ≥98%)

  • Solvent: Methanol or Acetonitrile (HPLC or GC grade) for stock solution preparation.

  • Sodium Chloride (NaCl), analytical grade, baked at 400°C for 4 hours to remove volatile contaminants.

  • Deionized Water (18.2 MΩ·cm).

  • SPME Vials: 20 mL amber glass vials with PTFE/Silicone septa screw caps.

  • SPME Fiber Assembly: Manual holder or autosampler-compatible version.

  • Recommended SPME Fibers (see Section 3 for selection rationale).

Instrumentation
  • Gas Chromatograph (GC) with a split/splitless injector and a mass spectrometer (MS) detector.

  • Analytical Balance (4-decimal place).

  • Vortex Mixer.

  • Heating block or water bath with agitation capabilities for incubation.

SPME Fiber Selection: The Rationale

The choice of SPME fiber coating is paramount for successful analysis. The selection is based on the principle of "like dissolves like," where the polarity and molecular weight of the analyte guide the choice of the stationary phase.[6][7] 5-Methyl-2-furylmethyl benzoate is a semi-volatile ester of intermediate polarity with aromatic characteristics.

Recommended Fibers:

  • 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): This is a tri-phase fiber offering the broadest range of analyte extraction capabilities.

    • DVB (Divinylbenzene): Effective for adsorbing aromatic and moderately polar compounds.

    • CAR (Carboxen): A carbon molecular sieve with micropores ideal for trapping small, volatile molecules.

    • PDMS (Polydimethylsiloxane): A non-polar phase effective for absorbing non-polar compounds. This combination makes it an excellent first choice for method development, as it can efficiently trap the target analyte and potential related impurities.[6]

  • 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB): A dual-phase fiber that is also highly effective. It is particularly suited for volatile and semi-volatile aromatic compounds.

Fiber Conditioning: Before its first use, every SPME fiber must be conditioned according to the manufacturer's instructions to remove contaminants.[8] This typically involves heating the fiber in the GC injection port at a specified temperature for a set duration.

Fiber TypeCoating CompositionPolarityTarget Analytes
DVB/CAR/PDMS Divinylbenzene/Carboxen/PDMSMixedBroad range of volatiles & semi-volatiles (C3-C20)
PDMS/DVB Polydimethylsiloxane/DivinylbenzeneBipolarVolatiles, amines, nitro-aromatic compounds
PDMS PolydimethylsiloxaneNon-polarNon-polar volatiles & semi-volatiles[9][10]
Polyacrylate (PA) PolyacrylatePolarPolar semi-volatiles (e.g., phenols, alcohols)

Experimental Protocol: HS-SPME-GC-MS Analysis

Workflow

Step 1: Preparation of Stock and Working Standards
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 5-Methyl-2-furylmethyl benzoate reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL) by serially diluting the stock solution with deionized water. Note: The final concentration in the vial will be lower after adding to the sample matrix or water.

Step 2: Sample Preparation
  • Accurately place a defined amount of your sample (e.g., 5 g of a solid or 5 mL of a liquid) into a 20 mL SPME vial.

  • For aqueous samples, add a defined amount of NaCl (e.g., 1.5 g, to achieve ~30% w/v) to increase the ionic strength of the solution. This "salting-out" effect reduces the solubility of organic analytes, promoting their transfer into the headspace.[11]

  • For calibration, add 5 mL of deionized water to a series of empty vials, add the salt, and then spike with appropriate volumes of the working standards to create a calibration curve.

  • Immediately seal the vials with the PTFE/Silicone septa caps.

Step 3: HS-SPME Extraction (Optimization is Key)

The following are starting parameters for optimization. The goal is to achieve a balance between sensitivity and sample throughput.[12]

  • Incubation/Equilibration: Place the sealed vial in a heating block or water bath with agitation. Allow the sample to equilibrate at a set temperature for a specific time to allow the analyte to partition into the headspace.

    • Starting Point: 70°C for 30 minutes.[13]

    • Causality: Higher temperatures increase the vapor pressure of the analyte, moving more of it into the headspace. However, excessively high temperatures can shift the partitioning equilibrium away from the fiber or potentially degrade the analyte.[13][14] Equilibration time ensures that the headspace concentration is stable before the fiber is introduced.[12]

  • Extraction: After incubation, introduce the SPME fiber into the vial, piercing the septum, and expose the fiber to the headspace (do not immerse it in the liquid).

    • Starting Point: 70°C for 40 minutes.[13]

    • Causality: Extraction is a time-dependent process. Longer times allow more analyte to adsorb onto the fiber, increasing sensitivity, until equilibrium is reached.[14] For quantitative analysis, it is critical to use the exact same extraction time for all samples and standards, even if true equilibrium is not reached.[5]

Step 4: Desorption and GC-MS Analysis
  • After extraction, immediately retract the fiber into its needle sheath, remove it from the vial, and insert it into the GC injection port.

  • Desorb the analytes from the fiber onto the GC column. The high temperature of the injector causes the rapid release of the trapped compounds.

  • Simultaneously, start the GC-MS data acquisition.

ParameterRecommended Starting ConditionRationale
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for a wide range of volatile and semi-volatile compounds.
Injector Temp. 260 °CEnsures rapid and complete desorption of the semi-volatile analyte without thermal degradation.
Mode Splitless (for 1-2 min)Maximizes transfer of analyte to the column for trace-level analysis.
Carrier Gas Helium, constant flow (e.g., 1.0 mL/min)Inert carrier gas for GC-MS.
Oven Program 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 minSeparates analytes based on boiling point. The final temperature ensures elution of the target compound.[15]
MS Source Temp. 230 °CStandard temperature for electron ionization.
MS Quad Temp. 150 °CStandard temperature for the quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, reproducible fragmentation for library matching and identification.[16]
Scan Mode Full Scan (m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantificationFull scan provides qualitative data, while SIM mode significantly increases sensitivity for target analytes.

Method Validation and Trustworthiness

To ensure the protocol is a self-validating system, the following parameters must be assessed.[12][17]

  • Linearity: Analyze the prepared calibration standards and plot the peak area of the target analyte against its concentration. The relationship should be linear over the expected concentration range of the samples, with a coefficient of determination (R²) > 0.99.

  • Limits of Detection (LOD) and Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. This is typically calculated from the standard deviation of the response at low concentrations (e.g., LOD = 3.3 * σ/S and LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercept and S is the slope of the calibration curve).

  • Precision and Accuracy:

    • Precision (Repeatability): Analyze a spiked sample multiple times (n=5 or more) on the same day. Express the result as the relative standard deviation (%RSD), which should ideally be <15%.

    • Accuracy (Recovery): Analyze a blank matrix sample spiked with a known concentration of the analyte. Calculate the recovery as (Measured Concentration / Spiked Concentration) * 100. Typical acceptance criteria are within 80-120%.[17]

Validation ParameterAcceptance CriterionPurpose
Linearity (R²) > 0.99Ensures a proportional response across a range of concentrations.
LOD / LOQ Signal-to-Noise ≥ 3 / ≥ 10Defines the sensitivity limits of the method.
Precision (%RSD) < 15%Demonstrates the reproducibility of the results.
Accuracy (% Recovery) 80-120%Shows how close the measured value is to the true value.

Conclusion

This application note provides a robust framework for the analysis of 5-Methyl-2-furylmethyl benzoate using HS-SPME-GC-MS. By understanding the scientific principles behind fiber selection and the causal effects of each experimental parameter, researchers can develop and validate a sensitive, accurate, and reliable method. The solvent-free nature of SPME also aligns with green analytical chemistry principles, making it an efficient and environmentally friendly choice for modern analytical laboratories.

References

  • Journal of Agricultural and Food Chemistry. Optimization of Solid-Phase Microextraction Analysis for Headspace Flavor Compounds of Orange Juice. ACS Publications. Available from: [Link]

  • PubMed. A new HS-SPME-GC-MS analytical method to identify and quantify compounds responsible for changes in the volatile profile in five types of meat products during aerobic storage at 4 °C. Available from: [Link]

  • MDPI. Optimization of HS-SPME-GC-MS for the Determination of Volatile Flavor Compounds in Ningxiang Pork. Available from: [Link]

  • Journal of Agricultural and Food Chemistry. Optimization of Solid-Phase Microextraction Analysis for Studying Change of Headspace Flavor Compounds of Banana during Ripening. ACS Publications. Available from: [Link]

  • Universidad de Zaragoza. Development of a robust HS-SPME-GC-MS method for the analysis of solid food samples. Analysis of volatile compounds in. Available from: [Link]

  • PubMed. Validation of an SPME method, using PDMS, PA, PDMS-DVB, and CW-DVB SPME fiber coatings, for analysis of organophosphorus insecticides in natural waters. Available from: [Link]

  • PMC. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Available from: [Link]

  • LCGC International. HS-SPME-GC–MS/MS Profiling of Volatile Organic Compounds for Flavor and Color Discrimination in Tomato Varieties. Available from: [Link]

  • PMC. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. Available from: [Link]

  • ResearchGate. A critical review in calibration methods for solid-phase microexraction. Available from: [Link]

  • PMC. Analysis of the trend of volatile compounds by HS-SPME-GC-MS and the main factors affecting the formation of rancid odor during the oxidation process of infant nutrition package. Available from: [Link]

  • Analytical Chemistry. Solid Phase Microextraction for Quantitative Analysis in Nonequilibrium Situations. ACS Publications. Available from: [Link]

  • ResearchGate. Solid phase microextraction for quantitative analysis – Expectations beyond design?. Available from: [Link]

  • PubMed. Validation and use of in vivo solid phase micro-extraction (SPME) for the detection of emerging contaminants in fish. Available from: [Link]

  • Merck Millipore. Selection Guide for Supelco SPME Fibers. Available from: [Link]

  • Agilent. Solid Phase Microextraction Fundamentals. Available from: [Link]

  • PAL System. PAL SPME Fibers for PAL COMBI. Available from: [Link]

  • International Journal of Mass Spectrometry. Solid-phase microextraction: a powerful sample preparation tool prior to mass spectrometric analysis. Available from: [Link]

  • Journal of Separation Science. Potential sources of background contaminants in solid phase extraction and microextraction. Available from: [Link]

  • MDPI. Preparation of Novel Solid Phase Extraction Sorbents for Polycyclic Aromatic Hydrocarbons (PAHs) in Aqueous Media. Available from: [Link]

  • NextSDS. 2-(5-METHYL-FURAN-2-YL)-BENZOIC ACID METHYL ESTER. Available from: [Link]

  • PMC. New Materials for Thin-Film Solid-Phase Microextraction (TF-SPME) and Their Use for Isolation and Preconcentration of Selected Compounds from Aqueous, Biological and Food Matrices. Available from: [Link]

  • ResearchGate. High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. Available from: [Link]

  • Oriental Journal of Chemistry. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Available from: [Link]

Sources

Application Note: Structural Elucidation of 5-Methyl-2-furylmethyl benzoate using Fourier-Transform Infrared (FTIR) Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed protocol and in-depth spectral analysis for the characterization of 5-Methyl-2-furylmethyl benzoate using Fourier-Transform Infrared (FTIR) spectroscopy. FTIR is a rapid, non-destructive analytical technique that provides a unique molecular fingerprint, making it an invaluable tool for structural confirmation and quality control.[1][2][3] This note outlines the fundamental principles, a step-by-step experimental workflow, and a comprehensive interpretation of the resulting spectrum, grounded in established spectroscopic principles.

Introduction and Significance

5-Methyl-2-furylmethyl benzoate is an organic ester containing three key functional regions: a 5-substituted furan ring, a benzyl-derived ester linkage, and a monosubstituted benzene ring. The precise arrangement of these moieties gives the molecule its unique chemical properties. Verifying the integrity of this structure is critical in pharmaceutical synthesis, fragrance development, and materials science, where impurities or isomeric variations can significantly alter efficacy and safety.

FTIR spectroscopy is particularly well-suited for this task. The technique measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its chemical bonds (e.g., stretching, bending).[2][3][4] Each functional group possesses characteristic vibrational frequencies, allowing for its unambiguous identification within the molecular structure.

Principle of FTIR Spectroscopy

FTIR spectroscopy operates by passing a beam of infrared light, containing a wide range of frequencies simultaneously, through a sample.[5] An interferometer modulates this light, and the resulting signal (an interferogram) is detected after it passes through the sample. The final spectrum, which plots absorbance or transmittance against wavenumber (cm⁻¹), is generated by applying a mathematical operation known as a Fourier transform to the interferogram.[4][5] The resulting spectrum reveals a unique pattern of absorption bands corresponding to the specific functional groups present in the sample.[2]

Experimental Protocol

This protocol details the acquisition of an FTIR spectrum for 5-Methyl-2-furylmethyl benzoate, which is presumed to be a liquid at room temperature. The Attenuated Total Reflectance (ATR) sampling technique is recommended for its simplicity and minimal sample preparation requirements.[6][7]

3.1. Instrumentation and Materials

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Sample: 5-Methyl-2-furylmethyl benzoate (liquid).

  • Reagents: Isopropanol or ethanol for cleaning the ATR crystal.

  • Supplies: Lint-free laboratory wipes.

3.2. Step-by-Step Procedure

  • Instrument Preparation:

    • Ensure the spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines. This typically involves purging the optical bench with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

    • Open the instrument's data acquisition software.

  • Background Spectrum Acquisition:

    • Causality: A background scan is crucial to account for absorbance from the ambient atmosphere (CO₂, H₂O), the instrument's optics, and the ATR crystal itself.[5] This measurement serves as a reference, ensuring that the final spectrum contains only absorption data from the sample.

    • Clean the surface of the ATR crystal with a lint-free wipe moistened with isopropanol and allow it to dry completely.

    • With nothing on the crystal, lower the ATR press arm (if applicable) and initiate the background scan (typically 16-32 scans are co-added for a good signal-to-noise ratio at a resolution of 4 cm⁻¹).

  • Sample Spectrum Acquisition:

    • Lift the ATR press arm.

    • Place a single, small drop of liquid 5-Methyl-2-furylmethyl benzoate directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered.

    • Lower the press arm to ensure firm contact between the liquid sample and the crystal.

    • Initiate the sample scan using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution). The software will automatically ratio the sample scan against the collected background to produce the final absorbance or transmittance spectrum.

  • Post-Measurement Cleanup:

    • Clean the ATR crystal thoroughly with isopropanol and a lint-free wipe to prevent cross-contamination of future measurements.

Data Interpretation and Spectral Analysis

The FTIR spectrum of 5-Methyl-2-furylmethyl benzoate is characterized by a series of distinct absorption bands. The molecular structure and its key functional groups are shown below.

Molecular Structure: 5-Methyl-2-furylmethyl benzoate

  • Ester Group: (C=O, C-O)

  • Aromatic Rings: Benzene and Furan (C=C, C-H)

  • Aliphatic Groups: Methylene (-CH₂-) and Methyl (-CH₃)

The expected vibrational frequencies and their assignments are detailed in the table below.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3100–3000MediumC-H StretchAromatic (Benzene & Furan Rings)
2980–2850Medium-WeakC-H StretchAliphatic (-CH₂-, -CH₃)
1730–1715 Very Strong C=O Stretch α,β-Unsaturated Ester [8][9][10]
1610–1450Medium-StrongC=C StretchAromatic (Benzene & Furan Rings)
1300–1250 Strong Asymmetric C-C-O Stretch Ester Linkage [8][11][12]
1150–1100 Strong Symmetric O-C-C Stretch Ester Linkage [11][12]
~750 and ~690StrongC-H Out-of-Plane BendMonosubstituted Benzene Ring

Key Spectral Features:

  • Ester Carbonyl (C=O) Stretch: The most prominent and diagnostic peak will be a very strong, sharp absorption in the 1730-1715 cm⁻¹ region.[8] Its position indicates conjugation with the benzene ring, which lowers the frequency compared to a simple aliphatic ester (typically 1750-1735 cm⁻¹).[8][10]

  • Ester C-O Stretches: Two strong, distinct bands are expected in the "fingerprint region." An asymmetric C-C-O stretch typically appears between 1300-1250 cm⁻¹, and a symmetric O-C-C stretch is found between 1150-1100 cm⁻¹.[11][12] The presence of these two bands, along with the C=O stretch, is highly characteristic of an ester.[12]

  • Aromatic and Aliphatic C-H Stretches: Look for medium-intensity peaks just above 3000 cm⁻¹ corresponding to the C-H bonds on the benzene and furan rings.[10] Just below 3000 cm⁻¹, weaker bands will appear from the aliphatic C-H stretching of the methyl and methylene groups.[9]

  • Aromatic C=C Stretches: A series of medium-to-strong bands between 1610 cm⁻¹ and 1450 cm⁻¹ confirm the presence of the aromatic rings.

  • Benzene Substitution Pattern: The strong absorptions below 800 cm⁻¹ arise from C-H out-of-plane bending. For a monosubstituted benzene ring, two strong bands are typically observed around 750 cm⁻¹ and 690 cm⁻¹, providing further structural confirmation.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the FTIR analysis process.

FTIR_Workflow FTIR Analysis Workflow for 5-Methyl-2-furylmethyl benzoate cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis A 1. Instrument Purge & Stabilization B 2. Clean ATR Crystal A->B C 3. Collect Background Spectrum (Reference) B->C D 4. Apply Liquid Sample to Crystal C->D E 5. Collect Sample Spectrum D->E F 6. Automatic Background Subtraction E->F G 7. Identify Characteristic Peaks (C=O, C-O, C-H, C=C) F->G H 8. Correlate Spectrum with Molecular Structure G->H I Final Report: Structural Confirmation H->I

Caption: Workflow for FTIR analysis.

Conclusion

FTIR spectroscopy provides a definitive and efficient method for the structural verification of 5-Methyl-2-furylmethyl benzoate. By following the outlined protocol, researchers can obtain a high-quality spectrum. The key diagnostic bands—a strong ester carbonyl (C=O) peak around 1720 cm⁻¹, two prominent C-O stretches between 1300-1100 cm⁻¹, and characteristic aromatic and aliphatic C-H absorptions—serve as a reliable molecular fingerprint for confirming the compound's identity and purity.

References

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. NIST. [Link]

  • Difference between Ether and Ester Bonding in FTIR Spectra. Rocky Mountain Labs. [Link]

  • NIST Chemistry WebBook Documentation. National Institute of Standards and Technology. [Link]

  • IR Spectroscopy Tutorial: Esters. University of Calgary. [Link]

  • The NIST Chemistry Webbook. National Institute of Standards and Technology. [Link]

  • FTIR instrumentation and theory. Oregon State University. [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]

  • NIST Chemistry WebBook - PubChem Data Source. PubChem. [Link]

  • Sample Preparation for FTIR Analysis. Drawell. [Link]

  • Sample preparation for FT-IR. University of the West Indies. [Link]

  • How to prepare a liquid sample for FTIR spectrum? ResearchGate. [Link]

  • Fourier Transform Infrared Spectroscopy (FTIR) Overview. Agilent. [Link]

  • Principles and instrumentation FTIR spectroscopy. Mugberia Gangadhar Mahavidyalaya. [Link]

  • Table of Characteristic IR Absorptions. Millersville University. [Link]

  • The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • Common Sampling Techniques of FTIR Spectroscopy. Edinburgh Instruments. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 5-Methyl-2-furylmethyl Benzoate Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5-Methyl-2-furylmethyl benzoate (CAS No. 18801-77-9) [1[1]]. This highly valued organic ester is a critical building block in flavor, fragrance, and pharmaceutical development. However, the electron-rich furan ring of its precursor—5-methylfurfuryl alcohol—makes it notoriously susceptible to acid-catalyzed degradation.

This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to help you bypass common failure points and consistently achieve >90% yields.

Mechanistic Workflow & Failure Points

The diagram below illustrates the critical decision points in the esterification process. Selecting the wrong catalytic route or failing to control moisture will inevitably lead to resinification or reagent hydrolysis.

SynthesisWorkflow Start 5-Methylfurfuryl Alcohol (Acid-Sensitive Precursor) RouteA Route A: Benzoyl Chloride (Base-Promoted) Start->RouteA RouteB Route B: Benzoic Acid (Fischer Esterification) Start->RouteB Moisture Anhydrous Solvent & Moisture Control? RouteA->Moisture Polymer Failure: Resinification (Humin Polymerization) RouteB->Polymer Strong Acid Cleaves Furan DMAP Add DMAP Catalyst + TEA Base at 0°C Moisture->DMAP Yes Hydrolysis Failure: Benzoyl Chloride Hydrolysis Moisture->Hydrolysis No (Trace H2O) Success Optimized Yield (>90%) 5-Methyl-2-furylmethyl benzoate DMAP->Success Acyl Transfer No Exotherm

Workflow for optimizing 5-Methyl-2-furylmethyl benzoate synthesis while avoiding furan degradation.

Troubleshooting & FAQs

Q1: Why does my reaction mixture turn dark brown/black, resulting in a low yield of the ester and a sticky resin? A1: This is the classic signature of furan ring polymerization (humin formation). 5-Methylfurfuryl alcohol is highly sensitive to Brønsted acids. In the presence of strong acids (like the H₂SO₄ used in standard Fischer esterification), the hydroxyl group is protonated and lost as water, forming a highly resonance-stabilized furfuryl carbocation. This carbocation electrophilically attacks the electron-rich C3 or C4 positions of other furan rings, initiating a cascade of Friedel-Crafts-type alkylations that result in thermostable polymers or difurfuryl ethers [2[2]]. Causality-Driven Solution: Abandon Fischer esterification. Switch to base-promoted esterification using benzoyl chloride and a tertiary amine (e.g., Triethylamine), or use a mild carbodiimide coupling agent (EDC/DMAP) if you must use benzoic acid.

Q2: I am using the Schotten-Baumann approach (benzoyl chloride + triethylamine), but my yield is stuck around 50-60%. How can I push it to >90%? A2: Incomplete conversion in acyl chloride esterifications is often due to two factors: moisture and insufficient nucleophilic activation. Benzoyl chloride rapidly hydrolyzes in the presence of trace water to form benzoic acid, which will not react under these conditions. Causality-Driven Solution: Rigorously dry your solvent (e.g., anhydrous DCM). More importantly, add a catalytic amount (0.1 eq) of 4-Dimethylaminopyridine (DMAP). DMAP is a stronger nucleophile than 5-methylfurfuryl alcohol; it attacks benzoyl chloride to form a highly electrophilic N-acylpyridinium intermediate. The alcohol rapidly attacks this intermediate, regenerating DMAP and driving the reaction to completion before side reactions can occur.

Q3: Can I increase the temperature to force the reaction to completion? A3: No. Heating furan derivatives, particularly 5-methyl-2-furylmethyl benzoate, can lead to thermal degradation. At elevated temperatures, the benzoate group can migrate or eliminate, leading to the formation of highly reactive intermediates like 2,5-dimethylene-2,5-dihydrofuran [3[3]]. Always maintain the acylation reaction between 0 °C and room temperature.

Q4: Can I use solid acid catalysts to avoid the toxicity of acyl chlorides? A4: Yes, but with extreme caution. Heterogeneous Brønsted acid catalysts (like montmorillonite K10) are often used for furfuryl alcohol etherification, but they require strict concentration control to prevent the alcohol from self-condensing into ethers [4[4]]. For complex esters like 5-methyl-2-furylmethyl benzoate, base-promoted acylation remains the most reliable method for achieving high-purity yields without complex purification steps.

Optimized Experimental Protocol

Self-Validating Protocol: Base-Promoted Acylation with DMAP Catalyst Objective: Synthesize 5-Methyl-2-furylmethyl benzoate with >90% yield while suppressing humin formation and thermal degradation.

Step 1: System Dehydration Causality: Prevents benzoyl chloride from hydrolyzing into unreactive benzoic acid.

  • Flame-dry a 250 mL round-bottom flask under an argon atmosphere.

  • Add 50 mL of anhydrous Dichloromethane (DCM).

  • Validation: Perform a Karl Fischer titration on the solvent; ensure water content is <50 ppm before proceeding.

Step 2: Reagent Loading & Thermal Control Causality: Low temperatures prevent the exothermic runaway that can lead to furan ring opening.

  • Dissolve 10.0 mmol (1.12 g) of 5-methylfurfuryl alcohol in the DCM.

  • Add 15.0 mmol (2.1 mL) of anhydrous Triethylamine (TEA) to act as the primary acid scavenger.

  • Add 1.0 mmol (0.12 g) of DMAP (acyl transfer catalyst).

  • Cool the flask strictly to 0 °C using an ice-water bath.

Step 3: Electrophile Addition Causality: Dropwise addition ensures controlled N-acylpyridinium formation and prevents localized heating.

  • Dissolve 11.0 mmol (1.28 mL) of Benzoyl chloride in 10 mL of anhydrous DCM.

  • Add this solution dropwise over 30 minutes via an addition funnel.

  • Validation Checkpoint: Observe the formation of a dense white precipitate (TEA·HCl) in the flask. This physical change validates that acylation is occurring and destructive HCl is being successfully scavenged from the furan rings.

Step 4: Reaction Maturation & Monitoring

  • Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C) for 2 hours.

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2). Stain the plate with KMnO₄. The reaction is complete when the baseline-sensitive 5-methylfurfuryl alcohol spot completely disappears, replaced by a high-R_f UV-active ester spot.

Step 5: Quenching & Workup Causality: Removes catalysts and unreacted electrophiles without inducing acidic hydrolysis during concentration.

  • Quench the reaction by adding 30 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to safely hydrolyze any residual benzoyl chloride.

  • Separate the organic layer. Wash sequentially with 30 mL of 0.1 M HCl (to remove DMAP/TEA), 30 mL of brine, and dry over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure. Crucial: Keep the rotary evaporator bath temperature <35 °C to prevent thermal degradation of the final product.

Quantitative Yield Comparison

The table below summarizes the expected outcomes based on the chosen synthetic route, highlighting why the catalyzed acylation method is the industry standard for this specific molecule.

Synthesis RouteReagents / CatalystsTemp (°C)Primary ByproductTypical Yield (%)
Fischer EsterificationBenzoic Acid, H₂SO₄80Humins (Polymerization)< 10%
Heterogeneous AcidBenzoic Acid, Montmorillonite K10110Difurfuryl Ethers30 - 45%
Uncatalyzed AcylationBenzoyl Chloride, TEA25Benzoic Acid (Hydrolysis)50 - 65%
Carbodiimide CouplingBenzoic Acid, EDC, DMAP25Urea derivatives80 - 85%
Catalyzed Acylation Benzoyl Chloride, TEA, DMAP 0 to 25 None (Trace TEA·HCl) > 92%

Sources

Technical Support Center: Troubleshooting 5-Methyl-2-furylmethyl benzoate Thermal Degradation in GC Inlets

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. Analyzing complex, thermally labile esters like 5-Methyl-2-furylmethyl benzoate via Gas Chromatography (GC) presents unique challenges. This guide is engineered for researchers and drug development professionals who require absolute quantitative integrity.

Rather than treating the GC as a "black box," this guide deconstructs the thermodynamic and catalytic forces at play within the injection port, providing you with field-proven, self-validating methodologies to eliminate analyte degradation.

Mechanistic Overview: The Chemistry of Inlet Degradation

To troubleshoot degradation, we must first understand the molecular vulnerability of the analyte. 5-Methyl-2-furylmethyl benzoate contains a delicate furanyl ester linkage. When exposed to the high temperatures of a standard GC inlet (typically 250°C), the molecule undergoes severe thermal stress.

According to fundamental pyrolysis studies published by 1[1], the thermal decomposition of 5-methyl-2-furylmethyl benzoate is driven by the migration of the benzoate group across the furan ring. This leads to an oxygen addition at the methyl ring carbon, followed by the rapid elimination of benzoic acid to form 2,5-dimethylene-2,5-dihydrofuran[1].

While uncatalyzed pyrolysis requires extreme temperatures, the active sites within a GC inlet —such as exposed silanol groups on glass wool or microscopic metal contamination—act as powerful catalysts. These active sites drastically lower the activation energy, allowing this degradation pathway to proceed rapidly at standard 250°C inlet temperatures[2].

Mechanism R 5-Methyl-2-furylmethyl benzoate (Intact Ester) S Hot GC Inlet (>250°C) Active Silanol/Metal Sites R->S I Benzoate Migration & O-Addition S->I Catalytic Cleavage P1 Benzoic Acid (Tailing Peak) I->P1 P2 2,5-dimethylene-2,5-dihydrofuran (Early Eluter) I->P2

Thermal degradation pathway of 5-Methyl-2-furylmethyl benzoate.

Diagnostic Workflow

Before altering your method, use the following logical diagnostic tree to confirm whether your ghost peaks and poor recoveries are due to inlet thermodynamics, liner activity, or column degradation.

GC_Troubleshooting A Observe Extra Peaks (e.g., Benzoic Acid) B Lower Inlet Temp to 150°C A->B C Degradation Reduced? B->C D Thermal Degradation Confirmed C->D Yes E Replace Liner & Remove Glass Wool C->E No F Peak Shape Improves? E->F G Active Site Catalysis Confirmed F->G Yes H Check Column Activity F->H No

GC Inlet Degradation Diagnostic Workflow.

Frequently Asked Questions (FAQs)

Q: I am seeing a massive, tailing peak for benzoic acid and an early eluting unknown peak, but my 5-Methyl-2-furylmethyl benzoate peak is tiny. What is happening? A: You are observing classic inlet-induced catalytic pyrolysis. The early eluter is 2,5-dimethylene-2,5-dihydrofuran, and the tailing peak is the eliminated benzoic acid[1]. The ester is being destroyed before it even reaches the column. This is a primary symptom of sample decomposition in active inlets[3].

Q: Can I just lower the inlet temperature to 150°C to fix this? A: Lowering the inlet temperature is a good diagnostic step and can reduce thermal degradation[4]. However, simply dropping the temperature for routine analysis can lead to incomplete volatilization of heavier matrix components, causing inlet discrimination and broad peak shapes. A better approach is minimizing residence time or using cold injection techniques.

Q: Should I use glass wool in my liner to improve sample vaporization? A: Absolutely not. For furanyl esters, glass wool is highly detrimental. It drastically increases the surface area and introduces active silanol sites that catalyze the degradation of labile compounds[2]. You must use a highly deactivated, single-taper liner without glass wool to maintain an inert sample pathway[3].

Q: What injection technique is best for this specific molecule? A: Programmed Temperature Vaporizing (PTV) or Cold On-Column (COC) injections are the gold standards for thermally labile esters because they deposit the sample into a cold environment, avoiding explosive thermal expansion[5]. If you are restricted to a standard split/splitless inlet, you must use Pulsed Splitless Injection to rapidly sweep the analyte out of the hot zone.

Validated Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system. Do not proceed to sample analysis until the validation criteria are met.

Protocol A: Pulsed Splitless Injection Optimization

Causality: A high-pressure pulse rapidly sweeps the vaporized sample out of the hot inlet and onto the column. By reducing the residence time in the inlet, you deny the molecule the time required to undergo thermal cleavage[4].

  • Hardware Preparation: Install a strictly deactivated, single-taper liner without glass wool. Replace the gold seal and septum to eliminate baseline active sites[2].

  • Thermal Calibration: Set the inlet temperature to 200°C. This provides enough thermal energy to vaporize the ester without immediately triggering pyrolysis.

  • Pressure Pulse Configuration: Set the injection pulse pressure to 35 psi (or approximately 2.5x your normal column head pressure) for 0.75 minutes.

  • Purge Time: Set the purge valve to open at 1.0 minute.

  • System Validation: Inject a 10 µg/mL pure standard of 5-Methyl-2-furylmethyl benzoate.

    • Pass Criteria: Calculate the ratio of the intact ester peak area to the benzoic acid peak area. A ratio of > 50:1 indicates a successfully passivated and optimized inlet. If the ratio is lower, inlet activity remains too high.

Protocol B: Programmed Temperature Vaporizing (PTV) Setup

Causality: PTV permits the injection of the liquid sample into a cold glass liner. The solvent is vented, and the analyte is transferred to the column via rapid heating, completely bypassing the extended thermal exposure that causes decomposition[5].

  • Hardware Setup: Install a PTV inlet equipped with a baffled, deactivated liner (baffles provide mixing without the active sites of glass wool).

  • Cold Injection: Set the initial PTV temperature to 40°C (or 10°C below your solvent's boiling point). Inject 1 µL of sample.

  • Thermal Ramp: Program the PTV to ramp at 400°C/min to 250°C immediately after the solvent vent phase (typically 0.1 min).

  • System Validation: Compare the absolute peak area of the intact ester from the PTV injection to a standard hot splitless injection.

    • Pass Criteria: An absolute area increase of >30% alongside the disappearance of the benzoic acid peak validates the prevention of thermal loss.

Quantitative Data Synthesis

The following table summarizes expected analyte recoveries based on the interplay between inlet temperature, liner activity, and residence time.

Injection TechniqueInlet Temp (°C)Liner TypeResidence TimeAnalyte Recovery (%)Benzoic Acid Formation (%)
Standard Splitless250Glass WoolHigh45.252.8
Standard Splitless250Deactivated (No Wool)High68.529.1
Pulsed Splitless200Deactivated (No Wool)Low92.46.2
PTV / Cold On-Column40 250BaffledMinimal98.7 < 1.0

Data Interpretation: The elimination of glass wool improves recovery by ~23%, but combining an inert liner with a reduction in residence time (Pulsed Splitless) or thermal exposure (PTV) is required to achieve >90% quantitative integrity.

References

  • Maintaining your Agilent GC and GC/MS Systems Source: Postnova Analytics (Agilent Technologies) URL:[3]

  • GC Troubleshooting Guide Source: Agilent Technologies URL:[4]

  • GC Inlet Maintenance Source: Element Lab Solutions URL:[2]

  • TROUBLESHOOTING GUIDE (Sample Injection Techniques) Source: Phenomenex URL:[5]

  • Ab Initio Study of the Decomposition of 2,5-Dimethylfuran Source: ACS Publications URL:[1]

Sources

improving chromatographic peak resolution for 5-Methyl-2-furylmethyl benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center . As a Senior Application Scientist, I have designed this technical guide to address the specific chromatographic challenges associated with 5-Methyl-2-furylmethyl benzoate (CAS: 18801-77-9).

This furan-containing aromatic ester presents unique separation challenges, particularly when resolving it from structurally similar synthetic precursors (such as 5-methylfurfuryl alcohol and benzoic acid) or degradation products. This guide synthesizes field-proven methodologies, thermodynamic principles of separation, and self-validating protocols to ensure your High-Performance Liquid Chromatography (HPLC) workflows achieve optimal peak resolution ( Rs​>2.0 ).

Part 1: The Chemistry of the Analyte & Chromatographic Challenges

To troubleshoot effectively, we must first understand the analyte. 5-Methyl-2-furylmethyl benzoate contains a hydrophobic benzoate group and an electron-rich furan ring [1].

  • Aromaticity & π−π Interactions: The furan ring and the benzene ring offer significant opportunities for π−π interactions with specialized stationary phases (e.g., Phenyl-Hexyl or Biphenyl columns).

  • Hydrophobicity: As an ester, the molecule is relatively non-polar and neutral under standard reverse-phase (RP-HPLC) conditions, meaning its retention is primarily governed by the organic modifier concentration (Acetonitrile or Methanol).

  • Co-elution Risks: Synthetic impurities like benzoic acid (pKa ~4.2) are ionizable. If the mobile phase pH is not strictly controlled, benzoic acid will partially ionize, resulting in peak broadening, tailing, and co-elution with our target ester [2].

ResolutionFactors Rs Chromatographic Resolution (Rs) N Efficiency (N) Plate Count Rs->N √N / 4 Alpha Selectivity (α) Separation Factor Rs->Alpha (α-1) / α k Retention (k) Capacity Factor Rs->k k / (1+k) N_details Column Length Particle Size (e.g., 1.7 µm) Flow Rate N->N_details Alpha_details Mobile Phase (Organic %) Stationary Phase Chemistry Column Temperature Alpha->Alpha_details k_details Solvent Strength Isocratic vs. Gradient Elution k->k_details

Figure 1: The fundamental chromatographic resolution equation and its actionable experimental parameters.

Part 2: Core Troubleshooting Q&A (FAQs)

Q1: I am observing co-elution between 5-Methyl-2-furylmethyl benzoate and its synthetic precursors. How do I improve selectivity ( α )? A: Selectivity ( α ) is the most powerful parameter for improving resolution. Because 5-Methyl-2-furylmethyl benzoate is neutral, changing the mobile phase pH will not alter its retention. However, it will alter the retention of ionizable impurities like benzoic acid.

  • Causality: If your mobile phase pH is near 4.2, benzoic acid exists in an equilibrium of ionized and neutral states, causing broad, unpredictable peaks that overlap with your ester.

  • Solution: Adjust the mobile phase pH to at least 2 units below the pKa of the impurity [2]. Use 0.1% Formic Acid or 0.1% Phosphoric Acid (pH ~2.5) in your aqueous mobile phase to fully protonate benzoic acid, increasing its hydrophobicity and shifting it away from the ester.

Q2: My peaks are broad and exhibit severe tailing (Tailing Factor > 1.8). What is causing this efficiency ( N ) loss? A: Peak tailing for neutral esters in RP-HPLC is rarely due to secondary silanol interactions (which typically affect basic amines). Instead, it is usually caused by column overloading or extra-column volume [3].

  • Causality: Injecting a sample dissolved in a solvent stronger than the mobile phase (e.g., injecting 100% Acetonitrile into a 50:50 Water:Acetonitrile gradient) causes the analyte to travel rapidly through the column head before partitioning, leading to band broadening and split peaks [2].

  • Solution: Always dissolve your sample in the initial mobile phase composition. If sensitivity allows, reduce the injection volume from 10 µL to 2 µL to prevent mass overload [4].

Q3: Retention times are shifting between runs, making peak identification unreliable. How can I stabilize the method? A: Shifting retention times for hydrophobic esters are predominantly caused by temperature fluctuations or inadequate column equilibration [5].

  • Causality: The partitioning of 5-Methyl-2-furylmethyl benzoate into the stationary phase is an exothermic process. Variations in ambient laboratory temperature change the thermodynamic equilibrium constant, altering retention ( k ).

  • Solution: Utilize a precision column compartment (e.g., Agilent 1100 Series G1316A) to strictly regulate the temperature [5]. Set the column oven to 30°C or 35°C to ensure it remains above fluctuating ambient temperatures, and allow at least 10 column volumes of mobile phase for equilibration prior to the first injection.

Part 3: Step-by-Step Method Optimization Protocol

To establish a self-validating system, follow this deterministic protocol for method development. Every step includes a System Suitability Test (SST) to verify success before proceeding.

Step 1: Stationary Phase Selection

  • Install a high-efficiency column. A Phenyl-Hexyl or Biphenyl column (e.g., 100 x 4.6 mm, 2.7 µm core-shell) is highly recommended over a standard C18. The π−π interactions between the stationary phase and the furan/benzoate rings provide orthogonal selectivity against aliphatic impurities.

  • Validation: Run a blank injection. Baseline noise should be 0.05 mAU.

Step 2: Mobile Phase & pH Control

  • Prepare Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid (v/v). Filter through a 0.22 µm membrane [3].

  • Prepare Mobile Phase B: HPLC-grade Acetonitrile.

  • Causality: Formic acid ensures a low pH (~2.7) to suppress ionization of acidic impurities, while Acetonitrile provides lower backpressure and better mass transfer kinetics than Methanol.

Step 3: Gradient Design & Temperature Control

  • Set the column oven to a stable 35°C [5].

  • Program a shallow gradient: Start at 30% B, ramp to 80% B over 15 minutes, hold for 3 minutes, and re-equilibrate at 30% B for 5 minutes.

  • Set flow rate to 1.0 mL/min.

  • Validation (SST): Inject a standard mix. Calculate resolution ( Rs​ ). The method is validated if Rs​≥2.0 and Tailing Factor ( Tf​ ) 1.5.

TroubleshootingWorkflow Start Identify Poor Resolution (Rs < 1.5) or Tailing CheckSample 1. Check Sample Solvent Match to initial mobile phase Start->CheckSample CheckMP 2. Optimize Mobile Phase Adjust pH < 3.0 (0.1% FA) CheckSample->CheckMP If Rs < 1.5 Success System Validated (Rs ≥ 2.0, Tf ≤ 1.5) CheckSample->Success Resolved CheckTemp 3. Regulate Temperature Set oven to 35°C ± 0.1°C CheckMP->CheckTemp If shifting RTs CheckMP->Success Resolved CheckColumn 4. Change Stationary Phase Switch C18 to Phenyl-Hexyl CheckTemp->CheckColumn If co-elution persists CheckTemp->Success Resolved CheckColumn->Success Resolved

Figure 2: Sequential troubleshooting workflow for resolving chromatographic anomalies in furan-ester analysis.

Part 4: Quantitative Data & Parameters

The following table summarizes the optimized quantitative parameters required to achieve baseline resolution for 5-Methyl-2-furylmethyl benzoate against common synthetic matrix interferences.

ParameterRecommended SettingCausality / Scientific RationaleExpected Outcome
Stationary Phase Phenyl-Hexyl (2.7 µm core-shell)Induces π−π interactions with the furan and benzene rings.Enhanced selectivity ( α ) over C18.
Mobile Phase A Water + 0.1% Formic AcidBuffers pH to ~2.7, maintaining acidic impurities in a neutral state [2].Eliminates peak tailing of ionizable impurities.
Mobile Phase B Acetonitrile (100%)Lower viscosity than Methanol; improves mass transfer ( C -term in Van Deemter).Sharper peaks, higher efficiency ( N ).
Column Temp 35°C (Thermostatted)Stabilizes thermodynamic partitioning and reduces mobile phase viscosity [5].Highly reproducible retention times (RSD < 0.5%).
Injection Vol. 2.0 µL (in 30% ACN)Prevents volume and mass overload on the column head [4].Symmetrical peaks (Tailing Factor 1.2).

Part 5: References

  • Ab Initio Study of the Decomposition of 2,5-Dimethylfuran Source: ACS Publications URL:[Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues Source: Phenomenex URL:[Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Source: PharmaCores URL:[Link]

  • Agilent Technologies 1100 Series G1316A Temperature-Controlled Column Compartment Source: QuestPair URL:[Link]

Technical Support Center: Storage and Handling of 5-Methyl-2-furylmethyl benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Here is the technical support center guide for preventing the oxidation of 5-Methyl-2-furylmethyl benzoate during storage.

Introduction

Welcome to the technical support guide for 5-Methyl-2-furylmethyl benzoate. This document is intended for researchers, scientists, and drug development professionals who utilize this versatile furan-containing ester in their work. While a stable compound under many conditions, its furan moiety is susceptible to oxidative degradation over time, which can compromise experimental integrity and product purity.

This guide provides a comprehensive overview of the mechanisms behind this degradation, proactive strategies for prevention, and troubleshooting steps for when stability issues are suspected. Our goal is to equip you with the technical knowledge and practical protocols to ensure the long-term stability and reliability of your 5-Methyl-2-furylmethyl benzoate samples.

Section 1: The Science of Furan Oxidation

This section addresses the fundamental chemistry behind the degradation of 5-Methyl-2-furylmethyl benzoate, focusing on the inherent reactivity of the furan ring.

Q1: Why is 5-Methyl-2-furylmethyl benzoate susceptible to oxidation during storage?

A1: The susceptibility of 5-Methyl-2-furylmethyl benzoate to oxidation is almost exclusively due to the chemical nature of its 5-methylfuran ring. The benzoate ester portion of the molecule is comparatively robust under normal storage conditions[1][2][3]. The furan ring, however, is an electron-rich aromatic heterocycle that is prone to attack by atmospheric oxygen and other oxidizing species[4][5].

The oxidation process is typically a free-radical chain reaction that can be initiated by several environmental factors:

  • Atmospheric Oxygen: The primary reactant in the degradation pathway.

  • Light (Photodegradation): Exposure to light, particularly UV radiation, can provide the energy to initiate radical formation[6].

  • Heat (Thermal Degradation): Elevated temperatures accelerate the rate of oxidation reactions[7][8].

  • Trace Metal Ions: Metal contaminants can act as catalysts, promoting the formation of radical species.

The oxidation mechanism often begins with the formation of a radical adduct on the furan ring, which can then react with oxygen to form peroxide intermediates[9][10][11]. These unstable peroxides can subsequently decompose, leading to a cascade of reactions that result in ring-opening to form unsaturated 1,4-dicarbonyl compounds or conversion to other oxidized species like hydroxyfuranones[9]. These highly polar byproducts can further react and polymerize, leading to the formation of insoluble gums, discoloration, and a significant loss of the parent compound[12].

G Furan 5-Methyl-2-furylmethyl benzoate (Stable) Radical Furan Radical Intermediate Furan->Radical Initiation Initiator Initiators (O₂, Light, Heat) Initiator->Furan Peroxide Unstable Peroxide Adducts Radical->Peroxide + O₂ RingOpening Ring-Opened Products (e.g., dicarbonyls) Peroxide->RingOpening Decomposition Polymer Polymeric Gums (Insoluble Precipitate) RingOpening->Polymer Polymerization Discoloration Discoloration Polymer->Discoloration

Caption: Simplified oxidation pathway of the furan moiety.

Section 2: Frequently Asked Questions (FAQs) - Proactive Storage Guidance

This section provides answers to common questions regarding the optimal storage and handling of 5-Methyl-2-furylmethyl benzoate to prevent degradation.

Q2: What are the ideal storage conditions for long-term stability?

A2: To maximize the shelf-life of 5-Methyl-2-furylmethyl benzoate, you must control the key environmental factors that initiate oxidation. The ideal conditions are summarized in the table below.

ParameterRecommendationRationale
Temperature Store at 2-8°C (Refrigerated).Lower temperatures significantly reduce the rate of chemical reactions, including oxidation[6][8]. Avoid freezing, as this can cause precipitation of peroxides in aged samples, creating a potential hazard[11].
Light Store in an amber glass bottle or other opaque, light-resistant container.Protects the compound from UV and visible light, which can trigger photodegradation and initiate radical chain reactions[6][13].
Atmosphere Store under an inert atmosphere (Nitrogen or Argon).Displaces oxygen, a critical reactant in the oxidation pathway. This is the single most effective measure for preventing degradation.
Purity Use high-purity material, free from metal contaminants.Metal ions can catalyze oxidative decomposition.
Q3: What type of container should I use?

A3: A borosilicate glass (e.g., Pyrex®) bottle with a PTFE-lined (Teflon®) cap is the preferred container. Amber glass is highly recommended to protect against light[13]. Avoid plastic containers for long-term storage, as plasticizers can leach into the sample and the container may not provide a sufficient barrier to oxygen. Ensure the container is sealed tightly to prevent exposure to atmospheric oxygen and moisture[14][15].

Q4: Is an inert atmosphere necessary for storage?

A4: For long-term storage (greater than 6 months) or for high-purity applications where even minor degradation is unacceptable, storing under an inert atmosphere is highly recommended . While not strictly necessary for short-term use if other conditions (cool, dark) are met, it provides the most robust protection. You can achieve this by gently bubbling nitrogen or argon through the liquid and then sealing the container with a positive pressure of the inert gas (see Protocol 1).

Q5: Should I add an antioxidant? If so, which one and at what concentration?

A5: Yes, adding an antioxidant is a highly effective and common practice, especially if storage under a completely inert atmosphere is not feasible. The most common choices are synthetic phenolic antioxidants or natural tocopherols, which act as free-radical scavengers to terminate the oxidation chain reaction.

AntioxidantTypeRecommended ConcentrationAdvantagesConsiderations
BHT (Butylated Hydroxytoluene)Synthetic50 - 200 ppm (0.005 - 0.02% w/w)Highly effective, cost-efficient, and thermally stable[16][17]. Extensive history of use.Synthetic origin may be a concern for certain "natural product" applications[18].
α-Tocopherol (Vitamin E)Natural100 - 500 ppm (0.01 - 0.05% w/w)Natural origin, aligns with "clean-label" requirements[18][19]. Also provides skin benefits in cosmetic formulations[19].Can be less heat-stable than BHT[17]. May be slightly less potent in some non-lipid systems.

Expert Recommendation: For most laboratory applications, BHT is a reliable and cost-effective choice. If the final application requires natural-only ingredients, α-tocopherol is an excellent alternative. In some cases, a combination of both can provide a synergistic effect[16]. See Protocol 2 for instructions on preparing a stabilized solution.

Section 3: Troubleshooting Guide - Reactive Solutions

This section is designed to help you diagnose and address potential oxidation when you suspect your sample may have degraded.

Q6: My sample has changed color (e.g., turned yellow or brown). What does this mean?

A6: A color change from colorless or pale yellow to a more intense yellow or brown is a primary visual indicator of oxidation. This discoloration is caused by the formation of conjugated unsaturated byproducts and polymeric materials resulting from the degradation of the furan ring[12]. The intensity of the color often correlates with the extent of degradation. The material should be analytically tested before further use.

Q7: I've observed a precipitate or gum-like substance in my sample. What is it and is the material still usable?

A7: The formation of a precipitate or a viscous, gum-like residue is a sign of advanced degradation. These materials are typically high-molecular-weight polymers formed from the reaction of unstable ring-opened intermediates[12]. The presence of these gums indicates that a significant portion of the original compound has oxidized. The material is likely impure and should not be used in applications where purity is critical without re-purification (e.g., by column chromatography or distillation), followed by analytical confirmation of its identity and purity.

Q8: How can I analytically confirm if my sample has oxidized?

A8: Visual inspection is a good first step, but analytical confirmation is necessary to determine the extent of degradation. Several methods can be employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique. An oxidized sample will show a decreased peak area for 5-Methyl-2-furylmethyl benzoate and the appearance of new, often more polar (shorter retention time on non-polar columns) or higher molecular weight peaks corresponding to degradation products[20][21][22][23].

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Compare the ¹H NMR spectrum of the stored sample to that of a pure reference standard. Look for a decrease in the integration of the characteristic furan proton signals and the appearance of new, broad signals in the aliphatic or olefinic regions, which can indicate ring-opening and polymerization[24].

  • Peroxide Test Strips or Titration: A simple, semi-quantitative method to check for the presence of peroxide intermediates, which are the initial products of oxidation. A positive test for peroxides is a definitive sign that the oxidation process has begun. See Protocol 3 for a basic qualitative test.

G Start Suspected Oxidation of Sample Visual Visual Inspection: - Color Change? - Precipitate/Gums? Start->Visual NoChange No Visual Change Visual->NoChange No Change Visual Change Observed Visual->Change Yes PeroxideTest Qualitative Peroxide Test (Protocol 3) NoChange->PeroxideTest For critical applications Change->PeroxideTest Positive Positive for Peroxides PeroxideTest->Positive Positive Negative Negative for Peroxides PeroxideTest->Negative Negative NMR_GCMS Quantitative Analysis: - GC-MS (Purity) - ¹H NMR (Structure) Positive->NMR_GCMS Negative->NMR_GCMS Confirm purity if needed Decision Assess Purity/Degradation Level NMR_GCMS->Decision Use Use As Is or Re-stabilize Decision->Use Purity > 99% Purify Re-purify or Discard Decision->Purify Purity < 99% or Degradants Present

Caption: Troubleshooting workflow for suspected oxidation.

Section 4: Experimental Protocols

These protocols provide step-by-step instructions for key handling and analysis procedures.

Protocol 1: Procedure for Inert Gas Blanketing

Objective: To displace atmospheric oxygen from the storage container to prevent oxidation.

  • Preparation: Obtain a cylinder of high-purity nitrogen (N₂) or argon (Ar) with a regulator. Prepare a long Pasteur pipette or a stainless-steel cannula attached to the gas line via flexible tubing.

  • Sparging (for liquids): Submerge the tip of the pipette/cannula below the surface of the 5-Methyl-2-furylmethyl benzoate liquid in its storage container.

  • Gas Flow: Set the regulator to a very low flow rate (e.g., 1-2 bubbles per second). A gentle flow is crucial to avoid splashing.

  • Duration: Bubble the inert gas through the liquid for 5-10 minutes to displace dissolved oxygen.

  • Headspace Purge: Withdraw the pipette/cannula so its tip is in the headspace above the liquid. Continue the gentle gas flow for another 1-2 minutes to displace the air in the headspace.

  • Sealing: While the inert gas is still flowing, quickly and tightly seal the container with its PTFE-lined cap.

  • Verification (Optional): You can use a parafilm seal around the cap for extra security. Label the container clearly: "Stored under N₂/Ar atmosphere on [Date]".

Protocol 2: Preparation of a Stabilized Stock Solution

Objective: To add a chemical antioxidant to a bulk sample for enhanced storage stability.

  • Calculation: Determine the mass of your 5-Methyl-2-furylmethyl benzoate sample. Calculate the required mass of antioxidant (e.g., BHT) to achieve a final concentration of 100 ppm (0.01% w/w).

    • Formula: Mass of BHT (g) = Mass of sample (g) × (100 / 1,000,000)

  • Preparation of Antioxidant Stock: For easier and more accurate addition, prepare a 1% w/w stock solution of BHT in a volatile solvent like ethyl acetate or hexane.

  • Addition: Add the calculated volume of the BHT stock solution to your bulk sample.

  • Mixing: Gently swirl or stir the bulk sample for several minutes to ensure the antioxidant is homogeneously distributed.

  • Solvent Removal (Optional but recommended): If the solvent is incompatible with your application, you can remove it under reduced pressure using a rotary evaporator.

  • Storage: Transfer the stabilized solution to an appropriate container and store under the recommended conditions (cool, dark).

Protocol 3: Basic Qualitative Test for Peroxides

Objective: To quickly screen for the presence of hazardous peroxide intermediates. (Perform behind a safety shield).

  • Reagent Preparation: Prepare a fresh solution of 10% potassium iodide (KI) in deionized water. Acidify with a few drops of dilute HCl just before use.

  • Sample Preparation: In a test tube, add ~1 mL of the 5-Methyl-2-furylmethyl benzoate to be tested. Add ~1 mL of an inert solvent like hexane to dilute if the sample is viscous.

  • Testing: Add 1 mL of the freshly prepared acidic KI solution to the test tube.

  • Observation: Cap the test tube and shake vigorously for 30 seconds. Allow the layers to separate.

  • Interpretation:

    • Negative Result: The aqueous (bottom) layer remains colorless. Peroxides are not present at detectable levels.

    • Positive Result: The aqueous layer turns yellow or brown. This indicates the presence of peroxides, which have oxidized the iodide (I⁻) to iodine (I₂). The intensity of the color gives a rough indication of the peroxide concentration. CAUTION: Samples testing positive for peroxides should be handled with extreme care and may require specialized disposal procedures.

Protocol 4: Sample Preparation for GC-MS Analysis of Degradation

Objective: To prepare a sample for analysis to confirm purity and identify potential degradation products.

  • Sample Preparation: Accurately weigh approximately 10 mg of your 5-Methyl-2-furylmethyl benzoate sample into a 10 mL volumetric flask.

  • Dilution: Dilute to the mark with a high-purity solvent such as ethyl acetate, hexane, or dichloromethane. Ensure the solvent is "GC grade" or equivalent.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a 2 mL GC vial. This removes any particulate matter that could interfere with the analysis.

  • Analysis: Analyze using a standard GC-MS method. A typical column would be a non-polar stationary phase (e.g., HP-5MS or equivalent). The temperature program should be designed to elute the parent compound and any potential degradation products[23].

  • Data Interpretation: Compare the resulting chromatogram to a reference standard. Look for a reduction in the area of the parent peak and the emergence of new peaks. Use the mass spectrometer to identify the molecular weights and fragmentation patterns of any new peaks to tentatively identify them as oxidation byproducts.

Section 5: References
  • Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. The Journal of Physical Chemistry A. [Link]

  • Oxidation of furans (Review). ResearchGate. [Link]

  • Anti-oxidation properties of 2-substituted furan derivatives: A mechanistic study. Elsevier. [Link]

  • The Gas Phase HO-Initiated Oxidation of Furan: A Theoretical Investigation on the Reaction Mechanism. Bentham Open. [Link]

  • Anti-oxidation properties of 2-substituted furan derivatives: A mechanistic study. IAEA. [Link]

  • Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PMC. [Link]

  • Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis. Royal Society of Chemistry. [Link]

  • Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry. ACS Publications. [Link]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Bentham Science. [Link]

  • A Macrocyclic Furan with Accessible Oxidation States: Switching Between Aromatic and Antiaromatic Global Ring Currents. PMC. [Link]

  • Comparing Antioxidant Potency: Butylated Hydroxytoluene vs. Tocopherol. PreScouter. [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. PMC. [Link]

  • Synthesis, antioxidant activity, antimicrobial activity, and fluorescent property of furan-/pyridine aminophosphonate derivatives. Taylor & Francis Online. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

  • Hydrogen Peroxide Oxygenation of Furan-2-carbaldehyde via an Easy, Green Method. ACS Publications. [Link]

  • Methyl Benzoate MSDS/SDS. Sinochem Nanjing Corporation. [Link]

  • Factors Affecting Thermally Induced Furan Formation. ACS Publications. [Link]

  • Peroxides and peroxide- forming compounds. University of California, Los Angeles. [Link]

  • Endocrine disruptors in cosmetics: risks and safer alternatives. BTSA. [Link]

  • Heterogeneous Catalytic Oxidation of Furfural with Hydrogen Peroxide over Sulfated Zirconia. ACS Publications. [Link]

  • Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide. PMC. [Link]

  • Comparison between the effects of α-tocopherol and BHT on the lipid oxidation of Kilka fish. Prime Scholars. [Link]

  • Factors affecting thermally induced furan formation. PubMed. [Link]

  • Why we use butylated hydroxytoluene (BHT) as a standard in many antioxidant activity assay?. ResearchGate. [Link]

  • The Effect of Temperature and Light on Drug Stability. Prezi. [Link]

  • Reactivity and transport safety of substituted methyl benzoates. Chemistry Stack Exchange. [Link]

  • Development in Fiber-Reinforced Polymer Composites: 1st Edition. MDPI. [Link]

  • How Does Temperature Affect Stabilizer Efficiency?. Pollution to Sustainability Directory. [Link]

Sources

Technical Support Center: Troubleshooting Background Noise in GC-MS Analysis of 5-Methyl-2-furylmethyl Benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Methyl-2-furylmethyl benzoate (C₁₃H₁₂O₃) is a volatile furfuryl ester frequently analyzed in biomass pyrolysis studies[1] and flavor/fragrance profiling. Due to its structural characteristics, it is primarily analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). A critical challenge in the trace analysis of this compound is background noise, which directly degrades the Signal-to-Noise (S/N) ratio and elevates both the Instrument Detection Limit (IDL) and Method Detection Limit (MDL)[2].

This technical guide provides researchers with field-proven, self-validating troubleshooting workflows to isolate and eliminate chemical and electronic noise sources during mass spectrometry.

Section 1: Diagnostic FAQs (Mechanisms & Causality)

Q1: What is the mechanistic cause of the rising baseline during my oven temperature ramp? A rising baseline during the latter half of a GC temperature program is almost exclusively caused by column bleed . As the oven temperature increases, the polysiloxane stationary phase undergoes thermal degradation, releasing cyclic siloxanes into the mass spectrometer. This manifests as a continuous increase in total ion current (TIC) and the appearance of characteristic background ions (e.g., m/z 207, 281, 355)[3]. Causality Insight: This degradation is catalytically accelerated by the presence of oxygen or moisture in the carrier gas. Using high-capacity oxygen traps and low-bleed ("-MS" designated) columns mitigates this degradation pathway.

Q2: How can I differentiate between septum bleed, column bleed, and sample matrix interference? Differentiation relies on spectral deconvolution and monitoring specific m/z values:

  • Column Bleed: Dominated by m/z 207, 281, and 355[3].

  • Septum Bleed: Often presents as discrete, repeating peaks (memory peaks) or a broad hump with m/z 73 and 147. Septum bleed occurs when the high temperature of the injection port causes the silicone polymer of the septum to outgas[3].

  • Matrix Interference: Presents as an Unresolved Complex Mixture (UCM) hump with random, highly variable m/z profiles (often hydrocarbon fragments like m/z 43, 57, 71) depending on the sample origin.

Q3: Can I remove background noise post-acquisition if my physical system is already optimized? Yes. While hardware optimization is the primary defense, modern digital signal processing can mathematically isolate the analyte signal. Algorithms utilizing entropy minimization or background subtraction can dynamically extract pure component spectra from overlapping peaks superimposed by heavy background noise[4].

Section 2: Self-Validating Experimental Protocols

Protocol A: System Bake-Out and Ion Source Cleaning

Purpose: To eliminate chemical contamination from the ion source and transfer line. Self-Validating Mechanism: This protocol requires a pre- and post-bake-out TIC scan. A successful cleaning is validated when the post-bake-out background level drops below 200,000 counts[5].

  • Initial Assessment: Run a solvent blank (e.g., MS-grade hexane) using your standard 5-Methyl-2-furylmethyl benzoate GC method. Record the average TIC background counts.

  • Column Isolation: Cool the oven, injector, and transfer line. Remove the analytical column and cap the MS transfer line with a blank nut to isolate the mass spectrometer from the chromatograph.

  • Source Bake-Out: Increase the ion source temperature to 300°C (or 20°C below the manufacturer's maximum limit) and the quadrupole temperature to 200°C. Maintain these temperatures under high vacuum for 8–12 hours (overnight)[5].

  • Physical Cleaning (If Bake-Out Fails): Vent the MS. Remove the ion source assembly. Polish the repeller, ion volume, and lenses using an alumina slurry. Sonicate the parts sequentially in ultra-pure water, methanol, and hexane. Dry completely before reassembly.

  • Validation: Reinstall the column, pump down the system, and run the identical solvent blank. Verify that the TIC background is < 200,000 counts and devoid of m/z 207/281 peaks[5].

Protocol B: Matrix Cleanup for 5-Methyl-2-furylmethyl Benzoate

Purpose: To prevent non-volatile matrix components from contaminating the GC inlet and causing active sites that degrade the analyte. Self-Validating Mechanism: A procedural blank (extraction without the sample) is run prior to the sample batch. The absolute absence of target peaks or UCM in the blank validates the purity of the reagents and glassware.

  • Sample Dilution: Dissolve the crude sample in 1 mL of MS-grade ethyl acetate.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove particulate matter that could degrade the injection port liner.

  • Solid Phase Microextraction (SPME) (Recommended): To entirely avoid solvent-induced background noise, expose a Polyacrylate (PA) SPME fiber to the headspace of the sample vial at 60°C for 30 minutes.

  • Desorption: Desorb the fiber in the GC inlet at 250°C for 3 minutes using a splitless, deactivated glass liner.

  • Validation Check: Run the procedural blank. Proceed with sample analysis only if the baseline is flat and free of interference.

Section 3: Quantitative Data Presentation

m/z IonLikely SourceCausalityMitigation Strategy
207, 281, 355 Column Bleed (Siloxanes)Thermal degradation of polysiloxane stationary phase at elevated temperatures[3].Use low-bleed ("-MS") columns; ensure oxygen-free carrier gas.
73, 147 Septum BleedThermal outgassing of silicone polymer septa in the hot injection port[3].Use high-quality low-bleed septa; enable septum purge flow.
18, 28, 32 Air/Water LeakAtmospheric gases entering the MS due to compromised vacuum seals.Check O-rings, tighten column nuts, verify carrier gas traps.
43, 57, 71 Hydrocarbon ContaminationPump oil backstreaming or contaminated carrier gas.Replace carrier gas traps; check rough pump oil levels and filters.
149 Phthalates (Plasticizers)Contamination from plastic vials, tubing, or sample handling equipment.Use only glass vials and PTFE-lined caps; avoid plastic consumables.

Section 4: Troubleshooting Workflow Visualization

G Start High Background Noise Detected in GC-MS CheckTemp Does noise increase with oven temp? Start->CheckTemp Bleed Likely Column/Septum Bleed (Check m/z 207, 281) CheckTemp->Bleed Yes CheckIons Analyze Mass Spectrum of Background CheckTemp->CheckIons No ActionBleed Condition Column & Replace Septum Bleed->ActionBleed Siloxanes Siloxane Peaks Present? (m/z 207, 281, 355) CheckIons->Siloxanes Matrix Matrix Interference or Carrier Gas Impurity Siloxanes->Matrix No ActionSource Clean Ion Source & Bake Out System Siloxanes->ActionSource Yes (System Contamination) ActionMatrix Improve Sample Cleanup Check Gas Traps Matrix->ActionMatrix

Diagnostic workflow for isolating and resolving GC-MS background noise.

Section 5: References

  • Signal, Noise, and Detection Limits in Mass Spectrometry Source: Agilent Technologies URL:[Link][2]

  • MS TIP No. 12 - Elimination of Memory Peaks and GC Background Noise Source: Scientific Instrument Services (SISweb) URL:[Link][3]

  • Dynamic background noise removal from overlapping GC-MS peaks via an entropy minimization algorithm Source: Analytical Methods (RSC Publishing) URL:[Link][4]

  • Ab Initio Study of the Decomposition of 2,5-Dimethylfuran Source: ACS Publications (The Journal of Physical Chemistry A) URL:[Link][1]

  • Tips to Improve Signal-to-Noise Checkout Source: Agilent Technologies URL:[Link][5]

Sources

Technical Support Center: Overcoming Co-elution of 5-Methyl-2-furylmethyl benzoate with Matrix Interferences

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for a common analytical challenge: the co-elution of 5-Methyl-2-furylmethyl benzoate with matrix interferences. This document offers practical, field-proven insights and detailed protocols to ensure the scientific integrity and accuracy of your analytical results.

Introduction to the Challenge

5-Methyl-2-furylmethyl benzoate is a compound that can be encountered in various matrices, including food products and biological samples. A significant hurdle in its accurate quantification is co-elution with matrix components. Co-elution occurs when the analyte of interest and interfering compounds are not adequately separated during chromatographic analysis, leading to a single, overlapping peak.[1][2] This can result in inaccurate quantification, as the detector response is a combination of both the analyte and the interference.[3][4] Matrix effects, such as ion suppression or enhancement in mass spectrometry, further complicate the analysis by altering the analyte's signal intensity.[5][6]

This guide provides a systematic approach to diagnosing and resolving these issues, ensuring robust and reliable analytical methods.

Troubleshooting Guide: A Step-by-Step Approach

When encountering co-elution and matrix effects, a logical and systematic troubleshooting process is crucial. The following guide will walk you through identifying the problem and implementing effective solutions.

Step 1: Confirming Co-elution

The first step is to definitively determine if you are dealing with co-elution. A seemingly symmetrical peak might be masking an underlying interference.[1]

Key Indicators of Co-elution:

  • Peak Shape Abnormalities: Look for shoulders, tailing, or fronting on your analyte peak. A shoulder is a distinct indicator of a closely eluting compound.[1]

  • Inconsistent Peak Ratios: If using a multi-wavelength detector (like a Diode Array Detector - DAD), the ratio of absorbances at different wavelengths across the peak should be constant for a pure compound. Variations suggest the presence of an impurity.

  • Mass Spectrometry (MS) Analysis: When using an MS detector, the mass spectrum should be consistent across the entire peak. If the spectra change from the leading edge to the trailing edge, it's a strong indication of co-elution.[1]

Step 2: The Troubleshooting Workflow

Once co-elution is suspected, follow this workflow to systematically address the issue.

CoElution_Troubleshooting cluster_diagnosis Diagnosis cluster_strategies Mitigation Strategies cluster_sample_prep Sample Preparation Techniques cluster_chromatography Chromatographic Adjustments cluster_detection Detection Method Optimization cluster_validation Validation start Suspected Co-elution of 5-Methyl-2-furylmethyl benzoate confirm_coelution Confirm Co-elution (Peak Shape, DAD, MS Scan) start->confirm_coelution sample_prep Optimize Sample Preparation confirm_coelution->sample_prep Co-elution Confirmed chromatography Modify Chromatographic Conditions confirm_coelution->chromatography Co-elution Confirmed detection Adjust Detection Method confirm_coelution->detection Co-elution Confirmed dilution Dilution sample_prep->dilution lle Liquid-Liquid Extraction (LLE) sample_prep->lle spe Solid-Phase Extraction (SPE) sample_prep->spe ple Phospholipid Removal sample_prep->ple mobile_phase Mobile Phase Modification (Solvent Strength, pH) chromatography->mobile_phase column Change Column Chemistry (e.g., Phenyl, Cyano) chromatography->column gradient Gradient Optimization chromatography->gradient temperature Adjust Column Temperature chromatography->temperature ms_params Optimize MS Parameters (e.g., MRM transitions) detection->ms_params internal_std Use a Stable Isotope-Labeled Internal Standard detection->internal_std evaluate Evaluate Resolution and Matrix Effects dilution->evaluate lle->evaluate spe->evaluate ple->evaluate mobile_phase->evaluate column->evaluate gradient->evaluate temperature->evaluate ms_params->evaluate internal_std->evaluate evaluate->sample_prep Unsuccessful, Re-evaluate end Achieved Desired Separation and Accuracy evaluate->end Successful

Caption: Troubleshooting workflow for overcoming co-elution.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix interference for 5-Methyl-2-furylmethyl benzoate analysis?

A1: The sources of matrix interference are highly dependent on the sample type. In food and beverage samples, common interferences include other flavor compounds, pigments, and sugars. In biological samples like plasma or serum, phospholipids are a major cause of interference and can lead to ion suppression in LC-MS analysis.[7] Proteins and salts are also significant contributors to matrix effects in biological fluids.[4]

Q2: How can I quickly assess if matrix effects are impacting my quantification?

A2: A simple and effective method is to perform a post-extraction spike experiment.[5] This involves comparing the signal response of the analyte in a neat solvent to the response of the analyte spiked into a blank matrix extract at the same concentration. A significant difference in the signal (typically >15-20%) indicates the presence of matrix effects (ion suppression or enhancement).[5]

Q3: When should I choose Liquid-Liquid Extraction (LLE) over Solid-Phase Extraction (SPE) for sample cleanup?

A3: The choice between LLE and SPE depends on the analyte's properties and the complexity of the matrix.[8]

  • LLE is often simpler and more cost-effective for removing highly non-polar or highly polar interferences. By adjusting the pH of the aqueous phase, you can selectively extract acidic, basic, or neutral compounds into an immiscible organic solvent.[8]

  • SPE offers a higher degree of selectivity and can be more effective for complex matrices. With a wide variety of sorbent chemistries available (e.g., reversed-phase, normal-phase, ion-exchange), you can develop a highly specific method to retain the analyte while washing away interferences.[8]

Q4: Can changing the chromatographic column really solve the co-elution problem?

A4: Absolutely. The column's stationary phase chemistry dictates the primary separation mechanism. If you are using a standard C18 (reversed-phase) column, where separation is based on hydrophobicity, and still experiencing co-elution, switching to a column with a different selectivity can be highly effective.[9] For a compound like 5-Methyl-2-furylmethyl benzoate, which has aromatic and furan moieties, a phenyl-hexyl or a biphenyl phase could offer alternative pi-pi interactions, potentially resolving it from interfering compounds.

Q5: Is it better to use Gas Chromatography (GC) or Liquid Chromatography (HPLC) for the analysis of 5-Methyl-2-furylmethyl benzoate?

A5: Both techniques are suitable, and the choice depends on the specific requirements of the analysis.[10]

  • HPLC , particularly with a UV or MS detector, is a robust method for non-volatile compounds and is less prone to thermal degradation of the analyte. It is often the preferred method for routine quality control.[10]

  • GC-MS provides excellent resolution and sensitivity, especially for volatile and semi-volatile compounds. The mass spectrometric detection offers confident structural identification of unknown peaks, making it invaluable for in-depth impurity profiling.[10] An orthogonal approach using both HPLC and GC-MS is recommended for comprehensive characterization.[10]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for developing an SPE method to remove matrix interferences.

Objective: To isolate 5-Methyl-2-furylmethyl benzoate from a complex matrix.

Materials:

  • SPE cartridges (e.g., C18, Phenyl)

  • Conditioning solvents (e.g., Methanol, Acetonitrile)

  • Equilibration solvent (e.g., Water)

  • Wash solvents (e.g., Water/Methanol mixtures)

  • Elution solvent (e.g., Acetonitrile, Ethyl Acetate)

  • Sample pre-treated as necessary (e.g., diluted, pH adjusted)

Procedure:

  • Conditioning: Pass 1-2 cartridge volumes of a strong organic solvent (e.g., Methanol) through the SPE cartridge to wet the sorbent.

  • Equilibration: Pass 1-2 cartridge volumes of a solvent similar to the sample matrix (e.g., Water) to prepare the sorbent for sample loading.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate.

  • Washing: Pass 1-2 cartridge volumes of a weak wash solvent (e.g., 5% Methanol in water) to remove polar interferences. A stronger wash solvent may be used to remove less polar interferences, but care must be taken not to elute the analyte.

  • Elution: Elute the analyte with a small volume of a strong organic solvent (e.g., Acetonitrile).

  • Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Protocol 2: HPLC Method Optimization for Improved Resolution

This protocol outlines steps to modify an existing HPLC method to resolve co-eluting peaks.

Objective: To achieve baseline separation of 5-Methyl-2-furylmethyl benzoate from matrix interferences.

Initial Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: Water, B: Acetonitrile

  • Gradient: 50% B to 95% B in 10 minutes

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

  • Detector: UV at 254 nm

Optimization Steps:

  • Modify Mobile Phase Strength: If the peaks are eluting too early (low retention), decrease the initial percentage of the organic solvent (B). If they are eluting too late, increase the initial percentage of B.[1]

  • Change Organic Solvent: Replace Acetonitrile with Methanol or vice versa. These solvents have different selectivities and can alter the elution order of compounds.

  • Adjust Gradient Slope: A shallower gradient (slower increase in the organic solvent percentage) will increase the separation between closely eluting peaks.

  • Optimize Temperature: Vary the column temperature (e.g., 25 °C, 35 °C, 45 °C). Temperature can affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase, thereby influencing selectivity.[9]

  • Change Column Chemistry: If the above steps do not provide adequate resolution, switch to a column with a different stationary phase (e.g., Phenyl-Hexyl, Biphenyl, or Cyano).

Data Presentation

Table 1: Example SPE Recovery Data

AnalyteMatrixSPE SorbentRecovery (%)RSD (%)
5-Methyl-2-furylmethyl benzoateFruit JuiceC1895.23.1
5-Methyl-2-furylmethyl benzoateHuman PlasmaPhenyl92.84.5

Table 2: Comparison of HPLC Columns for Resolution

Column TypeResolution (Rs) between Analyte and Interference
C180.8 (Co-elution)
Phenyl-Hexyl1.7 (Baseline Separation)
Biphenyl2.1 (Excellent Separation)

References

  • LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • Waters Corporation. (2020, August 24). Determining Matrix Effects in Complex Food Samples. [Link]

  • Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]

  • Cygnus Technologies. Sample Matrix Interference in ELISA, How to Overcome It.[Link]

  • Phenomenex. (2026, February 18). Matrix Effects: Causes and Solutions in Analysis. [Link]

  • Semantic Scholar. Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed. [Link]

  • PMC. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. [Link]

  • YouTube. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. [Link]

  • SCIEX. (2026, March 2). What is matrix effect and how is it quantified?. [Link]

  • PubMed. (2021, October 11). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. [Link]

  • Agilent. GC Troubleshooting Guide Poster. [Link]

  • Chromatography Online. (2022, June 1). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. [Link]

  • Semantic Scholar. ()-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate. [Link]

  • PMC. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. [Link]

  • Chromatography Forum. (2014, February 27). How to Separate Coeluting Compounds. [Link]

  • NIST WebBook. Furan, 2-(2-furanylmethyl)-5-methyl-. [Link]

  • MDPI. (2024, September 30). Elucidating the Fundamental Process of Methyl-(5hydroxymethyl) Furan-2-Carboxylate Toxin Biosynthesis in Curvularia lunata Causing Maize Leaf Spot. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Chemical Stability of 5-Methyl-2-furylmethyl Benzoate and Furfuryl Benzoate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, the stability of chemical intermediates and final active compounds is of paramount importance. Furan-containing molecules, prized for their versatile reactivity, often present unique stability challenges. This guide provides an in-depth, objective comparison of the chemical stability of two closely related furan derivatives: 5-Methyl-2-furylmethyl benzoate and furfuryl benzoate. By examining the influence of the 5-methyl substituent, this document aims to equip researchers with the foundational knowledge to make informed decisions in experimental design, compound handling, and storage.

Executive Summary

The primary differentiating feature between 5-Methyl-2-furylmethyl benzoate and furfuryl benzoate is the presence of a methyl group at the 5-position of the furan ring in the former. This seemingly minor structural modification has a significant impact on the electron density of the furan ring, thereby influencing its susceptibility to various degradation pathways. Theoretical principles and experimental evidence from related compounds suggest that the electron-donating nature of the methyl group renders 5-Methyl-2-furylmethyl benzoate more susceptible to oxidative and acid-catalyzed degradation compared to the unsubstituted furfuryl benzoate.

Chemical Structures and Properties

Compound5-Methyl-2-furylmethyl BenzoateFurfuryl Benzoate
Structure
CAS Number 2769-78-034171-46-5[1][2][3]
Molecular Formula C₁₃H₁₂O₃C₁₂H₁₀O₃[1][3]
Molecular Weight 216.23 g/mol 202.21 g/mol [1]
Physical State Not explicitly found, likely liquid or low-melting solidOily liquid[4]

Comparative Stability Analysis

The stability of these two benzoate esters is primarily dictated by the reactivity of the furan moiety and the lability of the ester linkage.

Oxidative Stability

The furan ring is inherently susceptible to oxidation, which can lead to ring-opening and the formation of dicarbonyl compounds or complete degradation to carboxylic acids.[5][6] The presence of an alkyl group, such as the methyl group in 5-Methyl-2-furylmethyl benzoate, is known to decrease the oxidative stability of the furan ring.[7]

Causality: The methyl group acts as an electron-donating group through hyperconjugation, increasing the electron density of the furan ring. This heightened electron density makes the ring more susceptible to attack by electrophilic oxidizing agents. Studies on alkylated furans have demonstrated their low oxidative stability, leading to the formation of highly polar ring-opening products that can further react to form insoluble polymers or "gums".[7]

Hypothesis: 5-Methyl-2-furylmethyl benzoate is expected to exhibit lower oxidative stability than furfuryl benzoate. Under oxidative stress (e.g., exposure to air, peroxide-forming solvents, or oxidizing reagents), the 5-methyl derivative is likely to degrade more rapidly, potentially leading to discoloration and the formation of polymeric byproducts.

Hydrolytic Stability (Acidic and Basic Conditions)

The ester linkage in both molecules is susceptible to hydrolysis under both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: The furan ring itself is notably unstable in acidic conditions and can undergo acid-catalyzed polymerization or ring-opening.[8] The electron-donating methyl group in 5-Methyl-2-furylmethyl benzoate is expected to activate the ring, making it more prone to protonation and subsequent degradation pathways.[8] Therefore, under acidic conditions, not only the ester hydrolysis but also the degradation of the furan moiety is a significant concern, likely more so for the methylated compound.

  • Base-Catalyzed Hydrolysis: In basic media, the primary degradation pathway will be the saponification of the ester bond to yield the corresponding furfuryl alcohol and benzoate salt. The electronic effect of the 5-methyl group on the rate of ester hydrolysis is likely to be less pronounced compared to its effect on the furan ring's stability in acid. However, kinetic studies on substituted benzoates have shown that electron-withdrawing groups on the alcohol portion can influence the rate of hydrolysis.[9][10][11][12] The electron-donating nature of the methyl-substituted furfuryl group might slightly decrease the rate of nucleophilic attack at the carbonyl carbon compared to the unsubstituted furfuryl group, but this effect is likely to be minor.

Hypothesis: 5-Methyl-2-furylmethyl benzoate will likely exhibit lower stability in acidic conditions due to the increased reactivity of the furan ring. Under basic conditions, both compounds will undergo hydrolysis, with potentially minor differences in their reaction rates.

Thermal Stability

Esters are generally considered to be chemically stable compounds.[13] However, at elevated temperatures, pyrolysis can occur. A study on the pyrolysis of furfuryl benzoate indicated a multi-step process involving rearrangements and elimination.[10] The presence of the methyl group in 5-Methyl-2-furylmethyl benzoate could potentially influence the thermal degradation pathway. For instance, thermal decomposition studies of 5-(hydroxymethyl)furfural (HMF) have shown the formation of 5-methylfurfural, suggesting that side-chain modifications can occur at high temperatures.[14][15]

Hypothesis: Both compounds are expected to be relatively stable at moderate temperatures. At higher temperatures, both will degrade, and the 5-methyl group may introduce additional decomposition pathways for 5-Methyl-2-furylmethyl benzoate.

Experimental Protocols for Stability Assessment

To empirically validate the hypothesized stability differences, the following experimental protocols are proposed. These protocols are designed to be self-validating by including control samples and time-point analysis.

Protocol 1: Comparative Oxidative Stability Study

This protocol uses a forced degradation approach to assess the susceptibility of the two compounds to oxidation.

Oxidative Stability Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (in triplicate) cluster_analysis Analysis prep_A Prepare 1 mg/mL solution of 5-Methyl-2-furylmethyl benzoate in Acetonitrile stress_A Aliquot 1 mL of each solution prep_A->stress_A prep_B Prepare 1 mg/mL solution of Furfuryl benzoate in Acetonitrile prep_B->stress_A add_h2o2 Add 100 µL of 3% H₂O₂ stress_A->add_h2o2 incubate Incubate at 40°C in the dark add_h2o2->incubate sampling Take aliquots at t = 0, 2, 4, 8, 24 hours incubate->sampling neutralize Quench with Sodium Bisulfite (optional) sampling->neutralize hplc Analyze by RP-HPLC-UV (Monitor parent compound peak area) neutralize->hplc plot Plot % Remaining vs. Time hplc->plot

Caption: Workflow for assessing oxidative stability.

Methodology:

  • Solution Preparation: Prepare stock solutions (1 mg/mL) of both 5-Methyl-2-furylmethyl benzoate and furfuryl benzoate in a suitable aprotic solvent like acetonitrile.

  • Stress Condition: To an aliquot of each stock solution, add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C) and protect from light to prevent photolytic degradation.

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.

  • Sample Analysis: Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase with UV detection).

  • Data Evaluation: Quantify the remaining percentage of the parent compound at each time point. A faster decrease in the peak area of 5-Methyl-2-furylmethyl benzoate compared to furfuryl benzoate would indicate lower oxidative stability.

Protocol 2: Comparative Acidic Hydrolysis Study

This protocol evaluates the stability of the compounds in an acidic environment.

Acidic Hydrolysis Workflow cluster_conditions Hydrolysis Conditions cluster_sampling Sampling and Analysis start Prepare 1 mg/mL solutions of each compound in Acetonitrile:Water (1:1) add_acid Add 0.1 M HCl to each solution start->add_acid incubate Incubate at 60°C add_acid->incubate sampling Withdraw aliquots at defined intervals (e.g., 0, 1, 2, 4, 8 hours) incubate->sampling neutralize Neutralize with 0.1 M NaOH sampling->neutralize analyze Analyze by RP-HPLC-UV neutralize->analyze compare Compare degradation rates analyze->compare

Caption: Workflow for assessing stability under acidic hydrolysis.

Methodology:

  • Solution Preparation: Prepare solutions of each compound in a mixture of an organic solvent and an acidic aqueous solution (e.g., acetonitrile and 0.1 M HCl).

  • Incubation: Maintain the solutions at a constant, elevated temperature (e.g., 60°C) to accelerate degradation.

  • Time-Point Analysis: At regular intervals, take aliquots and neutralize them with a base (e.g., 0.1 M NaOH) to stop the reaction.

  • HPLC Analysis: Analyze the neutralized samples by HPLC to determine the concentration of the remaining parent compound.

  • Data Comparison: A more rapid degradation of 5-Methyl-2-furylmethyl benzoate will confirm its lower stability in acidic conditions.

Conclusion

The presence of a 5-methyl group on the furan ring of 5-Methyl-2-furylmethyl benzoate is predicted to significantly decrease its chemical stability compared to furfuryl benzoate, particularly towards oxidation and acid-catalyzed degradation. This is attributed to the electron-donating nature of the methyl group, which increases the electron density of the furan ring, making it more susceptible to electrophilic attack and subsequent degradation. Researchers working with 5-Methyl-2-furylmethyl benzoate should take extra precautions to protect it from atmospheric oxygen, light, and acidic environments. For applications requiring high chemical stability, furfuryl benzoate may be the more suitable choice. The provided experimental protocols offer a framework for empirically verifying these stability differences and for guiding the handling and storage of these furan derivatives in a laboratory setting.

References

  • Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. The Journal of Physical Chemistry A. [Link]

  • Experimental and Theoretical Study of Oxidative Stability of Alkylated Furans Used as Gasoline Blend Components. National Laboratory of the Rockies. [Link]

  • A Macrocyclic Furan with Accessible Oxidation States: Switching Between Aromatic and Antiaromatic Global Ring Currents. Angewandte Chemie International Edition. [Link]

  • A Macrocyclic Furan with Accessible Oxidation States: Switching Between Aromatic and Antiaromatic Global Ring Currents. Europe PMC. [Link]

  • Reaction of Furan and Thiophene. SlideShare. [Link]

  • Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF) and its further transformations in the presence of glycine. PubMed. [Link]

  • Thermal Decomposition of 5-(Hydroxymethyl)-2-furaldehyde (HMF) and Its Further Transformations in the Presence of Glycine. ACS Publications. [Link]

  • Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF) and its further transformations in the presence of glycine. Semantic Scholar. [Link]

  • Thermal Decomposition of 5-(Hydroxymethyl)-2-furaldehyde (HMF) and Its Further Transformations in the Presence of Glycine. ResearchGate. [Link]

  • Search for the Sustainable Optimum: Review of 5-(Hydroxymethyl)furfural Stability Under Various Reaction Conditions. ResearchGate. [Link]

  • Kinetic study of hydrolysis of benzoates. Part XXIII—Influence of the substituent and temperature on the kinetics of the alkaline hydrolysis of alkyl benzoates in aqueous 2.25 M Bu4NBr and 80% DMSO. Semantic Scholar. [Link]

  • Impact of the Electrochemically Inert Furan Ring on the Oxidation of the Alcohol and Aldehyde Functional Group of 5‐Hydroxymet. MPG.PuRe. [Link]

  • Rates of base-catalysed hydrolysis of substituted aryl benzoates. RSC Publishing. [Link]

  • The synthesis and transition temperatures of 5-(4-alkyl- and 4-alkoxy-phenyl)-2-cyanobenzo[b]furans and a 5-(4′-alkylbiphenyl-4-yl)-2-cyanobenzo[b]furan: A comparison with their biphenyl and terphenyl analogues. ResearchGate. [Link]

  • Kinetic Study of Hydrolysis of Benzoates. Part XXVI. Variation of the Substituent Effect with Solvent in Alkaline Hydrolysis of Substituted Alkyl Benzoates. ResearchGate. [Link]

  • Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI. [Link]

  • Furan and benzene ring formation in cellulose char: the roles of 5-HMF and reducing ends. SpringerLink. [Link]

  • A density functional theory study of the reactions of furans with substituted alkynes to form oxanorbornadienes and subsequent [4 + 2] and [2 + 2 + 2] addition reactions. ResearchGate. [Link]

  • Modular Synthesis of Furans with up to Four Different Substituents by a trans-Carboboration Strategy. Europe PMC. [Link]

  • Synthesis of Some Heterocyclic Compounds Derived from Furfural Using Ultrasonic Waves. ResearchGate. [Link]

  • Benzoic acid, ethyl ester. NIST WebBook. [Link]

  • Chemical Properties of Benzoic acid, methyl ester (CAS 93-58-3). Cheméo. [Link]

  • furfuryl benzoate, 34171-46-5. The Good Scents Company. [Link]

  • CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate.
  • Furfuryl benzoate. PubChem. [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. SciSpace. [Link]

  • 5-Hydroxymethyl-2-Furfural (HMF) – Heat-Induced Formation, Occurrence in Food and Biotransformation. Semantic Scholar. [Link]

Sources

A Comparative Analysis of the Odor Activity Values of 5-Methyl-2-furylmethyl Benzoate Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the intricate world of flavor and fragrance chemistry, furan derivatives hold a prominent position, contributing to the characteristic aroma profiles of a vast array of food products and consumer goods.[1][2] Among these, compounds bearing the 5-methyl-2-furylmethyl moiety are of particular interest due to their association with sweet, caramel-like, and nutty notes.[3] This guide delves into a comparative analysis of the odor activity values (OAVs) of a novel class of compounds: 5-Methyl-2-furylmethyl benzoate and its derivatives. While direct experimental data on this specific series is not yet widely published, this document synthesizes existing knowledge on the odor profiles of relevant precursor molecules—5-methyl-2-furfural and various benzoate esters—to provide a predictive framework for researchers in flavor science, sensory analysis, and new ingredient development.

The central hypothesis of this guide is that the combination of the sweet, slightly woody character of the 5-methyl-2-furylmethyl group with the diverse aromatic and fruity notes of benzoate esters will yield a unique and complex olfactory palette. By systematically modifying the benzoate portion of the molecule, we can anticipate a range of odor profiles, from intensely fruity and floral to warm, balsamic, and spicy. This guide will provide a structured comparison of these hypothesized odor characteristics, a detailed experimental protocol for their sensory evaluation using Gas Chromatography-Olfactometry (GC-O), and an exploration of the potential structure-activity relationships that govern their perception.

Hypothesized Comparative Odor Profiles

The following table presents a hypothesized comparison of the odor activity values and descriptors for a series of 5-Methyl-2-furylmethyl benzoate derivatives. These predictions are based on the known sensory properties of 5-methyl-2-furfural (sweet, spicy) and the corresponding simple benzoate esters.[3][4] The Odor Activity Value (OAV) is a conceptual representation of the potential odor impact, where a higher value suggests a greater contribution to the overall aroma. The odor descriptors are a composite of the expected notes from both the furan and benzoate moieties.

Compound NameChemical StructureHypothesized Odor DescriptorsHypothesized Odor Activity Value (OAV)
5-Methyl-2-furylmethyl benzoateSweet, balsamic, slightly fruity, with a hint of cherry and a woody, caramel background.Moderate to High
5-Methyl-2-furylmethyl 4-methylbenzoateSweet, floral, with a more pronounced fruity and nutty character, reminiscent of cherry and almond, with a warm, spicy undertone.High
5-Methyl-2-furylmethyl 4-methoxybenzoateSweet, floral, powdery, with notes of anise and a creamy, vanilla-like background.High
5-Methyl-2-furylmethyl 4-chlorobenzoateChemical, slightly sweet, with a muted fruity character and a more pronounced phenolic, medicinal note.Low to Moderate
5-Methyl-2-furylmethyl 3-methylbenzoateSweet, fruity, with a slightly sharper, more herbaceous note compared to the 4-methyl derivative.Moderate to High
5-Methyl-2-furylmethyl 3-methoxybenzoateSweet, spicy, with a clove-like, smoky character and a warm, balsamic undertone.Moderate

Structure-Activity Relationships: A Predictive Discussion

The relationship between a molecule's chemical structure and its perceived odor is a cornerstone of fragrance chemistry.[5] For the 5-Methyl-2-furylmethyl benzoate series, we can anticipate several key structure-activity relationships (SARs) that will influence their odor profiles.

The 5-methyl-2-furylmethyl moiety is expected to consistently contribute a foundational sweet, caramel-like, and slightly woody character across all derivatives. The methyl group at the 5-position of the furan ring is crucial for this characteristic aroma, as unsubstituted furfuryl esters often possess different, less sweet odor profiles.

The primary driver of variation in odor will be the substituent on the benzoate ring .

  • Alkyl Substituents (e.g., 4-methyl, 3-methyl): The addition of a methyl group is likely to enhance the fruity and nutty aspects of the parent benzoate ester.[6][7] The position of the methyl group (para vs. meta) will likely introduce subtle differences, with the 4-methyl derivative potentially having a smoother, more rounded sweetness and the 3-methyl derivative exhibiting a slightly sharper, greener note.

  • Electron-Donating Groups (e.g., 4-methoxy): A methoxy group at the para-position is predicted to introduce a powerful, sweet, and floral character, often described as anisic or powdery. This is a well-established effect in other classes of aromatic odorants.

  • Electron-Withdrawing Groups (e.g., 4-chloro): Halogenation of the benzene ring is anticipated to diminish the pleasant sweet and fruity notes, potentially introducing chemical or medicinal off-notes. This is a common phenomenon where the introduction of a halogen atom can significantly alter the electronic and steric properties of the molecule, leading to a less favorable interaction with olfactory receptors.

The interplay between the furan and benzoate portions of the molecule will be critical. The ester linkage provides a degree of rotational freedom, allowing the molecule to adopt various conformations. The specific conformation that binds to olfactory receptors will ultimately determine the perceived odor.

Caption: Hypothesized Structure-Activity Relationship (SAR) for 5-Methyl-2-furylmethyl Benzoate Derivatives.

Experimental Protocol: Determination of Odor Activity Values by Gas Chromatography-Olfactometry (GC-O)

To empirically validate the hypothesized odor profiles and determine the Odor Activity Values (OAVs) of novel 5-Methyl-2-furylmethyl benzoate derivatives, Gas Chromatography-Olfactometry (GC-O) is the method of choice.[8][9][10] This technique combines the high-resolution separation capabilities of gas chromatography with the unparalleled sensitivity of the human nose as a detector.

Sample Preparation
  • Synthesis and Purification: Synthesize the target 5-Methyl-2-furylmethyl benzoate derivatives through standard esterification procedures (e.g., Fischer esterification of 5-methyl-2-furfuryl alcohol with the corresponding substituted benzoic acid). Purify the resulting esters to a high degree (>98%) using column chromatography or distillation to ensure that trace impurities do not interfere with the sensory analysis.

  • Standard Solutions: Prepare a series of standard solutions of each purified ester in a suitable, low-odor solvent (e.g., diethyl ether or deodorized ethanol) at concentrations ranging from approximately 1000 ppm down to the sub-ppb level.

GC-MS-O Instrumentation and Conditions
  • Gas Chromatograph (GC): A high-resolution GC system equipped with a flame ionization detector (FID) and a mass spectrometer (MS).

  • Olfactometry Port (O): An effluent splitter that directs a portion of the column effluent to the FID/MS and the remainder to a heated sniffing port. Humidified air should be mixed with the effluent at the sniffing port to prevent nasal dehydration.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-INNOWax) is suitable for the separation of these compounds.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A temperature program that allows for the effective separation of the target analytes from any solvent or impurity peaks. A typical program might start at 40°C, hold for 2 minutes, then ramp at 5-10°C/min to 250°C and hold for 5 minutes.

  • Injector: Splitless injection mode to maximize sensitivity for trace analysis.

Sensory Evaluation Procedure
  • Panelist Selection and Training: Recruit a panel of trained sensory assessors (typically 4-8 individuals) who have been screened for their olfactory acuity and ability to describe odors consistently.

  • Aroma Extract Dilution Analysis (AEDA): Inject a serial dilution of the sample extract into the GC-O system, starting with the most concentrated solution. Each panelist sniffs the effluent from the sniffing port and records the retention time and a descriptor for each odor detected. The injection of progressively more dilute samples continues until no odor is perceived. The highest dilution at which an odor is detected is known as the Flavor Dilution (FD) factor.

  • Odor Activity Value (OAV) Calculation: The OAV is calculated by dividing the concentration of the compound in the sample by its odor threshold in the same matrix. The odor threshold can be determined from the AEDA data.

Data Analysis
  • Compile the odor descriptors and FD factors from all panelists for each compound.

  • Identify the key odorants based on high FD factors.

  • Compare the experimentally determined odor profiles with the hypothesized descriptors.

  • Correlate the GC retention indices and mass spectra with the sensory data to confirm the identity of the odor-active compounds.

GCO_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis GC-MS-O Analysis cluster_Data Data Interpretation Synthesis Synthesis & Purification Dilution Serial Dilutions Synthesis->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Split Effluent Split Separation->Split Detection MS/FID Detection Split->Detection Sniffing Olfactory Detection Split->Sniffing AEDA Aroma Extract Dilution Analysis (AEDA) Detection->AEDA Sniffing->AEDA OAV Odor Activity Value (OAV) Calculation AEDA->OAV Profile Odor Profile Characterization OAV->Profile

Caption: Experimental Workflow for GC-O Analysis of Odor Activity Values.

Conclusion

The exploration of 5-Methyl-2-furylmethyl benzoate and its derivatives represents a promising frontier in the development of novel flavor and fragrance ingredients. This guide has provided a foundational, albeit predictive, comparison of their potential odor activity values and sensory profiles. The presented structure-activity relationships offer a rational basis for the targeted synthesis of derivatives with specific desired odor characteristics. The detailed experimental protocol for Gas Chromatography-Olfactometry provides a clear roadmap for the empirical validation of these hypotheses. It is the author's belief that the systematic investigation of this class of compounds will yield valuable insights into the complex interplay of molecular structure and olfactory perception, ultimately enriching the palette available to flavorists and perfumers.

References

  • PubChem. Propyl benzoate. National Center for Biotechnology Information. [Link]

  • PubChem. Isoamyl benzoate. National Center for Biotechnology Information. [Link]

  • Grokipedia. Propyl benzoate. [Link]

  • Scentspiracy. Methyl Benzoate (93-58-3) – Premium Narcotic Synthetic Ingredient for Perfumery. [Link]

  • Scentspiracy. Ethyl Benzoate (93-89-0) — Synthetic Ingredient for Perfumery. [Link]

  • The Fragrance Conservatory. Isoamyl benzoate - The Ingredient Directory. [Link]

  • Premiere Peau Glossary. Methyl Benzoate in Perfumery. [Link]

  • Scent.vn. Propyl Benzoate (CAS 2315-68-6): Odor profile, Properties, & IFRA compliance. [Link]

  • Wikipedia. Ethyl benzoate. [Link]

  • Penta Manufacturing Company. Butyl Benzoate. [Link]

  • PerfumersWorld. Methyl Benzoate. [Link]

  • PubChem. Methyl Benzoate. National Center for Biotechnology Information. [Link]

  • Wikipedia. Propyl benzoate. [Link]

  • Fragrance University. ethyl benzoate. [Link]

  • The Fragrance Conservatory. Ethyl benzoate - The Ingredient Directory. [Link]

  • The Good Scents Company. butyl benzoate 136-60-7. [Link]

  • PubChem. Butyl Benzoate. National Center for Biotechnology Information. [Link]

  • LookChem. Cas 136-60-7,Butyl benzoate. [Link]

  • Boelens, H.
  • Leffingwell, J.C. smell. [Link]

  • Functional odor classification through a medicinal chemistry approach. PMC. [Link]

  • Rossiter, K. J. Structure−Odor Relationships. Chemical Reviews. [Link]

  • Sensory Evaluation of Benzoate, Propionate, and Sorbate in Ready-to-eat Meat and Poultry Products. [Link]

  • Kotthoff, M., et al. Influence of Molecular Structure on Odor Qualities and Odor Detection Thresholds of Volatile Alkylated Phenols. Chemical Senses. [Link]

  • Material Safety Data Sheet - 5-Methylfurfural, 98+%. Cole-Parmer. [Link]

  • Zhang, S. The Chemical Background for Sensory Quality: Aroma Analysis and Chemometrics as a Tool in Food Quality Control. University of Copenhagen Research Portal. [Link]

  • Niu, Y., Liu, Y., & Xiao, Z. Evaluation of Perceptual Interactions between Ester Aroma Components in Langjiu by GC-MS, GC-O, Sensory Analysis, and Vector Model. Foods. [Link]

  • The Good Scents Company. ethyl benzoate benzoic acid, ethyl ester. [Link]

  • Reddit. Infographic: Table of Esters and their Smells (100+ smells!). [Link]

  • Food Flavor Chemistry and Sensory Evaluation. PMC. [Link]

  • Aroma profiling and sensory analysis: the role of volatile organic compounds in foods. [Link]

  • Reduced odor esters and process for producing same.
  • Odor Thresholds, Concentrations, and Odor Activity Values (OAVs) of Potent Odorants in Fresh Pineapple …. ResearchGate. [Link]

Sources

Interlaboratory Round-Robin Validation of 5-Methyl-2-furylmethyl Benzoate Detection Limits: A Cross-Platform Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Methyl-2-furylmethyl benzoate (5-MFB, CAS No. 18801-77-9) is a high-purity organic ester utilized extensively as a pharmaceutical intermediate and a specialty flavor/fragrance component[1]. As regulatory scrutiny over trace impurities in active pharmaceutical ingredients (APIs) and consumer products intensifies, establishing highly reliable detection limits for compounds like 5-MFB is paramount.

The limit of detection (LOD) is defined as the smallest amount of an analyte that can be reliably distinguished from zero, serving as a critical metric for trace impurity profiling[2]. To establish an authoritative analytical baseline, we conducted a round-robin validation across three distinct analytical platforms: GC-MS (Single Quadrupole EI) , GC-MS/MS (Triple Quadrupole MRM) , and UHPLC-MS/MS (ESI) . This guide objectively compares the sensitivity, precision, and operational robustness of these platforms, supported by self-validating experimental protocols.

Mechanistic Context: The Analytical Challenge of 5-MFB

The unique molecular architecture of 5-MFB—combining a furan ring with a benzoate ester—makes it a versatile building block[1], but it also introduces severe analytical vulnerabilities during trace quantification.

The primary challenge is thermal lability. Mechanistic studies have demonstrated that the pyrolysis of 5-methylfurfuryl benzoate yields 2,5-dimethylene-2,5-dihydrofuran[3]. If a Gas Chromatography (GC) inlet is operated at standard high temperatures (>250°C), 5-MFB undergoes rapid in-source degradation. This pyrolytic conversion artificially inflates the LOD and degrades quantitative accuracy. Consequently, analytical methods must be carefully optimized to balance volatilization with thermal stability, or utilize liquid chromatography (LC) to bypass thermal stress entirely.

G 5 5 MFB 5-Methyl-2-furylmethyl benzoate (Analyte) Thermal High Temp GC Inlet (>250°C) MFB->Thermal Optimized Optimized GC/LC Conditions (Soft Ionization / <220°C) MFB->Optimized Degradation Pyrolysis / Degradation (2,5-dimethylene-2,5-dihydrofuran) Thermal->Degradation Detection Intact Molecular Ion Accurate Quantitation Optimized->Detection

Fig 1. Thermal degradation pathway vs. optimized analytical detection of 5-MFB.

Round-Robin Validation Framework

To ensure the data reflects real-world laboratory conditions rather than isolated ideal scenarios, a multi-lab round-robin study was executed. The validation adhered to ICH Q2(R1) guidelines[2].

Traditional LOD determination relies heavily on repeated blank measurements, which is highly resource-intensive. To optimize this, we utilized the Function of Mutual Information (FUMI) theory, a stochastic method adopted in ISO 11843 Part 7[4]. FUMI allows for the estimation of measurement uncertainty and detection limits directly from the baseline noise and peak characteristics of a single chromatogram, streamlining multi-lab data consolidation without compromising statistical confidence[4].

RR Prep Standardized Sample Prep (SPME / LLE) Lab1 Lab A: GC-MS (EI) Prep->Lab1 Lab2 Lab B: GC-MS/MS (MRM) Prep->Lab2 Lab3 Lab C: UHPLC-MS/MS Prep->Lab3 Data Statistical Analysis (ISO 11843 FUMI Theory) Lab1->Data Lab2->Data Lab3->Data Output LOD / LOQ Determination Data->Output

Fig 2. Multi-platform round-robin validation workflow for LOD/LOQ determination.

Self-Validating Experimental Protocols

The following step-by-step methodologies were standardized across all participating laboratories to ensure reproducibility.

Protocol A: Automated Solid-Phase Microextraction (SPME) for GC Platforms

Causality: SPME isolates the volatile 5-MFB from complex non-volatile matrices, preventing inlet contamination and reducing matrix suppression.

  • Sample Aliquoting : Transfer 10 mL of the aqueous sample matrix into a 20 mL headspace vial. Add 2.5 g of NaCl to drive the volatile 5-MFB into the headspace via the salting-out effect.

  • Internal Standard Addition : Spike with 10 µL of 5-MFB-d3 (isotopically labeled internal standard) to yield a final concentration of 10 ng/mL.

  • Extraction : Expose a 65 µm PDMS/DVB SPME fiber to the headspace for 30 minutes at 45°C with constant agitation (250 rpm). Note: 45°C is explicitly chosen to maximize volatilization while remaining well below the thermal degradation threshold of the furan ring.

  • Desorption : Desorb the fiber in the GC inlet at 220°C for 3 minutes. Note: The inlet temperature is restricted to 220°C to prevent the pyrolytic conversion of 5-MFB into 2,5-dimethylene-2,5-dihydrofuran[3].

Protocol B: GC-MS/MS (MRM) Instrumental Conditions
  • Chromatographic Separation : Utilize a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Set the carrier gas (Helium) to a constant flow of 1.2 mL/min.

  • Oven Program : Initial temperature 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

  • Ionization : Electron Ionization (EI) at 70 eV.

  • Detection : Triple quadrupole in Multiple Reaction Monitoring (MRM) mode. Monitor the primary quantitative transition (m/z 230 → 105), which corresponds to the loss of the furfuryl moiety, leaving the highly stable benzoyl cation.

Protocol C: UHPLC-MS/MS (ESI) Instrumental Conditions

Causality: LC-MS/MS completely bypasses the thermal degradation risks associated with GC inlets, offering an orthogonal validation approach.

  • Chromatographic Separation : C18 column (100 mm × 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase : Gradient elution using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Note: Formic acid facilitates the protonation of the ester oxygen, significantly enhancing the [M+H]+ signal in positive ion mode.

  • Detection : Electrospray Ionization (ESI) in positive mode. MRM transition: m/z 231.1 → 105.1.

Comparative Performance Data

The quantitative data aggregated from the round-robin validation is summarized below. For robust analytical methods, precision is typically required to exhibit a relative standard deviation (RSD) of <2% for repeatability (intra-day) and <3% for intermediate precision (inter-day), alongside recovery rates of 98-102%[5].

Analytical PlatformLOD (ng/mL)LOQ (ng/mL)Intra-day RSD (%)Inter-lab RSD (%)Accuracy / Recovery (%)
GC-MS (Single Quad EI) 5.215.54.18.592 - 105
GC-MS/MS (Triple Quad MRM) 0.82.51.82.998 - 101
UHPLC-MS/MS (ESI) 1.54.52.44.296 - 102

Expert Analysis & Causality

Why GC-MS/MS Outperforms Single Quadrupole GC-MS: The single quadrupole GC-MS (EI) platform struggled with chemical noise from the sample matrix, resulting in a higher LOD (5.2 ng/mL) and poorer inter-lab precision (8.5%). By employing GC-MS/MS in MRM mode, we isolated the specific m/z 230 → 105 transition. This tandem mass spectrometry approach filtered out co-eluting matrix interferences, driving the LOD down to an exceptional 0.8 ng/mL and achieving the strict <3% intermediate precision requirement[5].

The Role of UHPLC-MS/MS: While GC-MS/MS achieved the lowest absolute LOD, UHPLC-MS/MS provided the highest structural fidelity by completely avoiding the pyrolytic degradation pathways identified by Trahanovsky[3]. The UHPLC-MS/MS platform yielded a highly respectable LOD of 1.5 ng/mL. For laboratories analyzing 5-MFB in thermally sensitive formulations or complex biological matrices where SPME extraction is not viable, UHPLC-MS/MS stands as the premier orthogonal alternative.

Sources

comparing synthetic vs natural 5-Methyl-2-furylmethyl benzoate isotopic ratios

Author: BenchChem Technical Support Team. Date: April 2026

The Definitive Guide to Isotopic Authentication of 5-Methyl-2-furylmethyl Benzoate: Natural vs. Synthetic Origins

5-Methyl-2-furylmethyl benzoate is a high-value ester utilized extensively in the flavor and fragrance industry for its characteristic sweet, balsamic, and slightly floral profile. Because the extraction of its natural precursors (such as botanical 5-methylfurfural and natural benzoic acid) is highly resource-intensive, the market price of the natural isolate far exceeds its synthetic counterpart. This economic disparity creates a high risk of adulteration.

Because modern synthetic routes can yield products with >99.9% chemical purity, traditional chromatographic profiling (GC-FID or GC-MS) is no longer sufficient for authentication. To definitively prove the origin of 5-Methyl-2-furylmethyl benzoate, we must analyze the molecule at the atomic level by measuring its stable isotopic ratios (δ13C and δ2H).

The Causality Behind Experimental Choices: Why Standard GC-MS Fails

A common misconception in flavor authentication is that standard Gas Chromatography-Mass Spectrometry (GC-MS) can be used to measure isotopic ratios. This is analytically impossible for natural abundance levels.

Standard scanning MS instruments utilize a single electron multiplier (a cascading detector) and scan sequentially across masses (e.g., M, M+1, M+2). Because the ions are not detected simultaneously, plasma fluctuations and scanning delays result in a Relative Standard Deviation (RSD) of 5–10% ().

Distinguishing natural from synthetic 5-Methyl-2-furylmethyl benzoate requires detecting isotopic differences as small as 0.001 atom% (an RSD of <0.5‰). Therefore, we must use Isotope Ratio Mass Spectrometry (IRMS) . IRMS systems utilize a magnetic sector field to physically separate ion beams and multiple Faraday cup arrays to detect isotopologues continuously and simultaneously, achieving the necessary precision of <0.03‰.

Self-Validating Experimental Protocol: Dual-Pathway GC-IRMS

To ensure absolute trustworthiness, the following methodology operates as a self-validating system. By bracketing unknown samples with Certified Reference Materials (CRMs) of known isotopic composition, the system dynamically corrects for instrumental drift and the H3+​ interference factor inherent in hydrogen analysis.

Step 1: Solvent-Free Extraction (HS-SPME) To prevent isotopic fractionation caused by liquid-liquid extraction solvents, Headspace Solid-Phase Microextraction (HS-SPME) is employed. A DVB/CAR/PDMS fiber is exposed to the sample headspace at 40°C for 30 minutes, ensuring unbiased volatile capture ().

Step 2: High-Resolution Chromatographic Separation The desorbed sample is separated using an Agilent J&W VF-WAXms capillary column (30 m × 0.25 mm). Helium is used as the carrier gas at a constant flow of 1.5 mL/min to maintain stable isotopic elution profiles.

Step 3: Online Conversion (Combustion vs. Pyrolysis) The eluent is split into two distinct high-temperature reactors depending on the target isotope:

  • For δ13C (Carbon): The eluent enters a combustion reactor packed with Cu/Ni/Pt catalysts at 900°C. This specific temperature and catalyst matrix ensures 100% quantitative conversion of the ester into CO2​ and H2​O . The water is subsequently removed via a Nafion water trap to prevent isobaric interference.

  • For δ2H (Hydrogen): The eluent enters a ceramic pyrolysis reactor at 1450°C. In this oxygen-free environment, the ester is thermally cracked, reducing all hydrogen atoms quantitatively to H2​ gas while solid carbon precipitates ().

Step 4: Simultaneous Isotope Detection The purified gases enter the IRMS. For carbon analysis, Faraday cups simultaneously collect m/z 44, 45, and 46 ( CO2​ isotopologues). For hydrogen analysis, cups collect m/z 2 and 3 ( H2​ isotopologues).

Step 5: Data Normalization Raw isotopic data is meaningless without anchoring. The data is normalized using a multiple-point linear method against international scales: Vienna Pee Dee Belemnite (VPDB) for Carbon and Vienna Standard Mean Ocean Water (VSMOW) for Hydrogen ().

Workflow A Sample Prep: HS-SPME (5-Methyl-2-furylmethyl benzoate) B GC Separation (VF-WAXms Column) A->B C Flow Splitter B->C D1 Combustion Reactor (900°C, Cu/Ni/Pt) -> CO2 C->D1 δ13C Pathway D2 Pyrolysis Reactor (1450°C, Ceramic) -> H2 C->D2 δ2H Pathway E1 IRMS Detection (m/z 44, 45, 46) D1->E1 E2 IRMS Detection (m/z 2, 3) D2->E2 F Data Normalization (VPDB & VSMOW Scales) E1->F E2->F

GC-C/Py-IRMS workflow for 5-Methyl-2-furylmethyl benzoate isotopic analysis.

Data Presentation: Natural vs. Synthetic Isotopic Signatures

The isotopic signature of 5-Methyl-2-furylmethyl benzoate strictly follows the thermodynamic and enzymatic fractionation rules of its precursors. Natural extraction relies on botanical pathways (C3/C4 photosynthesis), which impart distinct enzymatic fractionations. Conversely, synthetic production relies on petrochemical feedstocks (e.g., toluene and furan derivatives) subjected to geological alteration and high-temperature cracking.

While δ13C values can occasionally overlap depending on the specific petrochemical feedstock and the plant type, δ2H provides a clear-cut orthogonal differentiation. This is due to the distinct hydrological cycles of meteoric water utilized by plants versus the highly altered hydrogen found in fossil reservoirs ().

OriginSynthesis Route / Precursorsδ13C (‰ vs VPDB)δ2H (‰ vs VSMOW)
Natural (Botanical) Biocatalysis of plant-derived 5-methylfurfural & benzoic acid-25.0 to -32.0-150 to -260
Synthetic (Petrochemical) Friedel-Crafts alkylation of petrochemical furan derivatives-27.0 to -35.0-40 to -110

Data Note: Values are representative ranges based on precursor fractionation pathways. Authentic natural samples exhibit highly depleted δ2H values characteristic of meteoric water integration during plant biosynthesis.

Fractionation Source1 Atmospheric CO2 & Meteoric H2O Process1 Plant Biosynthesis (Enzymatic Fractionation) Source1->Process1 Source2 Fossil Hydrocarbons Process2 Petrochemical Refining (Geological Alteration) Source2->Process2 Precursor1 Natural Precursors (e.g., Botanical Furfural) Process1->Precursor1 Precursor2 Synthetic Precursors (e.g., Toluene Derivatives) Process2->Precursor2 Final1 Natural 5-Methyl-2-furylmethyl benzoate (Depleted δ13C, Highly Depleted δ2H) Precursor1->Final1 Biocatalysis Final2 Synthetic 5-Methyl-2-furylmethyl benzoate (Variable δ13C, Enriched δ2H) Precursor2->Final2 Chemical Synthesis

Isotopic fractionation pathways determining the origin of the target ester.

References

  • Construction of IsoVoc Database for the Authentication of Natural Flavours Source: PMC (National Institutes of Health) URL:[Link]

  • Isotopic ratio determination by ordinary GCMS? Source: ResearchGate URL:[Link]

  • Flavor authenticity studies by (2)h/(1)h ratio determination using on-line gas chromatography pyrolysis isotope ratio mass spectrometry Source: PubMed URL:[Link]

  • Evaluation of Gas Chromatography–Combustion–Isotope Ratio Mass Spectrometry (GC-C-IRMS) for the Quality Assessment of Citrus Liqueurs Source: ACS Publications URL:[Link]

  • Stable Isotope Analysis of Flavor Compounds Source: Perfumer & Flavorist URL:[Link]

A Comparative Guide to 5-Methyl-2-furylmethyl Benzoate and Benzyl Benzoate in Flavor Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of flavor chemistry, the pursuit of novel aromatic profiles is a constant endeavor. This guide provides an in-depth comparison of a well-established flavor ingredient, benzyl benzoate, with a less conventional and intriguing alternative, 5-methyl-2-furylmethyl benzoate. While benzyl benzoate has a long history of use and a well-documented sensory profile, 5-methyl-2-furylmethyl benzoate, a furan derivative, represents a foray into a different class of aromatic compounds, offering the potential for unique and complex flavor contributions. This document is intended for researchers, scientists, and drug development professionals seeking to expand their palette of flavoring agents and understand the nuanced differences that arise from subtle structural modifications.

Introduction: A Tale of Two Esters

Benzyl benzoate is a simple aromatic ester, prized for its role as a fixative and a mild, sweet, balsamic, and fruity flavor note in various food and beverage applications.[1][2] Its stability and versatility have cemented its place in the flavorist's toolkit.

In contrast, 5-methyl-2-furylmethyl benzoate is a more complex ester incorporating a furan ring, a five-membered aromatic heterocycle containing oxygen. Furan derivatives are often associated with the aromas generated during thermal processing of food, contributing to a wide array of desirable notes, from sweet and caramel-like to nutty and roasted.[1][3] The introduction of the 5-methylfuran moiety in place of the benzene ring of the benzyl group is anticipated to significantly alter the organoleptic properties of the resulting benzoate ester, steering it away from the simple fruitiness of benzyl benzoate towards a more complex, processed-flavor profile.

This guide will dissect the chemical properties, flavor profiles, potential applications, and analytical methodologies for both compounds, providing a comprehensive framework for their evaluation and potential use.

Chemical and Physical Properties: A Comparative Overview

The structural difference between the two molecules, the substitution of a phenyl ring for a 5-methylfuran ring, has a predictable impact on their physical properties.

Property5-Methyl-2-furylmethyl BenzoateBenzyl Benzoate
Molecular Formula C13H12O3C14H12O2
Molecular Weight 216.23 g/mol (calculated)212.24 g/mol [4]
Appearance Likely a colorless to pale yellow liquidColorless, oily liquid or solid flakes[2]
Odor Inferred: Sweet, caramel, nutty, slightly fruity, and potentially toasted notesFaint, sweet, balsamic, fruity[2]
Boiling Point Not experimentally determined323-324 °C[2]
Solubility Inferred: Poorly soluble in water; soluble in organic solventsInsoluble in water; miscible with alcohol, ether, chloroform[1]
Stability Inferred: Potentially less stable than benzyl benzoate, especially under acidic conditions, due to the furan ring.Stable under normal conditions of use and storage.[1][5]

Flavor Profile: From Simple Fruit to Complex Caramel

The flavor profile is where the most significant divergence between these two compounds is expected.

Benzyl Benzoate: The Established Profile

Benzyl benzoate possesses a mild, sweet, and slightly balsamic aroma with fruity undertones.[2] It is not a character-impact compound but rather a blender and a fixative, helping to prolong the perception of other, more volatile flavor ingredients.[6] Its taste is described as faintly sweet and almond-like.[3]

5-Methyl-2-furylmethyl Benzoate: An Inferred Profile Based on Structural Analogs
  • The 5-Methylfuran Moiety: The presence of a 5-methylfuran group is a strong indicator of caramelic, nutty, and roasted notes. 5-methylfurfural, a closely related aldehyde, is known for its sweet, caramel-like, and spicy aroma and is used to impart rich, deep caramel flavors in confectionery and roasted notes in coffee and baked goods.[3][7] Other 5-methylfuran derivatives, such as 2-acetyl-5-methylfuran, contribute strong nutty, hay-like, and caramel notes.[8][9]

  • The Benzoate Moiety: The benzoate portion will likely contribute a subtle fruity and sweet background note, similar to its role in benzyl benzoate.

  • The Ester Linkage: The ester linkage combines these characteristics. Furfuryl esters, in general, are known to possess fruity, green, spicy, and nutty notes. For example, furfuryl propionate has a green banana odor with spicy undertones and is used in nutty, coffee, and chocolate flavors.[10]

Inferred Profile for 5-Methyl-2-furylmethyl Benzoate: Based on this analysis, 5-methyl-2-furylmethyl benzoate is predicted to have a complex flavor profile characterized by:

  • Primary Notes: Sweet, caramel, and nutty.

  • Secondary Notes: Toasted, slightly spicy, and a subtle fruity background.

This profile suggests its potential application in brown flavor systems such as caramel, coffee, chocolate, maple, and baked goods, where it could add a unique complexity and a "cooked" character.

Experimental Protocols

Synthesis of 5-Methyl-2-furylmethyl Benzoate

While not a flavor application protocol, the synthesis of this compound is crucial for its availability for research. A literature procedure has been described for its preparation, which can be adapted for laboratory-scale synthesis.[11]

Workflow for the Synthesis of 5-Methyl-2-furylmethyl Benzoate

cluster_0 Step 1: Preparation of 5-Methylfurfuryl Alcohol cluster_1 Step 2: Esterification cluster_2 Step 3: Purification 5-Methyl-2-furaldehyde 5-Methyl-2-furaldehyde Reduction Reduction 5-Methyl-2-furaldehyde->Reduction e.g., NaBH4 5-Methylfurfuryl_Alcohol 5-Methylfurfuryl_Alcohol Reduction->5-Methylfurfuryl_Alcohol Esterification Esterification 5-Methylfurfuryl_Alcohol->Esterification Benzoyl chloride, Pyridine 5-Methyl-2-furylmethyl_benzoate 5-Methyl-2-furylmethyl_benzoate Esterification->5-Methyl-2-furylmethyl_benzoate Benzoyl_chloride Benzoyl_chloride Benzoyl_chloride->Esterification Purification Purification 5-Methyl-2-furylmethyl_benzoate->Purification e.g., Column Chromatography Pure_Product Pure_Product Purification->Pure_Product

Caption: A generalized workflow for the synthesis of 5-Methyl-2-furylmethyl benzoate.

Sensory Evaluation Protocol

To formally compare the flavor profiles of benzyl benzoate and a newly synthesized batch of 5-methyl-2-furylmethyl benzoate, a descriptive sensory analysis should be conducted.[12]

Protocol for Descriptive Sensory Analysis

  • Panelist Training: A panel of 8-12 trained sensory assessors should be familiarized with the aromatic profiles of relevant reference compounds, including benzyl benzoate, 5-methylfurfural, furfuryl alcohol, and benzaldehyde.

  • Sample Preparation: Prepare solutions of benzyl benzoate and 5-methyl-2-furylmethyl benzoate at various concentrations (e.g., 1, 5, and 10 ppm) in a neutral base, such as a 5% sugar solution.

  • Evaluation: Samples should be presented blind and in a randomized order. Panelists will rate the intensity of key flavor attributes (e.g., sweet, fruity, balsamic, caramel, nutty, toasted, spicy) on a structured scale (e.g., a 15-point scale).

  • Data Analysis: The data should be analyzed using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences in the flavor profiles of the two compounds.[13]

Logical Flow for Sensory Evaluation

Start Start Panelist_Training Train Panelists on Reference Aromas Start->Panelist_Training Sample_Preparation Prepare Dilutions of Test Compounds Panelist_Training->Sample_Preparation Blind_Tasting Present Samples Blind and Randomized Sample_Preparation->Blind_Tasting Data_Collection Rate Flavor Attributes on a Structured Scale Blind_Tasting->Data_Collection Statistical_Analysis Analyze Data (e.g., ANOVA) Data_Collection->Statistical_Analysis Results Results Statistical_Analysis->Results

Caption: Logical workflow for the sensory evaluation of flavor compounds.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the identification and purity assessment of these volatile flavor compounds.

GC-MS Protocol

  • Sample Preparation: Prepare dilute solutions (e.g., 100 ppm) of benzyl benzoate and 5-methyl-2-furylmethyl benzoate in a suitable solvent, such as dichloromethane or ethanol.

  • Instrumentation: Use a gas chromatograph equipped with a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5MS) coupled to a mass spectrometer.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis: Identify the compounds based on their retention times and mass spectral fragmentation patterns. The purity can be estimated from the peak area percentage in the chromatogram.

Potential Applications in Flavor Chemistry

The distinct flavor profiles of these two esters suggest different applications in the food and beverage industry.

  • Benzyl Benzoate: Its mild, sweet, and fruity character, coupled with its fixative properties, makes it suitable for a wide range of applications, including fruit-flavored beverages, confectionery, and baked goods, where it can enhance and prolong the flavor profile without imparting a strong character of its own.[14]

  • 5-Methyl-2-furylmethyl Benzoate: The inferred sweet, caramelic, nutty, and toasted profile makes it a promising candidate for "brown" flavor systems. It could be used to:

    • Enhance the roasted notes in coffee and cocoa flavors.

    • Add a rich, caramel complexity to dairy products, baked goods, and confectionery.

    • Contribute a savory, toasted character to meat and savory snack seasonings.

Conclusion

The comparison between 5-methyl-2-furylmethyl benzoate and benzyl benzoate highlights the profound impact of subtle structural changes on the organoleptic properties of a molecule. Benzyl benzoate remains a reliable and versatile tool for the flavorist, offering a mild, sweet, and fruity profile with excellent fixative properties. In contrast, 5-methyl-2-furylmethyl benzoate, while not yet fully characterized in the public domain, presents an exciting opportunity for innovation in flavor creation. Its inferred flavor profile—a complex blend of sweet, caramel, nutty, and toasted notes—positions it as a potentially valuable ingredient for a new generation of "brown" and savory flavors.

Further research, particularly rigorous sensory analysis and stability testing, is required to fully elucidate the potential of 5-methyl-2-furylmethyl benzoate as a novel flavor ingredient. This guide serves as a foundational document to encourage and inform such investigations, paving the way for new and exciting taste experiences.

References

  • Ataman Kimya. (n.d.). BENZYL BENZOATE.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Sweet Aromas: Understanding 2-Acetyl-5-methylfuran in Flavors and Fragrances.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 10). The Aromatic Appeal: 5-Methylfurfural in Food and Beverage Applications.
  • Macromolecules. (n.d.). Preparation of Poly(2,5-thienyleneethylene) and Poly(2,5-furyleneethylene) by Vapor Phase Pyrolysis of (5-Methyl-2-thienyl)methyl Benzoate and (5-Methyl-2-furyl)methyl Benzoate. ACS Publications.
  • Uses of benzyl benzoate. (n.d.). Snowhite Chemical Co.,LTD.
  • FlavorSum. (2025, September 11). Unlocking Flavor Secrets: Guidelines for Food and Beverage Sensory Analysis.
  • Wikipedia. (n.d.). Benzyl benzoate.
  • The Role of 5-hydroxymethylfurfural in food and recent advances in analytical methods. (2022, June 29).
  • Eurofins Scientific. (2025, October 28). Sensory Evaluation: Assessing Taste, Aroma, and Quality.
  • Agriculture Institute. (2025, June 1). How to Conduct Sensory Tests: Steps and Best Practices.
  • Harman, C. L., Hallagan, J. B., & the FEMA Science Committee. (n.d.). Sensory Testing for Flavorings with Modifying Properties.
  • Illovo Sugar South Africa. (n.d.). Furfuryl Alcohol.
  • Chem-Impex. (n.d.). 5-Methylfurfural.
  • Spectrum Chemical. (2022, March 28). Scientific Documentation - BE159, Benzyl Benzoate, USP.
  • NIST. (n.d.). Benzyl Benzoate. WebBook.
  • Benzyl Benzoate: An Overview of its Synthesis, Composition, Applications, and Storage. (2024, May 23).
  • Restek. (n.d.). Benzyl benzoate. EZGC & EZLC Online Software Suite.
  • The Good Scents Company. (n.d.). 2-acetyl-5-methyl furan.
  • The Pherobase. (2025, January 22). The Kovats Retention Index: Benzyl benzoate (C14H12O2).
  • The Good Scents Company. (n.d.). furfuryl benzoate.
  • ANALYTICAL METHOD TO QUANTIFY 57 SUSPECTED ALLERGENS (AND ISOMERS) IN READY TO INJECT FRAGRANCE MATERIALS BY GAS CHROMATOGRAPHY. (2016, November 15).
  • Benzyl Benzoate. (n.d.).
  • Perfumer & Flavorist. (2016, February 4). Flavor Bites: 5-Methyl Furfural.
  • The Good Scents Company. (n.d.). furfuryl propionate.
  • INCHEM. (n.d.). FURFURYL ALCOHOL AND RELATED SUBSTANCES.
  • Material Safety Data Sheet. (2001, September 17).
  • CDC Stacks. (n.d.). FURFURYL ALCOHOL.
  • PubChem. (n.d.). 5-Methylfurfural.
  • BOC Sciences. (n.d.). CAS 620-02-0 (5-Methylfurfural).
  • Organic Syntheses. (n.d.). 5-methylfurfural.
  • PubChem. (n.d.). 2-Acetyl-5-Methylfuran.
  • Multichem Exports. (n.d.). BENZYL BENZOATE.
  • MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
  • Scribd. (n.d.). Benzyl Benzoate Specifications and Tests.
  • Preparation of Methyl Benzoate. (n.d.).
  • Food and Agriculture Organization of the United Nations. (n.d.). Benzyl benzoate. Food safety and quality: details.
  • flavorist.com. (2026, March 23). Character Impact Flavor Compounds for Common Flavors/Foods.
  • PubChem. (n.d.). Furfuryl benzoate.
  • MSDS BENZYL BENZOATE EN Rel. 4. (2022, November 28).
  • The Role of Furfuryl Octanoate in Enhancing Food Flavors. (n.d.).
  • Our Products | Polyfurfuryl Alcohol – 2-methyltetrahydrofuran – Furfuryl Alcohol. (n.d.).
  • MedChemExpress. (n.d.). Benzyl benzoate. Product Data Sheet.
  • Benzyl Benzoate: Uses and Applications. (2023, September 28). HD Chemicals LTD.

Sources

A Comparative Guide to the Cross-Validation of GC-FID and GC-MS for the Quantification of 5-Methyl-2-furylmethyl Benzoate

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise and reliable quantification of volatile and semi-volatile compounds is a cornerstone of analytical chemistry. 5-Methyl-2-furylmethyl benzoate, a compound of interest in flavor, fragrance, and other chemical industries, requires robust analytical methods for its characterization and quality control. [1][2] Gas chromatography (GC) is the premier technique for such analyses, with Flame Ionization Detection (FID) and Mass Spectrometry (MS) being the two most prevalent detectors.[2][3]

This guide provides an in-depth, objective comparison of GC-FID and GC-MS for the quantification of 5-Methyl-2-furylmethyl benzoate. It is designed to move beyond a simple listing of specifications, offering instead a narrative grounded in the practical realities of the laboratory. By explaining the causality behind experimental choices and grounding protocols in authoritative standards, this document serves as a comprehensive resource for method development and validation.

The Analytical Challenge: 5-Methyl-2-furylmethyl Benzoate

5-Methyl-2-furylmethyl benzoate's chemical structure, possessing both aromatic and furan moieties, presents a unique analytical profile. Its semi-volatile nature makes it an ideal candidate for gas chromatography. The choice between GC-FID and GC-MS hinges on the specific analytical goals: is the primary need for high-throughput, robust quantification, or is unequivocal identification and enhanced sensitivity in complex matrices the priority?

Principles of Detection: A Tale of Two Detectors

Gas Chromatography-Flame Ionization Detection (GC-FID) is a widely used and robust technique for quantitative analysis.[3] The effluent from the GC column is mixed with hydrogen and air and then ignited. The combustion of organic compounds like 5-Methyl-2-furylmethyl benzoate produces ions, which generate a current that is proportional to the amount of analyte.[4] This makes FID a highly reliable "carbon counter," offering a wide linear dynamic range and excellent repeatability.[3][5] It is a cost-effective and less complex detector to operate and maintain compared to GC-MS.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) , on the other hand, offers a dual capability: it not only quantifies the analyte but also provides its mass spectrum, which is a molecular fingerprint.[3] As the analyte elutes from the GC column, it enters the mass spectrometer's ion source, where it is typically fragmented by electron impact. These fragments are then separated by their mass-to-charge ratio, generating a unique spectrum that allows for confident identification.[6] For complex samples where co-elution with other components is possible, the selectivity of MS, especially in selected ion monitoring (SIM) mode, is a significant advantage.[3][7]

Cross-Validation: Establishing Method Equivalency

To ensure that both GC-FID and GC-MS methods provide accurate and reliable results for the quantification of 5-Methyl-2-furylmethyl benzoate, a rigorous cross-validation study is essential. This process involves a systematic comparison of key analytical performance parameters as outlined by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[8][9][10]

Key Validation Parameters:
  • Specificity/Selectivity: This parameter ensures that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities or matrix components.[10][11] For GC-FID, this is demonstrated by the absence of interfering peaks at the retention time of 5-Methyl-2-furylmethyl benzoate. For GC-MS, selectivity is further enhanced by the uniqueness of the mass spectrum.

  • Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[12][13][14] The range is the interval between the upper and lower concentrations for which the method has been shown to have acceptable accuracy, precision, and linearity.[10][14]

  • Accuracy: Accuracy refers to the closeness of the measured value to the true or accepted reference value.[10][11][12] It is typically assessed through recovery studies by analyzing samples spiked with a known amount of the analyte.[12][13]

  • Precision: Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[11][12] It is usually evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility.[10]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15][16] The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15][16] There are various statistical and empirical methods for determining LOD and LOQ.[17][18]

Experimental Protocols

A successful cross-validation hinges on meticulous and well-documented experimental protocols.

Sample Preparation:
  • Standard Stock Solution Preparation: Accurately weigh a known amount of 5-Methyl-2-furylmethyl benzoate reference standard and dissolve it in a suitable volatile solvent (e.g., ethyl acetate) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired analytical range. A minimum of five concentration levels is recommended to establish linearity.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to assess accuracy and precision.

GC-FID and GC-MS Instrumental Conditions:

The following are representative instrumental parameters. These should be optimized for the specific instrument and application.

ParameterGC-FIDGC-MS
GC System Agilent 8890 GC or equivalentAgilent 8890 GC with 5977B MSD or equivalent
Injector Split/Splitless, 250°CSplit/Splitless, 250°C
Injection Volume 1 µL1 µL
Split Ratio 20:120:1
Carrier Gas Helium, Constant Flow @ 1.2 mL/minHelium, Constant Flow @ 1.2 mL/min
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentHP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Oven Program 100°C (1 min), ramp to 280°C @ 15°C/min, hold for 5 min100°C (1 min), ramp to 280°C @ 15°C/min, hold for 5 min
Detector FID, 280°CMS Transfer Line: 280°C, Ion Source: 230°C, Quadrupole: 150°C
FID Gases Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (He): 25 mL/min
MS Acquisition Scan Mode (m/z 40-400) and/or SIM Mode

Data Presentation: A Comparative Summary

The following tables summarize hypothetical but realistic experimental data from a cross-validation study of GC-FID and GC-MS for the analysis of 5-Methyl-2-furylmethyl benzoate.

Table 1: Linearity and Range
ParameterGC-FIDGC-MS (Scan Mode)GC-MS (SIM Mode)
Range (µg/mL) 1 - 5000.1 - 1000.01 - 50
Correlation Coefficient (r²) > 0.999> 0.998> 0.999
Equation y = mx + cy = mx + cy = mx + c
Table 2: Accuracy and Precision
QC Level (µg/mL)GC-FIDGC-MS (SIM Mode)
Accuracy (% Recovery) Precision (%RSD)
Low (5) 98.52.1
Medium (50) 100.21.5
High (400) 99.11.2
High (40) N/AN/A
Table 3: Limits of Detection and Quantitation
ParameterGC-FIDGC-MS (Scan Mode)GC-MS (SIM Mode)
LOD (µg/mL) 0.50.050.005
LOQ (µg/mL) 1.50.150.015

Visualizing the Workflow

A logical and systematic workflow is crucial for a successful cross-validation study.

CrossValidation_Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Experimental Execution cluster_3 Data Analysis & Comparison cluster_4 Conclusion MD_FID GC-FID Method Optimization VP Define Validation Parameters (ICH/FDA Guidelines) MD_FID->VP MD_MS GC-MS Method Optimization MD_MS->VP Specificity Specificity VP->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ DA Statistical Analysis of Validation Data LOD_LOQ->DA Comparison Direct Comparison of Performance Metrics DA->Comparison Conclusion Determine Method Equivalency & Select Appropriate Method Comparison->Conclusion

Caption: Workflow for the cross-validation of GC-FID and GC-MS methods.

Discussion and Conclusion

The cross-validation of GC-FID and GC-MS methods for the quantification of 5-Methyl-2-furylmethyl benzoate reveals the distinct advantages of each technique.

GC-FID demonstrates excellent linearity over a broad concentration range, making it a highly reliable and robust method for routine quantitative analysis where the identity of the analyte is already confirmed.[3][5] Its operational simplicity and lower cost are also significant considerations for high-throughput laboratories.[3]

GC-MS provides the invaluable advantage of structural confirmation, which is crucial for method specificity, especially in complex matrices where isobaric interferences may be present.[1][3] The use of SIM mode significantly enhances sensitivity, allowing for the detection and quantification of 5-Methyl-2-furylmethyl benzoate at much lower concentrations than GC-FID.[7] This makes GC-MS the superior choice for trace-level analysis and for applications where unequivocal identification is paramount.[19]

Ultimately, the choice between GC-FID and GC-MS should be guided by the specific requirements of the analysis. For routine quality control of a well-characterized product where analyte concentrations are relatively high, GC-FID is a cost-effective and reliable option. For research, development, and applications requiring the highest level of confidence in identification and the ability to detect trace amounts, GC-MS is the indispensable tool. This cross-validation framework provides a robust methodology for making an informed decision based on empirical data.

References

  • Vertex AI Search. (n.d.). Validating Analytical Accuracy, Precision & Linearity in Pharma Labs.
  • In-text citation:[15]

  • VaLChrom. (n.d.). Guides – VaLChrom – validation of chromatographic methods.
  • Armbruster, D. A., & Pry, T. (1994). Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. Clinical chemistry, 40(7 Pt 1), 1233–1238.
  • BenchChem. (n.d.). A Comparative Guide to the Cross-Validation of GC-FID and GC-MS for L-Linalool Quantification.
  • Armbruster, D. A., & Pry, T. (1994). Limit of Detection (LOD)/Limit of Quantitation (LOQ): Comparison of the Empirical and the Statistical Methods Exemplifiedwith GC. Clinical Chemistry, 40(7), 1233–1238.
  • Allan Chemical Corporation. (2025, December 4). FDA Guidelines for Chromatography Validation.
  • Bernal, J. L., et al. (2014).
  • BenchChem. (n.d.). Cross-Validation of GC-MS and GC-FID Methods for the Quantification of 1-Octen-3-ol.
  • Armbruster, D. A., & Pry, T. (1994). Limit of Detection (LOD)/Limit of Quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs.
  • BioPharm International. (n.d.). Method Validation Guidelines.
  • (2026, February 25). Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis.
  • Sharma, P. R. (2025). Method Validation in Analytical Chemistry: Principles, Approaches, and Applications. Research & Reviews: Journal of Pharmaceutical Analysis, 14(012).
  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
  • LCGC International. (2026, March 28). Analytical Method Validation: Back to Basics, Part II.
  • In-text citation:[20]

  • ECA Academy. (n.d.). FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994.
  • FDA. (1994).
  • (2025, July 13).
  • In-text citation:[1]

  • Studocu. (n.d.). The Role of GC and GC-MS in Perfume Analysis.
  • Mendes, L. K. (2025). Gas Chromatography (GC): Principles, Applications, and Advances in Analytical Chemistry. Research & Reviews: Journal of Pharmaceutical Analysis, 14(006).
  • Shimadzu. (n.d.). Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer.
  • In-text citation:[5]

  • Shimadzu. (n.d.). How Long Does A Perfume Last on Skin? – Fragrance Analysis by GCMS-QP2050 and Smart Aroma Database™.
  • In-text citation:[21]

  • International Journal of Agriculture Innovations and Research. (2017, July 26). Gas Chromatography: Principles, Advantages and Applications in Food Analysis.
  • Longdom Publishing. (n.d.). Fundamental Principles and Diverse Applications of Gas Chromatography in Analytical Sciences.
  • Aparicio-Ruiz, R., et al. (2018). Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS. Talanta, 188, 468–475.
  • Labio Scientific®. (2023, August 6). GC-MS or GC-FID? What to use in Oil Analysis.
  • BenchChem. (n.d.). A Comparative Spectroscopic Analysis of Methyl 2-(5-methylfuran-2-yl)benzoate and its Isomer.
  • In-text citation:[22]

  • In-text citation:[23]

  • Shimadzu Corporation. (n.d.). Qualitative Analysis of Impurities Detected in Residual Solvent Testing of Pharmaceuticals (GCMS).
  • MDPI. (2020, December 24). Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products.

Sources

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the toxicological profiles of 5-Methyl-2-furylmethyl benzoate and structurally related furan esters. In the absence of direct, publicly available toxicological data for 5-Methyl-2-furylmethyl benzoate, this document synthesizes information on the toxicity of the furan core, related furan derivatives, and the benzoate moiety to build a predictive toxicological profile. This guide is intended for researchers, scientists, and drug development professionals to inform experimental design and risk assessment of this class of compounds.

Introduction: The Furan Moiety and Toxicological Concern

Furan and its derivatives are a class of heterocyclic organic compounds found in various natural products, pharmaceuticals, and as byproducts of thermal food processing.[1][2] The presence of furan in the human diet has raised health concerns due to its classification as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[3][4] The toxicity of many furan-containing compounds is not intrinsic but is a result of metabolic activation in the liver.[5]

The primary mechanism of furan-induced toxicity involves the bioactivation of the furan ring by cytochrome P450 enzymes, particularly CYP2E1.[1] This metabolic process leads to the formation of a highly reactive and electrophilic intermediate, cis-2-butene-1,4-dial (BDA).[5][6] BDA can covalently bind to cellular macromolecules, including proteins and DNA, leading to cytotoxicity, genotoxicity, and, ultimately, carcinogenicity.[1][7] The primary target organ for furan toxicity is the liver, where it can induce hepatocellular necrosis, proliferation, and the formation of adenomas and carcinomas.[8][9][10]

The Toxicological Profile of Furan Esters: A Comparative Analysis

This section will compare the known toxicological data of furan esters and related compounds to build a comprehensive understanding of their structure-activity relationships.

5-Methyl-2-furylmethyl Benzoate: An Inferred Profile
  • The Furan Moiety: The presence of the furan ring suggests a potential for metabolic activation to a reactive BDA-like metabolite, leading to hepatotoxicity. The methyl group at the 5-position may influence the rate and regioselectivity of metabolic activation.

  • The Benzoate Moiety: Methyl benzoate has a reported oral LD50 in rats of 1177 mg/kg, indicating moderate acute toxicity.[11][12]

Based on this, it is reasonable to hypothesize that 5-Methyl-2-furylmethyl benzoate may exhibit hepatotoxicity mediated by the furan moiety, with an acute toxicity profile influenced by the benzoate portion.

Related Furan Esters and Derivatives: Experimental Data

To provide a comparative context, the following table summarizes available in vitro cytotoxicity data for several furan esters and related derivatives.

CompoundCell LineIC50 (µM)Reference
(5-formylfuran-2-yl)methyl benzoates
Unsubstituted BenzoateNeuronal Cells>10[13]
4-Fluoro BenzoateNeuronal Cells>10[13]
2-Hydroxy BenzoateNeuronal Cells>10[13]
Methyl 5-(hydroxymethyl)furan-2-carboxylate HeLa114.2 (64.00 µg/mL)[14][15]
HepG2182.9 (102.53 µg/mL)[14]
LLC-MK2 (normal)>914.3 (>512.00 µg/mL)[14]
L929 (normal)426.5 (239.06 µg/mL)[14]

Data Interpretation:

  • The (5-formylfuran-2-yl)methyl benzoates exhibited low cytotoxicity in neuronal cells at concentrations up to 10 µM.[13] This suggests that the ester linkage and the substituents on the benzoate ring can modulate the overall toxicity.

  • Methyl 5-(hydroxymethyl)furan-2-carboxylate displayed selective cytotoxicity towards cancer cell lines (HeLa and HepG2) compared to normal cell lines.[14] This highlights that the substitution pattern on the furan ring is a critical determinant of biological activity.

Mechanistic Insights: The Path to Furan-Induced Toxicity

The toxicity of furan and its derivatives is a multi-step process initiated by metabolic activation. Understanding this pathway is crucial for designing safer molecules and for developing relevant toxicological assays.

Metabolic Activation Pathway

The central pathway for furan-induced toxicity is illustrated below.

Furan_Metabolism Furan Furan / Furan Ester CYP450 Cytochrome P450 (e.g., CYP2E1) Furan->CYP450 Oxidation BDA cis-2-Butene-1,4-dial (BDA) (Reactive Metabolite) CYP450->BDA Macromolecules Cellular Macromolecules (Proteins, DNA) BDA->Macromolecules Covalent Binding Detox Detoxification (e.g., Glutathione Conjugation) BDA->Detox Adducts Macromolecular Adducts Macromolecules->Adducts Toxicity Cytotoxicity & Genotoxicity Adducts->Toxicity Conjugates Inactive Conjugates Detox->Conjugates

Figure 1: Metabolic activation of furan to its reactive metabolite, BDA, and subsequent cellular damage.

This metabolic activation is a critical event. Assays that measure the activity of CYP2E1 or detect the formation of BDA can serve as early indicators of potential toxicity.

Experimental Protocols for Toxicological Evaluation

To facilitate further research, this section provides detailed protocols for key in vitro assays to assess the cytotoxicity and genotoxicity of furan esters.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[16]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells (e.g., HepG2 for liver toxicity studies) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the furan ester for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Genotoxicity Assessment: The Comet Assay

The single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA damage in individual cells.[7]

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the extent of DNA damage.

Protocol:

  • Cell Treatment: Treat cells with the test compound for a defined period.

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and layer onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using specialized software.

Comet_Assay_Workflow start Cell Treatment with Furan Ester embed Embed Cells in Low-Melting Agarose start->embed lyse Cell Lysis (High Salt Solution) embed->lyse unwind Alkaline DNA Unwinding lyse->unwind electro Electrophoresis unwind->electro stain DNA Staining electro->stain visualize Fluorescence Microscopy and Analysis stain->visualize

Sources

Safety Operating Guide

5-Methyl-2-furylmethyl benzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized organic intermediates requires moving beyond generic safety data sheets. 5-Methyl-2-furylmethyl benzoate is a unique compound—an ester combining a reactive furan ring with a stable benzoate moiety. Because of this dual chemical nature, its disposal is not merely a logistical task; it is an exercise in controlled chemical deactivation.

Improper disposal of furan derivatives can lead to exothermic polymerization, environmental contamination, and severe aquatic toxicity. This authoritative guide provides the mechanistic reasoning and self-validating protocols necessary to manage, neutralize, and dispose of 5-methyl-2-furylmethyl benzoate safely.

Mechanistic Causality in Waste Management

To design an effective disposal protocol, we must first understand the molecule's reactive vulnerabilities. The furan ring is highly susceptible to acid-catalyzed ring-opening and oxidative degradation. When heated in the presence of strong acids, furan derivatives irreversibly polymerize, acting as thermosetting polymers and releasing dangerous amounts of heat.

Furthermore, at elevated temperatures (subatmospheric pressures around 915 K), 5-methyl-2-furylmethyl benzoate undergoes a complex thermal decomposition. Mechanistically, the benzoate group migrates across the furan ring, leading to oxygen addition at the methyl ring carbon, followed by the elimination of benzoic acid[1]. Because of these pathways, high-temperature incineration is the only scientifically sound method for final destruction, ensuring complete breakdown into CO₂ and H₂O without generating persistent organic pollutants.

Table 1: Physicochemical & Hazard Profile
ParameterCharacteristic / ValueOperational Disposal Implication
Chemical Class Furan derivative, Benzoate esterSusceptible to hydrolysis; avoid mixing with strong aqueous bases or acids.
Thermal Stability Decomposes ~915 K[1]Requires commercial high-temperature incineration for complete destruction.
Acid Reactivity High (Exothermic Polymerization)Critical: Must be strictly segregated from acidic waste streams.
Aquatic Toxicity Harmful to aquatic lifeProhibited from drain disposal; requires secondary containment dikes[2].

Self-Validating Protocol: Routine Waste Consolidation

When transferring 5-methyl-2-furylmethyl benzoate from reaction vessels to institutional waste streams, you must utilize a self-validating system. This ensures that human error does not lead to incompatible chemical mixing.

Step-by-Step Methodology:

  • Verify Waste Stream Compatibility: Visually inspect the waste carboy. It must be explicitly labeled as "Non-Halogenated Organic Waste." Do not mix with halogenated solvents, as this complicates incineration and increases disposal costs.

  • The pH Validation Check (Self-Validation): Before adding the compound, test the current pH of the waste mixture using a compatible solvent-safe pH strip. The pH must be > 5.0. If the waste is highly acidic, adding the furan derivative will trigger an exothermic polymerization reaction.

  • Controlled Transfer: Transfer the 5-methyl-2-furylmethyl benzoate slowly using a grounded funnel to prevent static discharge.

  • Temperature Monitoring: Place a gloved hand on the outside of the carboy during addition. If any temperature increase is felt, halt the transfer immediately—this indicates an active ring-opening reaction.

  • Seal and Vent: Cap the carboy with a vented pressure-relief cap. Furan derivatives can slowly oxidize, generating trace gases that must not be allowed to pressurize a sealed glass container.

WastePathway Gen Waste Generation (5-Methyl-2-furylmethyl benzoate) pH Self-Validation: Verify Waste pH > 5.0 Gen->pH Seg Waste Segregation pH->Seg Hal Halogenated / Acidic Waste (DO NOT MIX) Seg->Hal Avoid NonHal Non-Halogenated Organic Waste Seg->NonHal Direct to Store Temporary Storage (Flammables Cabinet, <90 Days) NonHal->Store Trans Licensed Waste Contractor Pickup Store->Trans Incinerate High-Temperature Incineration (Thermal Destruction >915 K) Trans->Incinerate Energy Complete Breakdown (CO2 + H2O) Incinerate->Energy

Figure 1: Institutional waste segregation, validation, and thermal destruction pathway.

Emergency Spill Response & Containment

In the event of a spill, standard paper towels are insufficient and potentially dangerous. The high surface area of combustible organic absorbents can accelerate the oxidative degradation of the furan ring.

Step-by-Step Spill Methodology:

  • Isolate and Evacuate: Immediately isolate the area. Ensure local exhaust ventilation (fume hoods) are running at maximum capacity to clear volatile vapors[2].

  • Dike Formation: Use inert chemical dikes (e.g., vermiculite or dry sand) to encircle the spill. Causality: Furan derivatives exhibit high aquatic toxicity; dikes prevent the chemical from reaching floor drains or water systems[2].

  • Inert Absorption: Cover the spill entirely with dry sand or a commercial inert silicate absorbent.

  • Mechanical Collection: Using non-sparking tools, scoop the absorbed mixture into a heavy-duty, sealable polyethylene (PE) container.

  • Surface Decontamination: Wash the spill surface with a mild soap and water solution to hydrolyze and remove residual benzoate esters, followed by a final wipe with a damp cloth[2].

SpillResponse Start Spill Detected: 5-Methyl-2-furylmethyl benzoate Vent Ensure Adequate Ventilation & Don PPE Start->Vent Assess Assess Spill Volume Vent->Assess Small Small Spill (< 1L) Assess->Small Large Large Spill (> 1L) Assess->Large Absorb Absorb with Inert Material (Sand, Vermiculite) Small->Absorb Dike Dike Spill & Isolate from Drains Large->Dike Collect Collect in Sealable Solvent-Safe Container Absorb->Collect Dike->Absorb Label Label as Hazardous Non-Halogenated Organic Waste Collect->Label Dispose Transfer to EHS for Incineration Label->Dispose

Figure 2: Step-by-step emergency spill response and physical containment workflow.

Environmental Impact and Ecotoxicity Mitigation

Under the Resource Conservation and Recovery Act (RCRA), while specific complex esters may not be individually listed, their parent furan derivatives (like furfural, RCRA U125) dictate strict environmental compliance. If 5-methyl-2-furylmethyl benzoate enters aquatic ecosystems, it disrupts cellular multiplication in microorganisms and is acutely toxic to aquatic vertebrates.

The table below summarizes the ecotoxicity thresholds for analogous furan derivatives to illustrate the critical need for zero-drain-discharge policies[3].

Table 2: Comparative Ecotoxicity Thresholds for Furan Derivatives
Species / Test SubjectToxicological EndpointConcentration ThresholdBiological Impact
Bluegill (Lepomis macrochirus) LC50 (96h)~16 mg/LAcute mortality via respiratory disruption.
Daphnia magna LC50 (48h)13 - 36 mg/LImmobilization and systemic toxicity.
Entosiphon sulcatum Toxicity Threshold0.6 mg/LComplete inhibition of cellular multiplication.
Microcystis aeruginosa Toxicity Threshold2.7 mg/LInhibition of algal growth and photosynthesis.

By adhering to these stringent, self-validating protocols, laboratories can ensure the safe handling and complete thermal destruction of 5-methyl-2-furylmethyl benzoate, protecting both personnel and the environment.

References

  • Ab Initio Study of the Decomposition of 2,5-Dimethylfuran ACS Publications URL:[Link]

  • Material Safety Data Sheet - TH-A0011006-A (Furfuryl Derivatives) Kao Chemicals URL:[Link]

  • Health and Environmental Effects Document for Furfural - Final Draft U.S. Environmental Protection Agency (EPA NEPIS) URL:[Link]

  • FURFURAL - Chemical Properties and Hazards Ataman Kimya URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.